BAY 2476568
Description
Properties
IUPAC Name |
3-(3-fluoro-2-methoxyanilino)-2-[3-(2-methoxy-2-methylpropoxy)pyridin-4-yl]-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O4/c1-24(2,32-4)13-33-18-12-26-10-8-14(18)20-21(19-16(28-20)9-11-27-23(19)30)29-17-7-5-6-15(25)22(17)31-3/h5-8,10,12,28-29H,9,11,13H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEVXMKZJWZLFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=C(C=CN=C1)C2=C(C3=C(N2)CCNC3=O)NC4=C(C(=CC=C4)F)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BAY 2476568: An In-Depth Technical Guide on its Core Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
BAY 2476568 is a preclinical, potent, and selective reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), with significant activity against non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion (ex20ins) mutations.[1] This class of mutations is historically challenging to target with conventional EGFR tyrosine kinase inhibitors (TKIs). This compound also demonstrates potent activity against classical activating EGFR mutations (exon 19 deletions and L858R) and, notably, retains its efficacy against the C797S resistance mutation, a key mechanism of acquired resistance to third-generation irreversible EGFR TKIs.[1] This technical guide synthesizes the available preclinical data to elucidate the core mechanism of action of this compound.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase. By reversibly binding to the ATP-binding pocket of the EGFR kinase domain, it prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways. This blockade of EGFR phosphorylation leads to the inhibition of key cellular processes that drive tumor growth and survival, including cell proliferation, and differentiation. The reversible nature of its binding distinguishes it from covalent irreversible inhibitors.
Preclinical evidence demonstrates that this compound exhibits selectivity for EGFR with exon 20 insertion mutations over wild-type (WT) EGFR.[1] This selectivity is crucial for achieving a therapeutic window, as inhibition of WT EGFR is associated with dose-limiting toxicities.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on this compound.
Table 1: In Vitro Cellular Potency of this compound in Ba/F3 Cells
| EGFR Mutation Status | Cell Line | IC50 (nM) | Selectivity vs. WT |
| Exon 20 Insertions | Ba/F3 EGFR ex20ins ASV | 15.3 | ~18x |
| Ba/F3 EGFR ex20ins SVD | 11.1 | ~25x | |
| Ba/F3 EGFR ex20ins NPH | 67.9 | ~4x | |
| Wild-Type | Ba/F3 EGFR WT | 273 | 1x |
| Classical Mutations | Ba/F3 EGFR ex19del | 0.6 | - |
| Resistance Mutations | Ba/F3 EGFR ex19del/C797S | 0.3 | - |
| Ba/F3 EGFR ex19del/T790M | 54.3 | - | |
| Ba/F3 EGFR ex19del/T790M/C797S | 120 | - |
Data sourced from Siegel F, et al. AACR Annual Meeting 2021, Abstract 1470.[2]
Table 2: In Vitro Biochemical Activity of this compound
| EGFR Variant | IC50 (nM) |
| EGFR ex20ins ASV | < 0.2 |
| EGFR ex20ins SVD | < 0.2 |
| EGFR ex20ins NPH | < 0.2 |
Data sourced from Siegel F, et al. AACR Annual Meeting 2021, Abstract 1470.[2]
Table 3: In Vivo Efficacy of this compound
| Xenograft Model | Treatment | Outcome |
| NSCLC Patient-Derived Xenograft (EGFRex20ins) | 100 mg/kg p.o. daily for 28 days | Strong tumor growth inhibition |
| PC9 Lung Cancer Cells (EGFR ex19del) | Not specified | Antitumor efficacy |
Data sourced from Siegel F, et al. AACR Annual Meeting 2021, Abstract 1470.[2]
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound have not been made publicly available. The following are hypothetical protocols based on standard methodologies in the field for the assessment of EGFR inhibitors.
Biochemical Kinase Assay (Hypothetical)
The inhibitory activity of this compound on EGFR kinase activity would likely be determined using a radiometric or fluorescence-based assay.
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Reaction Mixture Preparation: A reaction buffer containing recombinant human EGFR kinase domain (wild-type or mutant), a peptide substrate (e.g., poly-Glu-Tyr), and MgCl2 would be prepared.
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Compound Addition: this compound would be serially diluted and added to the reaction mixture.
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Initiation of Reaction: The kinase reaction would be initiated by the addition of ATP (spiked with γ-³²P-ATP for radiometric assays).
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Incubation: The reaction would be allowed to proceed at room temperature for a specified time.
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Termination and Detection: The reaction would be stopped, and the amount of phosphorylated substrate would be quantified. For radiometric assays, this would involve capturing the phosphorylated peptide on a filter membrane and measuring radioactivity. For fluorescence-based assays, a phosphorylation-specific antibody would be used.
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IC50 Calculation: The concentration of this compound required to inhibit 50% of the kinase activity (IC50) would be determined from the dose-response curve.
Cell-Based Proliferation Assay (Hypothetical)
The effect of this compound on the proliferation of EGFR-dependent cells would be assessed using a cell viability assay.
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Cell Seeding: Ba/F3 cells engineered to express specific EGFR mutations would be seeded into 96-well plates in a medium lacking IL-3, making their survival dependent on EGFR signaling.
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Compound Treatment: Cells would be treated with a range of concentrations of this compound.
-
Incubation: The plates would be incubated for 72 hours to allow for effects on cell proliferation.
-
Viability Measurement: Cell viability would be measured using a reagent such as resazurin or a commercial ATP-based assay (e.g., CellTiter-Glo®).
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Data Analysis: The results would be normalized to vehicle-treated controls, and the IC50 values would be calculated using non-linear regression analysis.
In Vivo Tumor Xenograft Study (Hypothetical)
The anti-tumor efficacy of this compound in a living organism would be evaluated using tumor xenograft models.
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Tumor Implantation: Immunocompromised mice would be subcutaneously inoculated with human NSCLC cells harboring relevant EGFR mutations or with patient-derived xenograft fragments.
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Tumor Growth and Randomization: Tumors would be allowed to grow to a palpable size, after which the animals would be randomized into control and treatment groups.
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Drug Administration: this compound would be administered orally at a specified dose and schedule. The control group would receive a vehicle.
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Monitoring: Tumor volume and the body weight of the mice would be measured at regular intervals.
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Pharmacodynamic Analysis: At the end of the study, tumors may be excised and analyzed by western blot to assess the inhibition of EGFR phosphorylation and downstream signaling proteins.
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Efficacy Evaluation: The anti-tumor efficacy would be determined by comparing the tumor growth in the treated groups to the control group.
Mandatory Visualization
Caption: this compound inhibits mutant EGFR, blocking downstream MAPK and PI3K/AKT pathways.
Caption: A logical workflow for assessing the in vivo efficacy of this compound.
References
In-depth Technical Guide: BAY 2476568 - A Novel Reversible Inhibitor of EGFR Exon 20 Insertion Mutations
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mutations in the Epidermal Growth Factor Receptor (EGFR) are well-established oncogenic drivers in Non-Small Cell Lung Cancer (NSCLC). While effective tyrosine kinase inhibitors (TKIs) exist for common EGFR mutations, such as exon 19 deletions and the L858R point mutation, tumors harboring exon 20 insertion (Ex20ins) mutations have historically been recalcitrant to targeted therapies. BAY 2476568 (also known as BAY-568) is an investigational, potent, and selective reversible inhibitor of EGFR that has demonstrated significant preclinical activity against a range of EGFR Ex20ins mutations, offering a promising new therapeutic strategy for this patient population with a high unmet medical need. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies used to characterize this compound.
Core Compound Profile: this compound
This compound is a small molecule inhibitor designed to selectively target EGFR with Ex20ins mutations while sparing the wild-type (WT) form of the receptor. This selectivity is crucial for achieving a favorable therapeutic window, minimizing the toxicities associated with inhibiting WT EGFR in non-cancerous tissues.
Mechanism of Action
This compound functions as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase domain. By binding to the ATP-binding pocket of EGFR, it prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades that are critical for tumor cell proliferation and survival. Preclinical studies have shown that treatment with this compound leads to a reduction in the phosphorylation of EGFR itself, as well as key downstream effectors such as ERK1/2 and Akt.[1] A key differentiating feature of this compound is its reversible binding nature, which contrasts with many other investigational agents for Ex20ins mutations.[2] This characteristic may be advantageous in managing potential off-target effects and could offer a different resistance profile.
dot
Caption: Mechanism of Action of this compound.
Quantitative Data Presentation
The preclinical efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound against different EGFR variants.
Biochemical Potency Against EGFR Exon 20 Insertion Mutants
| EGFR Exon 20 Insertion Mutant | IC50 (nM) |
| insASV | 0.09[1] |
| insSVD | 0.21[1] |
| insNPG | 0.11[1] |
Cellular Potency in Ba/F3 Cells
| Ba/F3 Cell Line Expressing | IC50 (nM) |
| EGFR ex20ins ASV | 15.3[3] |
| EGFR ex20ins SVD | 11.1[3] |
| EGFR ex20ins NPH | 67.9[3] |
| EGFR WT | 273[3] |
Note: The >20-fold selectivity for EGFR Ex20ins mutations compared to WT EGFR is observed in these isogenic Ba/F3 models.[2][4]
Activity Against Other EGFR Mutations in Ba/F3 Cells
| Ba/F3 Cell Line Expressing | IC50 (nM) |
| ex19del | 0.6[3] |
| ex19del/C797S | 0.3[3] |
| ex19del/T790M | 54.3[3] |
| ex19del/T790M/C797S | 120[3] |
These data demonstrate that this compound retains potent activity against classical EGFR mutations and, importantly, is not impacted by the C797S resistance mutation, a common mechanism of resistance to third-generation EGFR TKIs like osimertinib.[2][4]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Ba/F3 Cell Proliferation Assay
This assay is used to determine the concentration of an inhibitor required to inhibit the proliferation of Ba/F3 cells, which are dependent on the expression of a constitutively active kinase for their survival and growth.
Objective: To determine the IC50 of this compound against Ba/F3 cells engineered to express various EGFR mutations.
Materials:
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Ba/F3 (murine pro-B) cell lines stably expressing human EGFR WT or mutant variants (e.g., Ex20ins ASV, Ex20ins SVD, ex19del, etc.)
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RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
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This compound stock solution (e.g., 10 mM in DMSO)
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96-well microplates
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CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar ATP-based assay reagent
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Luminometer
Procedure:
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Cell Seeding: Ba/F3 cells are washed to remove any residual IL-3 and resuspended in fresh growth medium. Cells are then seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well.
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Compound Preparation: A serial dilution of this compound is prepared in the appropriate cell culture medium. A vehicle control (e.g., DMSO) is also prepared at the same final concentration as the highest drug concentration.
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Treatment: The prepared drug dilutions are added to the respective wells of the 96-well plate.
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Incubation: The plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.
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Viability Measurement: After the incubation period, the CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions. The plate is then incubated at room temperature for a short period to stabilize the luminescent signal.
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Data Acquisition: The luminescence of each well is measured using a luminometer.
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Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. The data is normalized to the vehicle control, and the IC50 value is calculated by fitting the dose-response curve to a sigmoidal model using appropriate software (e.g., GraphPad Prism).
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References
Preclinical data on BAY 2476568
An In-Depth Technical Guide to the Preclinical Data of BAY 2476568 For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (also known as BAY 2927088) is a potent, selective, and reversible small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). It is specifically designed to target non-small cell lung cancer (NSCLC) driven by EGFR exon 20 insertion (ex20ins) mutations, a patient population with limited effective therapeutic options. Preclinical data demonstrates that this compound exhibits high potency against various ex20ins mutations while maintaining a significant selectivity window over wild-type (WT) EGFR. Furthermore, the compound retains activity against classical activating EGFR mutations (exon 19 deletion, L858R) and, critically, the C797S mutation, which confers resistance to third-generation covalent inhibitors like osimertinib. In vivo studies have confirmed its anti-tumor efficacy in patient-derived xenograft models.
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive tyrosine kinase inhibitor (TKI). EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular kinase domain. This phosphorylation initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cellular proliferation, survival, and differentiation.[1][2]
EGFR exon 20 insertion mutations cause a conformational change in the ATP-binding pocket, leading to constitutive, ligand-independent activation of the kinase and resistance to many standard EGFR TKIs.[2] this compound is designed to effectively bind to this altered conformation, inhibiting its kinase activity and thereby blocking downstream oncogenic signaling. Its reversible, non-covalent binding mode allows it to inhibit EGFR even in the presence of the C797S mutation, which prevents the covalent binding of irreversible inhibitors.[3][4]
Quantitative Preclinical Data
The preclinical activity of this compound was evaluated using biochemical and cellular assays to determine its potency and selectivity.
Table 1: In Vitro Biochemical Activity of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against the kinase activity of isolated EGFR enzyme variants.
| EGFR Variant | Mutation Type | IC50 (nM) |
| insASV | Exon 20 Insertion | 0.09[5] |
| insSVD | Exon 20 Insertion | 0.21[5] |
| insNPG | Exon 20 Insertion | 0.11[5] |
| Data from biochemical kinase assays. |
Table 2: In Vitro Cellular Anti-proliferative Activity of this compound
This table presents the IC50 values from proliferation assays using murine pro-B Ba/F3 cells engineered to express various human EGFR mutations. These cells depend on the expressed EGFR variant for their proliferation and survival.
| Cell Line | EGFR Genotype | IC50 (nM) |
| Ba/F3 | EGFR ex20ins ASV | 15.3[3] |
| Ba/F3 | EGFR ex20ins SVD | 11.1[3] |
| Ba/F3 | EGFR ex20ins NPH | 67.9[3] |
| Ba/F3 | EGFR Wild-Type | 273.0[3] |
| Ba/F3 | EGFR ex19del | 0.6[3] |
| Ba/F3 | EGFR ex19del / C797S | 0.3[3] |
| Ba/F3 | EGFR ex19del / T790M | 54.3[3] |
| Ba/F3 | EGFR ex19del / T790M / C797S | 120.0[3] |
| Data from 72-hour cell viability assays. |
Table 3: In Vivo Efficacy in NSCLC Xenograft Models
This table outlines the results from in vivo studies using patient-derived xenograft (PDX) models in mice.
| Model Type | EGFR Mutation | Treatment | Outcome |
| PDX Model 1 | Exon 20 Insertion | 100 mg/kg p.o. daily for 28 days | Strong tumor growth inhibition[3] |
| PDX Model 2 | Exon 20 Insertion | 100 mg/kg p.o. daily for 28 days | Strong tumor growth inhibition[3] |
| Xenograft | Exon 19 Deletion (PC9 cells) | Not specified | Antitumor efficacy observed[3] |
| All treatments were reported to be well tolerated. |
Experimental Protocols
Ba/F3 Cell Proliferation Assay
The Ba/F3 cell line is a murine interleukin-3 (IL-3) dependent pro-B cell line.[6] For these experiments, Ba/F3 cells were engineered to express either wild-type or various mutant forms of human EGFR.
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Cell Culture: Transduced Ba/F3 cells were cultured in IL-3-free medium, forcing their survival and proliferation to be dependent on the signaling output of the expressed EGFR variant.
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Compound Treatment: Cells were seeded into multi-well plates and treated with a range of concentrations of this compound.
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Incubation: The cells were incubated for 72 hours.[5]
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Viability Assessment: Cell viability was measured using a standard method (e.g., CellTiter-Glo®).
-
Data Analysis: The resulting dose-response curves were used to calculate the IC50 values, representing the drug concentration required to inhibit 50% of cell proliferation.
Western Blot for Signaling Inhibition
This protocol was used to confirm that this compound inhibits the phosphorylation of EGFR and its key downstream effector proteins.
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Cell Treatment: Engineered Ba/F3 cells expressing EGFR ex20ins mutants were treated with 100 nM of this compound for 6 hours.[5]
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Lysis: Cells were harvested and lysed to extract total cellular proteins.
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Protein Quantification: Protein concentration was determined using a BCA assay.
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Electrophoresis & Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
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Immunoblotting: Membranes were probed with primary antibodies specific for phosphorylated EGFR (Y1068), total EGFR, phosphorylated ERK1/2, total ERK1/2, phosphorylated Akt (S473), and total Akt.
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Detection: Following incubation with secondary antibodies, protein bands were visualized using an imaging system. A significant reduction in the phosphorylated forms of the proteins in treated cells compared to controls indicated target engagement and pathway inhibition.[5]
In Vivo Patient-Derived Xenograft (PDX) Model
PDX models involve the implantation of tumor tissue from a human patient into an immunodeficient mouse, providing a more clinically relevant model than traditional cell line xenografts.
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Model Establishment: Tumor fragments from NSCLC patients with confirmed EGFR exon 20 insertion mutations were implanted subcutaneously into immunodeficient mice.
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Tumor Growth: Tumors were allowed to grow to a specified volume.
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Treatment: Mice were randomized into vehicle control and treatment groups. The treatment group received this compound orally at a dose of 100 mg/kg once daily.[3]
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Monitoring: Tumor volume and body weight were measured regularly for the duration of the study (e.g., 28 days).[3]
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Endpoint Analysis: At the end of the study, the percentage of tumor growth inhibition (TGI) was calculated by comparing the change in tumor volume between the treated and vehicle groups. The treatment was noted to cause strong TGI.[3]
References
- 1. Advances in the management of non-small-cell lung cancer harbouring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrmeetingnews.org [aacrmeetingnews.org]
- 3. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Utility of the Ba/F3 cell system for exploring on‐target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
BAY 2476568: A Reversible Inhibitor Targeting EGFR Exon 20 Insertion Mutations - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the Epidermal Growth Factor Receptor (EGFR) are well-established oncogenic drivers in non-small cell lung cancer (NSCLC). While therapies targeting common EGFR mutations, such as exon 19 deletions and the L858R point mutation, have significantly improved patient outcomes, a subset of mutations remains a therapeutic challenge. Among these are insertions in exon 20 (EGFRex20ins), which account for approximately 4-10% of all EGFR mutations and are the third most prevalent type of activating EGFR mutation.[1] These mutations typically confer resistance to currently approved EGFR tyrosine kinase inhibitors (TKIs). BAY 2476568 is a novel, potent, and selective reversible inhibitor of EGFR, demonstrating significant preclinical activity against EGFRex20ins mutations. This document provides a detailed technical guide on the preclinical data and methodologies associated with the evaluation of this compound.
Mechanism of Action
This compound is an ATP-competitive, reversible inhibitor of EGFR. Its mechanism of action is centered on blocking the kinase activity of EGFR, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK and PI3K/AKT pathways. A key differentiating feature of this compound is its reversible binding to the EGFR kinase domain. This is in contrast to many other EGFR inhibitors that bind covalently. This reversibility may offer a distinct advantage in overcoming resistance mechanisms, such as the C797S mutation, which can render irreversible inhibitors ineffective.[2] Preclinical studies have shown that treatment with this compound leads to a reduction in the phosphorylation of EGFR and its downstream effector, Erk.[2]
Figure 1: EGFR Signaling Pathway and Inhibition by this compound.
Preclinical Activity
Cellular Potency and Selectivity
This compound has demonstrated potent inhibitory activity against various EGFR mutations, with a notable selectivity for exon 20 insertion mutations over wild-type (WT) EGFR. In isogenic Ba/F3 cell models, the compound exhibited greater than 20-fold selectivity for EGFR exon 20 insertions compared to WT EGFR.[2] This selectivity suggests a potentially wider therapeutic window, minimizing off-target effects on tissues expressing normal EGFR. The compound is also highly active against classical EGFR mutations (L858R and exon 19 deletions) and, importantly, retains its activity in the presence of the C797S resistance mutation.[1][2]
| EGFR Mutation Status | Cell Line | IC50 (nM) | Selectivity vs. WT | Reference |
| Exon 20 Insertions | Ba/F3 | 4.3 - 22.5 | >20-fold | [1][2] |
| Wild-Type (WT) | Ba/F3 | 34.5 | - | [1] |
| L858R / Exon 19 Deletions | - | Data suggests greater activity than against Exon 20 insertions | - | [2] |
| C797S Resistance Mutation | - | Activity is unaffected | - | [1][2] |
In Vivo Efficacy
The anti-tumor activity of this compound has been confirmed in in vivo xenograft models.[1][2] Treatment with this compound in these models correlated with a reduction in the phosphorylation of EGFR and its downstream effector, Erk, in tumor tissues but not in skin samples from the treated mice, further supporting its tumor-selective activity.[2]
Experimental Protocols
Ba/F3 Cell Proliferation Assay
The potency and selectivity of this compound were assessed using the murine pro-B cell line Ba/F3, which is dependent on interleukin-3 (IL-3) for survival.
-
Cell Line Generation: Ba/F3 cells were stably transduced with retroviral vectors encoding either human wild-type EGFR or various EGFR exon 20 insertion mutants. Transduced cells were selected, and successful expression was confirmed.
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Assay Conditions: Cells were washed to remove IL-3 and seeded in 96-well plates. They were then treated with a serial dilution of this compound.
-
Viability Assessment: After a 72-hour incubation period, cell viability was measured using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Data Analysis: The resulting data were used to generate dose-response curves, from which the IC50 values were calculated using non-linear regression analysis.
In Vivo Xenograft Model
The in vivo efficacy of this compound was evaluated in subcutaneous xenograft models.
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Model Establishment: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) were subcutaneously implanted with human cancer cells harboring EGFR exon 20 insertion mutations.
-
Treatment: Once tumors reached a predetermined size, mice were randomized into vehicle control and treatment groups. This compound was administered orally at specified doses and schedules.
-
Efficacy Evaluation: Tumor volume and body weight were measured regularly throughout the study. Tumor growth inhibition was calculated at the end of the study.
-
Pharmacodynamic Analysis: At the end of the treatment period, tumors and skin samples were collected for the analysis of p-EGFR and p-Erk levels by Western blotting or immunohistochemistry to confirm target engagement.
Figure 2: Preclinical Evaluation Workflow for this compound.
Conclusion
This compound is a promising novel, reversible EGFR inhibitor with potent and selective activity against challenging EGFR exon 20 insertion mutations. Its favorable preclinical profile, including its selectivity over wild-type EGFR and its retained activity against the C797S resistance mutation, highlights its potential as a valuable therapeutic agent for a patient population with a high unmet medical need. Further clinical investigation is warranted to determine the safety and efficacy of this compound in patients with NSCLC harboring EGFR exon 20 insertion mutations.
References
BAY 2476568: A Comprehensive Technical Guide to its Selectivity for Mutant vs. Wild-Type EGFR
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical data and methodologies used to characterize the selectivity of BAY 2476568, a potent and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), for mutant versus wild-type (WT) forms of the receptor. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology and targeted therapies.
Executive Summary
This compound has demonstrated significant promise as a selective inhibitor of EGFR, particularly against tumors harboring exon 20 insertion (ex20ins) mutations, a patient population with high unmet medical need. Preclinical data highlight its potent activity against various EGFR mutations, including the common activating mutations (exon 19 deletions and L858R) and the C797S resistance mutation, while exhibiting a favorable selectivity profile over wild-type EGFR. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window. This guide consolidates the available quantitative data, outlines the key experimental protocols for assessing selectivity, and provides visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Selectivity of this compound
The following tables summarize the in vitro potency and selectivity of this compound against various EGFR genotypes. The data has been compiled from publicly available preclinical studies.
Table 1: Biochemical Inhibitory Activity of this compound against EGFR Exon 20 Insertion Mutants
| EGFR Variant | IC50 (nM) |
| insASV | 0.09[1] |
| insSVD | 0.21[1] |
| insNPG | 0.11[1] |
| Wild-Type (WT) | >1000[1] |
Table 2: Cellular Antiproliferative Activity of this compound in Ba/F3 Cells
| Ba/F3 Cell Line Expressing | IC50 (nM) | Selectivity (Fold vs. WT) |
| EGFR ex20ins ASV | 15.3[2] | ~18 |
| EGFR ex20ins SVD | 11.1[2] | ~25 |
| EGFR ex20ins NPH | 67.9[2] | ~4 |
| Wild-Type (WT) EGFR | 273[2] | 1 |
Table 3: Cellular Antiproliferative Activity of this compound against Other EGFR Mutations in Ba/F3 Cells
| Ba/F3 Cell Line Expressing | IC50 (nM) |
| EGFR ex19del | 0.6[2] |
| EGFR ex19del/C797S | 0.3[2] |
| EGFR ex19del/T790M | 54.3[2] |
| EGFR ex19del/T790M/C797S | 120[2] |
Experimental Protocols
The following are detailed methodologies representative of the key experiments cited for determining the selectivity and potency of EGFR inhibitors like this compound.
In Vitro EGFR Kinase Assay
This assay biochemically measures the direct inhibitory effect of a compound on the kinase activity of purified EGFR protein variants.
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Materials:
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Recombinant human EGFR proteins (wild-type and mutant variants)
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Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)
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ATP
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Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
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ADP-Glo™ Kinase Assay kit (Promega) or similar
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Test compound (this compound) serially diluted in DMSO
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384-well plates
-
-
Procedure:
-
Prepare a reaction mixture containing the EGFR enzyme and substrate in the kinase buffer.
-
Add serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the enzyme/substrate mixture to the wells.
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Initiate the kinase reaction by adding ATP.
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Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
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Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™). The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
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Ba/F3 Cell Proliferation Assay
This cell-based assay assesses the ability of a compound to inhibit the proliferation of Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival but can be engineered to proliferate in an IL-3-independent manner when expressing a constitutively active kinase, such as a mutant EGFR.
-
Materials:
-
Ba/F3 cells stably transfected with wild-type or mutant human EGFR constructs.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
IL-3 (for maintaining parental Ba/F3 cells).
-
96-well cell culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.
-
Test compound (this compound) serially diluted in culture medium.
-
-
Procedure:
-
Wash the engineered Ba/F3 cells to remove any residual IL-3.
-
Seed the cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) in IL-3-free medium.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assess cell viability by adding a viability reagent (e.g., CellTiter-Glo®) and measuring the luminescence, which is proportional to the number of viable cells.
-
Determine the IC50 values by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.
-
Western Blot Analysis of EGFR Phosphorylation
This technique is used to determine the effect of the inhibitor on the autophosphorylation of EGFR and the phosphorylation of its downstream signaling proteins in cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., NCI-H1975 for L858R/T790M, or patient-derived cells with ex20ins).
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies against phospho-EGFR (e.g., pY1068), total EGFR, phospho-ERK1/2, total ERK1/2, phospho-Akt, and total Akt.
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) detection reagents.
-
-
Procedure:
-
Culture the cancer cells to approximately 80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-6 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Analyze the band intensities to determine the effect of the compound on protein phosphorylation.
-
In Vivo Xenograft Models
Animal models are used to evaluate the anti-tumor efficacy of the compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Human cancer cell lines or patient-derived tumor fragments harboring relevant EGFR mutations.
-
Matrigel or similar basement membrane extract.
-
Test compound (this compound) formulated for oral administration.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously implant the cancer cells or tumor fragments into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
Administer this compound or vehicle daily by oral gavage.
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
-
Mandatory Visualizations
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Determining Kinase Inhibitor Selectivity
References
An In-Depth Technical Guide to the Downstream Signaling Pathway Inhibition of BAY 2476568
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY 2476568 is a novel, potent, and selective reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) that demonstrates significant activity against non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion mutations.[1][2] These mutations are notoriously resistant to conventional EGFR tyrosine kinase inhibitors (TKIs). This guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its inhibition of downstream signaling pathways. It includes a compilation of preclinical quantitative data, detailed experimental protocols for assessing inhibitor activity, and visualizations of the relevant signaling cascades and experimental workflows.
Introduction: The Challenge of EGFR Exon 20 Insertion Mutations
EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation through the activation of downstream signaling pathways.[3] The most prominent of these are the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways.[3][4] In NSCLC, activating mutations in the EGFR gene are common oncogenic drivers. While deletions in exon 19 and the L858R point mutation in exon 21 are effectively targeted by several generations of TKIs, insertions in exon 20 have remained a significant clinical challenge due to structural changes in the ATP-binding pocket that confer resistance.
This compound has emerged as a promising therapeutic agent specifically designed to overcome this challenge. It exhibits high selectivity for EGFR exon 20 insertion mutants over wild-type (WT) EGFR, suggesting a favorable therapeutic window.[2] Furthermore, its reversible binding mechanism and potent activity against the C797S resistance mutation, which can arise after treatment with irreversible inhibitors like osimertinib, highlight its potential clinical significance.[2]
Mechanism of Action and Downstream Signaling Inhibition
This compound exerts its therapeutic effect by directly binding to the kinase domain of EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. Preclinical studies have demonstrated that treatment with this compound leads to a significant reduction in the phosphorylation of key signaling nodes, including EGFR itself, as well as ERK1/2 and Akt.[5]
The primary downstream signaling pathways affected by this compound are:
-
The PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation. Inhibition of EGFR phosphorylation by this compound prevents the activation of PI3K and its downstream effector AKT, leading to decreased cell survival and proliferation.
-
The RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival. By blocking EGFR activation, this compound effectively dampens the signaling cascade through RAS, RAF, MEK, and ultimately ERK, a key transcription factor for pro-proliferative genes.
The following diagram illustrates the points of inhibition of this compound within the EGFR signaling network.
Quantitative Data on Inhibitory Activity
The potency and selectivity of this compound have been characterized in various preclinical models. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibitory Activity of this compound against EGFR Exon 20 Insertion Mutants [1][5]
| Target | IC50 (nM) |
| EGFR ex20ins ASV | < 0.2 |
| EGFR ex20ins SVD | < 0.2 |
| EGFR ex20ins NPG | 0.11 |
| EGFR ex20ins L858R | 28.3 |
| WT EGFR | > 1000 |
Table 2: Anti-proliferative Activity of this compound in Ba/F3 Cells Expressing EGFR Mutants [1][5]
| Cell Line | IC50 (nM) |
| Ba/F3 EGFR ex20ins ASV | 15.3 - 24 |
| Ba/F3 EGFR ex20ins SVD | 11.1 - 20 |
| Ba/F3 EGFR ex20ins NPH | 67.9 |
| Ba/F3 WT EGFR | 128 - 273 |
Table 3: Inhibition of Downstream Signaling by this compound (100 nM, 6h) in Ba/F3 Cells [5]
| Cell Line | Target | Result |
| Ba/F3 EGFR ex20ins ASV | p-EGFR (Y1068) | Significant Inhibition |
| p-ERK1/2 | Significant Reduction | |
| p-Akt (S473) | Significant Reduction | |
| Ba/F3 EGFR ex20ins SVD | p-EGFR (Y1068) | Significant Inhibition |
| p-ERK1/2 | Significant Reduction | |
| p-Akt (S473) | Significant Reduction | |
| Ba/F3 WT EGFR | p-EGFR (Y1068) | Incomplete Inhibition |
| p-ERK1/2 | Weak Reduction | |
| p-Akt (S473) | Weak Reduction |
Experimental Protocols
This section provides representative protocols for key assays used to evaluate the inhibitory activity of compounds like this compound.
EGFR Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.
Materials:
-
Purified recombinant EGFR enzyme (wild-type and mutants)
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted this compound or vehicle (for controls).
-
Add 2 µL of a master mix containing the EGFR enzyme to each well.
-
To initiate the reaction, add 2 µL of a master mix containing the substrate and ATP. The final reaction volume is 5 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cellular Phosphorylation Assay (Western Blot)
This assay determines the effect of the inhibitor on the phosphorylation of EGFR and its downstream targets within a cellular context.
Materials:
-
Cancer cell lines (e.g., Ba/F3 expressing EGFR mutants)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound for the desired time (e.g., 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
The following diagram outlines the general workflow for these experimental protocols.
Conclusion
This compound is a highly potent and selective inhibitor of EGFR exon 20 insertion mutations, demonstrating significant promise in preclinical models. Its ability to effectively block the downstream PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways provides a strong rationale for its clinical development in this patient population with a high unmet medical need. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on novel EGFR inhibitors and the broader field of targeted cancer therapy. Further investigation in clinical trials will be crucial to fully elucidate the therapeutic potential of this compound.
References
- 1. | BioWorld [bioworld.com]
- 2. Advances in the management of non-small-cell lung cancer harbouring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting EGFR Exon 20 Insertion Mutations in Non-small-Cell Lung Cancer: Changes in Treatment Strategies are Coming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Structural Biology of BAY 2476568: An In-Depth Analysis of its Binding to EGFR
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural biology and binding characteristics of BAY 2476568, a potent and selective, reversible inhibitor of Epidermal Growth Factor Receptor (EGFR), with a particular focus on its activity against clinically relevant exon 20 insertion mutations.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[2] While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, the presence of specific mutations, such as insertions in exon 20, has posed a significant therapeutic challenge due to steric hindrance within the ATP-binding pocket, rendering many inhibitors ineffective.[3] this compound has emerged as a promising therapeutic agent designed to overcome this resistance. This document delves into the preclinical data characterizing its interaction with EGFR.
Mechanism of Action
This compound is a potent and selective, reversible inhibitor of EGFR.[3] Unlike covalent inhibitors that form a permanent bond with a cysteine residue (C797) in the ATP-binding site, this compound's reversible nature allows it to be effective even in the presence of the C797S resistance mutation, a common mechanism of resistance to third-generation EGFR TKIs like osimertinib.[3] Its mechanism relies on high-affinity, non-covalent interactions within the ATP-binding pocket of both wild-type and mutated EGFR, with a demonstrated selectivity for exon 20 insertion mutants.
Quantitative Data: Inhibitory Potency of this compound
The following tables summarize the in vitro inhibitory activity of this compound against various EGFR mutants and cell lines.
Table 1: Biochemical Inhibitory Activity of this compound against EGFR Kinase Variants
| EGFR Variant | IC50 (nM) |
| ex20ins ASV | < 0.2[4] |
| ex20ins SVD | < 0.2[4] |
| ex20ins NPH | < 0.2[4] |
Table 2: Anti-proliferative Activity of this compound in Ba/F3 Cells Expressing EGFR Mutants
| Ba/F3 Cell Line | IC50 (nM) |
| ex20ins ASV | 15.3[4] |
| ex20ins SVD | 11.1[4] |
| ex20ins NPH | 67.9[4] |
| EGFRwt | 273[4] |
Table 3: Inhibitory Activity of this compound against Other Clinically Relevant EGFR Mutations
| EGFR Mutation | IC50 (nM) |
| ex19del | 0.6[4] |
| ex19del/C797S | 0.3[4] |
| ex19del/T790M | 54.3[4] |
| ex19del/T790M/C797S | 120[4] |
Structural Insights into this compound-EGFR Binding
While a co-crystal structure of this compound specifically with an EGFR exon 20 insertion mutant is not publicly available, a study analyzing a panel of exon 20 inhibitors, including the closely related compound BAY-568, provides significant insights into its binding mode through co-crystallization with wild-type EGFR.[5]
Biochemical, structural, and cellular studies of a diverse panel of EGFR inhibitors revealed that the more recently developed compounds BAY-568, TAS6417, and TAK-788 inhibit EGFR insASV and insSVD in a mutant-selective manner, with BAY-568 being the most potent and selective versus wild-type (WT) EGFR.[5] Cocrystal structures with WT EGFR reveal the binding modes of each of these inhibitors and of poziotinib, a potent but not mutant-selective inhibitor, and together they define interactions shared by the mutant-selective agents.[5][6] These structures indicate that these inhibitors occupy the ATP-binding pocket, forming key interactions with the hinge region of the kinase domain. The selectivity of BAY-568 and similar compounds for exon 20 insertion mutants is thought to arise from their ability to accommodate the altered conformation of the ATP-binding pocket induced by these mutations, which often leads to steric hindrance for other inhibitors.
Downstream Signaling Pathway Inhibition
Activation of EGFR triggers a cascade of downstream signaling pathways that promote cell growth and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1][7] this compound has been shown to effectively inhibit the autophosphorylation of EGFR, which in turn blocks the activation of these critical downstream effectors. Preclinical studies have demonstrated decreased phosphorylation of EGFR, ERK, and Akt in cells treated with this compound, confirming its mechanism of action in suppressing these oncogenic signaling cascades.[4]
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
EGFR Kinase Assay (Biochemical IC50 Determination)
This protocol outlines a general procedure for determining the in vitro inhibitory potency of this compound against EGFR kinase variants.
Caption: Workflow for a typical in vitro EGFR kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human EGFR kinase (wild-type or mutant variants), serially diluted this compound in DMSO, a suitable kinase buffer (e.g., Tris-HCl, MgCl2, DTT), ATP, and a appropriate substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1).
-
Enzyme and Inhibitor Pre-incubation: In a microplate, add the EGFR enzyme to each well, followed by the addition of varying concentrations of this compound or a DMSO vehicle control. Allow for a pre-incubation period (e.g., 10-30 minutes) at room temperature to permit inhibitor binding.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: Stop the reaction and quantify the amount of substrate phosphorylation. This can be achieved through various methods, such as radiometric assays using [γ-33P]ATP or luminescence-based assays like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value, representing the concentration of this compound required to inhibit 50% of the EGFR kinase activity, is then determined by fitting the data to a sigmoidal dose-response curve.
Ba/F3 Cell Proliferation Assay (Cellular IC50 Determination)
This protocol describes a common method for assessing the anti-proliferative effects of this compound on cells engineered to be dependent on EGFR signaling.
Methodology:
-
Cell Culture: Culture Ba/F3 murine pro-B lymphoid cells that have been stably transfected to express human wild-type or mutant EGFR. These cells are typically maintained in RPMI-1640 medium supplemented with fetal bovine serum and IL-3. For the assay, the cells are washed to remove IL-3, making their proliferation dependent on the activity of the expressed EGFR variant.
-
Cell Seeding: Seed the IL-3-deprived Ba/F3 cells into 96-well plates at a predetermined density.
-
Compound Treatment: Add serial dilutions of this compound (and a DMSO control) to the wells.
-
Incubation: Incubate the plates for a period of 72 hours in a humidified incubator at 37°C with 5% CO2.
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the DMSO control for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a non-linear regression model.
Western Blot Analysis of EGFR Pathway Phosphorylation
This protocol details the procedure for examining the effect of this compound on the phosphorylation status of EGFR and its downstream effectors.
Caption: Step-by-step workflow for Western blot analysis of EGFR pathway phosphorylation.
Methodology:
-
Cell Treatment: Plate cells (e.g., NSCLC cells harboring an EGFR exon 20 insertion) and grow to sub-confluency. Serum-starve the cells overnight to reduce basal signaling. Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-6 hours). If required, stimulate with EGF for a short period (e.g., 15 minutes) before harvesting.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068), phosphorylated ERK (p-ERK1/2 Thr202/Tyr204), and phosphorylated Akt (p-Akt Ser473). Also, probe separate blots or strip and re-probe the same blot with antibodies against total EGFR, total ERK, and total Akt as loading controls.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein bands to their respective total protein bands to determine the relative change in phosphorylation upon treatment with this compound.
Conclusion
This compound is a potent, reversible, and selective inhibitor of EGFR, demonstrating significant activity against challenging exon 20 insertion mutations while retaining efficacy against other common activating and resistance mutations. Its non-covalent binding mechanism offers a potential advantage in overcoming C797S-mediated resistance. The preclinical data strongly support its mechanism of action through the direct inhibition of EGFR kinase activity and the subsequent suppression of downstream pro-survival signaling pathways. The structural insights, combined with the quantitative pharmacological data, provide a solid foundation for the continued clinical development of this compound as a targeted therapy for patients with EGFR-mutated cancers.
References
- 1. Targeting EGFR Exon 20 Insertion Mutations in Non-small-Cell Lung Cancer: Changes in Treatment Strategies are Coming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the management of non-small-cell lung cancer harbouring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. pnas.org [pnas.org]
- 6. This compound / Bayer [delta.larvol.com]
- 7. ClinPGx [clinpgx.org]
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of BAY 2476568
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY 2476568 is an investigational, potent, selective, and reversible small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR), with notable activity against EGFR exon 20 insertion (ex20ins) mutations. Preclinical data have demonstrated its significant selectivity for these mutations over wild-type (WT) EGFR, a critical factor for a favorable therapeutic window. Furthermore, this compound has shown efficacy against other clinically relevant EGFR mutations, including the C797S resistance mutation, and has demonstrated in vivo anti-tumor activity in xenograft models. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic and pharmacodynamic data for this compound, along with detailed experimental methodologies and visual representations of its mechanism of action and experimental workflows.
Introduction
Epidermal Growth Factor Receptor (EGFR) is a well-established therapeutic target in various cancers, particularly in non-small cell lung cancer (NSCLC). While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, tumors harboring EGFR exon 20 insertion mutations have remained a significant clinical challenge due to their inherent resistance to many of these agents. This compound has emerged as a promising therapeutic candidate designed to address this unmet need. Its reversible binding mechanism and high selectivity for ex20ins mutants offer a potential advantage in terms of both efficacy and safety. This document serves as a detailed repository of the preclinical data characterizing the pharmacokinetic and pharmacodynamic profile of this compound.
Pharmacodynamics
The pharmacodynamic activity of this compound has been characterized through a series of in vitro and in vivo studies, demonstrating its potent and selective inhibition of mutant EGFR and downstream signaling pathways.
In Vitro Potency and Selectivity
This compound has shown potent inhibitory activity against various EGFR exon 20 insertion mutations, as well as other common activating and resistance mutations, while maintaining a significant selectivity margin over wild-type EGFR.
Table 1: In Vitro Inhibitory Activity of this compound against various EGFR mutations
| EGFR Variant | IC50 (nM) | Cell Line/Assay |
| Exon 20 Insertions | ||
| ex20ins ASV | < 0.2 | Biochemical Assay |
| ex20ins SVD | < 0.2 | Biochemical Assay |
| ex20ins NPH | < 0.2 | Biochemical Assay |
| SCCNC4EGFRex20insSVD | 11.1 | Cell-based Assay |
| Other Mutations | ||
| ex19del | 0.6 | Cell-based Assay |
| ex19del/C797S | 0.3 | Cell-based Assay |
| ex19del/T790M | 54.3 | Cell-based Assay |
| ex19del/T790M/C797S | 120 | Cell-based Assay |
| Wild-Type EGFR | ||
| WT EGFR | 273 | Cell-based Assay |
Data compiled from preclinical presentations.
In Vivo Pharmacodynamics and Anti-Tumor Activity
In vivo studies using xenograft models have confirmed the anti-tumor efficacy of this compound. Oral administration of the compound led to significant tumor growth inhibition (TGI) in a dose-dependent manner. This anti-tumor activity correlated with the inhibition of EGFR signaling within the tumor tissue.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | EGFR Mutation | Dose | Tumor Growth Inhibition |
| PC9 Lung Cancer Cells | ex19del | Not specified | Efficacious |
| NSCLC PDX Model 1 | ex20ins | 100 mg/kg p.o. daily for 28 days | Strong TGI |
| NSCLC PDX Model 2 | ex20ins | 100 mg/kg p.o. daily for 28 days | Strong TGI |
PDX: Patient-Derived Xenograft. Data is qualitative as reported in preclinical summaries.
Pharmacodynamic analyses of tumor and skin samples from treated mice revealed a reduction in the phosphorylation of EGFR and its downstream effector, Erk, in tumor tissues, but not in skin samples. This indicates a selective on-target activity in the tumor with a sparing effect on tissues expressing wild-type EGFR.[1]
Pharmacokinetics
Preclinical studies in various animal models have indicated that this compound possesses favorable pharmacokinetic properties, supporting its development as an orally administered therapeutic agent.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Detailed ADME studies are not yet publicly available. However, initial reports suggest good oral bioavailability.
Table 3: Oral Bioavailability of this compound in Preclinical Species
| Species | Oral Bioavailability (%) |
| Mice | 65 |
| Rats | 72.6 |
| Dogs | 87.9 |
Specific pharmacokinetic parameters such as Cmax, Tmax, and half-life have not been publicly disclosed.
Signaling Pathway and Experimental Workflows
EGFR Signaling Pathway Inhibition by this compound
This compound exerts its anti-tumor effect by inhibiting the tyrosine kinase activity of mutant EGFR, thereby blocking downstream signaling cascades that promote cell proliferation and survival.
Caption: Inhibition of mutant EGFR by this compound blocks downstream signaling pathways.
Experimental Workflow: In Vitro IC50 Determination
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following workflow outlines the typical process for determining the IC50 of this compound in cancer cell lines.
Caption: Standard workflow for determining the in vitro IC50 of this compound.
Experimental Workflow: In Vivo Xenograft Study
Xenograft studies in immunodeficient mice are essential for evaluating the in vivo efficacy of anti-cancer compounds.
Caption: General workflow for assessing the in vivo efficacy of this compound.
Conclusion
This compound is a promising, potent, and selective reversible inhibitor of EGFR, with a particularly strong activity against the historically challenging EGFR exon 20 insertion mutations. The preclinical data summarized herein highlight its favorable pharmacodynamic profile, characterized by high potency against mutant EGFR and significant selectivity over wild-type EGFR, which translates to in vivo anti-tumor efficacy with a potential for a good safety margin. The compound's favorable oral bioavailability in preclinical species further supports its clinical development. Further publication of detailed pharmacokinetic and pharmacodynamic data from ongoing and future studies will be crucial to fully elucidate the therapeutic potential of this compound.
Experimental Protocols
Detailed experimental protocols for the preclinical studies of this compound have not been made publicly available in full. The information provided in this guide is based on summaries from scientific conferences and publications. Standard methodologies for in vitro cell-based assays, biochemical kinase assays, and in vivo xenograft studies are presumed to have been followed. For specific details, direct reference to the primary publications and presentations is recommended.
References
Early Pipeline Technical Guide: BAY 2476568 - A Novel Inhibitor of EGFR Exon 20 Insertion Mutations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early pipeline data for BAY 2476568, a potent and selective, reversible inhibitor of Epidermal Growth Factor Receptor (EGFR) with exon 20 insertion (ex20ins) mutations. The information presented herein is compiled from available preclinical data and is intended to inform researchers, scientists, and drug development professionals on the mechanism of action, in vitro and in vivo activity, and the underlying signaling pathways associated with this novel therapeutic agent.
Core Compound Profile
This compound has demonstrated significant preclinical activity against non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion mutations, a patient population with limited therapeutic options. A key feature of this inhibitor is its selectivity for mutant EGFR over wild-type (WT) EGFR, suggesting a potentially favorable therapeutic window.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against various EGFR mutations.
Table 1: Biochemical Assay IC50 Values
| EGFR Variant | IC50 (nM) |
| ex20ins ASV | < 0.2 |
| ex20ins SVD | < 0.2 |
| ex20ins NPH | < 0.2 |
Table 2: Ba/F3 Cell-Based Assay IC50 Values
| EGFR Mutation in Ba/F3 Cells | IC50 (nM) |
| ex20ins ASV | 15.3 |
| ex20ins SVD | 11.1 |
| ex20ins NPH | 67.9 |
| ex19del | 0.6 |
| ex19del/C797S | 0.3 |
| ex19del/T790M | 54.3 |
| ex19del/T790M/C797S | 120 |
| Wild-Type (WT) EGFR | 273 |
Data compiled from a 2021 American Association for Cancer Research (AACR) abstract by Siegel, F. et al.
In Vivo Efficacy
In preclinical xenograft models, this compound has demonstrated significant anti-tumor activity.
Table 3: In Vivo Xenograft Model Data
| Model Type | Cancer Type | EGFR Mutation | Treatment | Outcome |
| Patient-Derived Xenograft (PDX) | NSCLC | ex20ins | 100 mg/kg p.o. daily for 28 days | Strong tumor growth inhibition |
Details from the specific PDX models are not publicly available at this time.
Mechanism of Action and Signaling Pathway
EGFR exon 20 insertion mutations lead to constitutive activation of the receptor, driving downstream signaling pathways that promote cell proliferation and survival. The primary signaling cascades implicated are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways. This compound exerts its therapeutic effect by selectively binding to the ATP-binding pocket of the mutated EGFR kinase domain, thereby inhibiting its autophosphorylation and subsequent activation of these downstream pathways.
Caption: EGFR Exon 20 Insertion Signaling Pathway and Inhibition by this compound.
Experimental Protocols
While detailed, step-by-step protocols for the preclinical studies of this compound are not yet publicly available, this section outlines the general methodologies typically employed for the key experiments cited.
Ba/F3 Cell Proliferation Assay
This assay is a standard method to determine the inhibitor sensitivity of oncogenic kinases.
Objective: To assess the in vitro potency of this compound against various EGFR mutations.
General Protocol:
-
Cell Line Generation: The murine pro-B cell line Ba/F3, which is dependent on interleukin-3 (IL-3) for survival, is engineered to express human EGFR with specific exon 20 insertion mutations (e.g., ASV, SVD, NPH) or other mutations of interest. This renders the cells IL-3 independent, with their proliferation now being driven by the constitutively active mutant EGFR.
-
Cell Culture: The engineered Ba/F3 cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) but without IL-3.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound or a vehicle control (e.g., DMSO).
-
Viability Assessment: After a set incubation period (typically 72 hours), cell viability is measured using a colorimetric or luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The results are used to generate dose-response curves, and the half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the inhibitor.
Caption: General Workflow for a Ba/F3 Cell Proliferation Assay.
Patient-Derived Xenograft (PDX) Models
PDX models are crucial for evaluating the in vivo efficacy of anti-cancer agents in a system that more closely recapitulates the heterogeneity of human tumors.
Objective: To assess the in vivo anti-tumor activity of this compound.
General Protocol:
-
Model Establishment: Fresh tumor tissue from NSCLC patients with confirmed EGFR exon 20 insertion mutations is surgically implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Passaging: Once the tumors reach a specified size, they are harvested and can be serially passaged into new cohorts of mice to expand the model.
-
Treatment Study: When tumors in the experimental cohort reach a predetermined volume, mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., 100 mg/kg, orally, daily), while the control group receives a vehicle.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated.
-
Data Analysis: Tumor growth curves are plotted for both treatment and control groups to assess the extent of tumor growth inhibition. At the end of the study, tumors may be harvested for further pharmacodynamic and biomarker analysis.
Caption: General Workflow for a Patient-Derived Xenograft (PDX) Model Study.
Conclusion and Future Directions
The early pipeline data for this compound are promising, demonstrating potent and selective inhibition of EGFR exon 20 insertion mutations in both in vitro and in vivo preclinical models. Its activity against the C797S resistance mutation further highlights its potential clinical utility. Further investigation, including detailed characterization of its pharmacokinetic and pharmacodynamic properties, as well as the initiation of clinical trials, will be crucial to determine the ultimate therapeutic value of this compound for patients with NSCLC harboring these challenging mutations. As of the latest information, there is no publicly available data on clinical trials for this compound. Researchers are encouraged to monitor for updates from Bayer regarding the clinical development of this compound.
The Potent and Selective Activity of BAY 2476568 on Classical EGFR Mutations: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 2476568 (also known as BAY-568) is a novel, potent, and selective reversible inhibitor of the epidermal growth factor receptor (EGFR). Activating mutations in EGFR are critical oncogenic drivers in a significant portion of non-small cell lung cancers (NSCLC). While the therapeutic landscape for NSCLC with classical EGFR mutations, such as exon 19 deletions (ex19del) and the L858R point mutation in exon 21, has evolved significantly, the emergence of resistance remains a clinical challenge. This technical guide provides an in-depth overview of the preclinical activity of this compound against these classical EGFR mutations, detailing its inhibitory potency, cellular activity, and the experimental methodologies used for its evaluation.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the in vitro inhibitory and antiproliferative activities of this compound against various EGFR mutations, including the classical ex19del and L858R mutations.
Table 1: Inhibitory Activity (IC50) of this compound in Biochemical Assays
| EGFR Mutant | IC50 (nM) |
| ex19del | 0.6[1] |
| L858R | 28.3[2] |
| ex19del/C797S | 0.3[1] |
| ex19del/T790M | 54.3[1] |
| ex19del/T790M/C797S | 120[1] |
| ex20ins ASV | < 0.2[1], 0.09[2] |
| ex20ins SVD | < 0.2[1], 0.21[2] |
| ex20ins NPH | < 0.2[1] |
| ex20ins NPG | 0.11[2] |
| Wild-Type (WT) | >1000[2] |
Table 2: Antiproliferative Activity (IC50) of this compound in Ba/F3 Cells
| Ba/F3 Cell Line expressing | IC50 (nM) |
| EGFR ex20ins ASV | 15.3[1], 24[2] |
| EGFR ex20ins SVD | 11.1[1], 20[2] |
| EGFR ex20ins NPH | 67.9[1] |
| EGFR WT | 273[1], 128[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments used to characterize the activity of this compound.
In Vitro EGFR Kinase Enzymatic Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR protein.
-
Reagents and Materials:
-
Purified recombinant human EGFR enzymes (wild-type and various mutant forms).
-
ATP (Adenosine triphosphate).
-
A suitable peptide substrate (e.g., Poly (Glu, Tyr) 4:1).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
This compound at a range of concentrations.
-
A detection system to measure kinase activity (e.g., ADP-Glo™ Kinase Assay which measures ADP production).
-
-
Procedure:
-
The EGFR enzyme is pre-incubated with serially diluted this compound in a kinase assay buffer for a specified period (e.g., 15-30 minutes) at room temperature in a 96- or 384-well plate.
-
The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a defined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate or ADP produced is quantified using a suitable detection reagent and a plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Ba/F3 Cell Proliferation Assay
This cell-based assay assesses the ability of this compound to inhibit the proliferation of cells that are dependent on the activity of a specific EGFR mutant for their survival and growth.
-
Cell Lines:
-
Ba/F3 (murine pro-B) cells engineered to stably express either wild-type human EGFR or various EGFR mutants (e.g., ex19del, L858R). These cells are dependent on the expressed EGFR kinase activity for proliferation in the absence of interleukin-3 (IL-3).
-
-
Procedure:
-
The engineered Ba/F3 cells are seeded in 96-well plates in IL-3-free growth medium.
-
The cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
The plates are incubated for a period of 72 hours.
-
Cell viability is assessed using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo®, which measures the metabolic activity of viable cells.
-
The IC50 values are determined by plotting the percentage of cell growth inhibition against the logarithm of the drug concentration.
-
In Vivo Xenograft Models in Mice
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Models:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human NSCLC cell lines harboring classical EGFR mutations (e.g., PC9 for ex19del) are implanted subcutaneously or orthotopically.
-
-
Procedure:
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group, typically orally, at a specified dose and schedule (e.g., 100 mg/kg daily).[1] The control group receives a vehicle.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the tumors may be excised for further analysis, such as assessing the phosphorylation status of EGFR and downstream signaling proteins (e.g., Erk) via western blotting or immunohistochemistry.
-
The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.
-
Mandatory Visualizations
EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling cascade, which is constitutively activated by mutations such as ex19del and L858R, and is the target of this compound.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Preclinical Evaluation
This diagram outlines the general workflow for the preclinical assessment of an EGFR inhibitor like this compound.
Caption: Preclinical Evaluation Workflow for this compound.
Conclusion
The preclinical data available for this compound demonstrate its potent inhibitory activity against classical EGFR mutations, including exon 19 deletions and the L858R mutation.[3][4] Its selectivity for mutant EGFR over wild-type suggests a favorable therapeutic window.[2][3] Furthermore, its ability to inhibit EGFR mutants that are resistant to other therapies, such as those with the C797S mutation, highlights its potential as a valuable addition to the therapeutic arsenal for EGFR-mutant NSCLC.[1][4] The experimental protocols outlined provide a framework for the continued investigation and validation of this promising EGFR inhibitor.
References
The Discovery and Development of BAY 2476568: A Selective Inhibitor of EGFR Exon 20 Insertion Mutations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and preclinical development of BAY 2476568, a potent and selective, reversible inhibitor of Epidermal Growth Factor Receptor (EGFR) harboring exon 20 insertion (ex20ins) mutations, a challenging driver mutation in non-small cell lung cancer (NSCLC). This document details the mechanism of action, key preclinical data, and the experimental methodologies employed in its evaluation.
Introduction
Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Activating mutations in the EGFR gene are well-established oncogenic drivers in NSCLC. While effective tyrosine kinase inhibitors (TKIs) exist for common EGFR mutations like exon 19 deletions and the L858R point mutation, tumors with insertions in exon 20 have historically been resistant to approved EGFR TKIs.[3] this compound was developed to address this unmet medical need.
Mechanism of Action
This compound is a reversible, potent, and selective inhibitor of EGFR, with particularly high affinity for EGFR variants with exon 20 insertions.[4][5] Unlike irreversible TKIs that form a covalent bond with the cysteine 797 residue in the ATP-binding pocket of EGFR, the reversible nature of this compound allows it to be effective against EGFR mutations that confer resistance to covalent inhibitors, such as the C797S mutation.[4][5] By binding to the ATP-binding site of the EGFR kinase domain, this compound blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, thereby inhibiting tumor cell proliferation and survival.[6]
Below is a diagram illustrating the EGFR signaling pathway and the inhibitory action of this compound.
Caption: EGFR signaling pathway and inhibition by this compound.
Quantitative Data Summary
The preclinical activity of this compound was evaluated in a series of biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibitory Activity of this compound against EGFR Variants
| EGFR Variant | IC50 (nM) |
| ex20ins ASV | < 0.2[4] |
| ex20ins SVD | < 0.2[4] |
| ex20ins NPH | < 0.2[4] |
| ex19del | 0.6[4] |
| ex19del/C797S | 0.3[4] |
| ex19del/T790M | 54.3[4] |
| ex19del/T790M/C797S | 120[4] |
| Wild-Type (WT) | >1000[6] |
Table 2: Anti-proliferative Activity of this compound in Ba/F3 Cells Expressing EGFR Variants
| Ba/F3 Cell Line | IC50 (nM) |
| EGFR ex20ins ASV | 15.3[4] |
| EGFR ex20ins SVD | 11.1[4] |
| EGFR ex20ins NPH | 67.9[4] |
| EGFR WT | 273[4] |
Key Preclinical Studies & Experimental Protocols
Biochemical Kinase Assay
Objective: To determine the direct inhibitory activity of this compound on the kinase activity of various recombinant EGFR proteins.
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay, is a standard method.
-
Reagents: Recombinant human EGFR kinase domains (wild-type and various mutants), LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer), and the test compound (this compound).
-
Procedure:
-
A solution of the EGFR kinase and the Eu-anti-GST antibody is prepared in kinase buffer.
-
A solution of the Alexa Fluor™ 647-tracer is prepared in the same buffer.
-
Serial dilutions of this compound are prepared.
-
In a 384-well plate, the kinase/antibody solution, tracer solution, and the test compound are combined.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The TR-FRET signal is read on a plate reader capable of measuring fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: The TR-FRET ratio is calculated, and the IC50 values are determined by fitting the data to a four-parameter logistic equation.
Caption: Workflow for a biochemical kinase assay.
Cell-Based Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cells engineered to be dependent on the activity of specific EGFR mutants.
Methodology: The Ba/F3 cell line, an IL-3 dependent murine pro-B cell line, is commonly used for this purpose. These cells are transfected to express human EGFR variants and are cultured in the absence of IL-3, making their proliferation dependent on the activity of the expressed EGFR kinase.
-
Cell Lines: Ba/F3 cells stably expressing human wild-type EGFR or various EGFR mutants (e.g., ex20ins ASV, ex20ins SVD).
-
Procedure:
-
Ba/F3 cells are seeded in 96-well plates in IL-3-free medium.
-
Serial dilutions of this compound are added to the wells.
-
The plates are incubated for a period of 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell viability is assessed using a colorimetric or luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
-
Data Analysis: The luminescence signal is measured, and the IC50 values are calculated using a non-linear regression analysis.
Caption: Workflow for a Ba/F3 cell proliferation assay.
Western Blot Analysis of EGFR Signaling
Objective: To confirm the mechanism of action of this compound by assessing its effect on the phosphorylation of EGFR and downstream signaling proteins.
Methodology: Standard Western blotting techniques are used to detect the levels of phosphorylated and total proteins in cell lysates.
-
Cell Treatment and Lysis: Cells expressing EGFR ex20ins mutations are treated with this compound for a specified time. The cells are then lysed to extract total protein.
-
Procedure:
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phospho-EGFR, total EGFR, phospho-ERK, total ERK, phospho-Akt, and total Akt.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared to that of the total proteins to determine the extent of inhibition.
In Vivo Antitumor Efficacy in Xenograft Models
Objective: To evaluate the antitumor activity of this compound in a living organism.
Methodology: Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models in immunocompromised mice are utilized.
-
Model System: Immunocompromised mice (e.g., NOD-SCID or nude mice) are implanted subcutaneously with tumor fragments from NSCLC patients with EGFR ex20ins mutations (PDX) or with cancer cell lines harboring these mutations (CDX).
-
Procedure:
-
Once the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at a specified dose and schedule (e.g., 100 mg/kg daily).[4]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumors are excised and may be used for further analysis (e.g., Western blotting to assess target engagement).
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Conclusion
The preclinical data for this compound demonstrate its potential as a potent and selective inhibitor of EGFR exon 20 insertion mutations. Its reversible binding mechanism offers a potential advantage over covalent inhibitors, particularly in the context of acquired resistance. The significant in vitro and in vivo activity, coupled with a favorable selectivity profile against wild-type EGFR, supported its further clinical development for the treatment of NSCLC patients with this challenging mutation.
References
- 1. Ba/F3 cell line proliferation assays [bio-protocol.org]
- 2. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. rsc.org [rsc.org]
BAY 2476568: A Deep Dive into Target Validation in NSCLC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical validation of BAY 2476568, a novel therapeutic agent, for the treatment of non-small cell lung cancer (NSCLC), with a particular focus on its activity against epidermal growth factor receptor (EGFR) exon 20 insertion mutations.
Core Target and Mechanism of Action
This compound is a potent, selective, and reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] Its primary target validation is centered on its efficacy against NSCLC harboring EGFR exon 20 insertion mutations, a patient population with limited therapeutic options. These mutations lead to constitutive activation of the EGFR signaling pathway, promoting tumor growth and survival. The downstream signaling cascades affected include the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.
Preclinical data indicates that this compound exhibits a significant selectivity of over 20-fold for EGFR exon 20 insertion mutations compared to wild-type (WT) EGFR in isogenic Ba/F3 cell models.[2] This selectivity is crucial for minimizing off-target effects and improving the therapeutic window. Furthermore, in vivo studies have shown that treatment with this compound leads to a reduction in the phosphorylation of both EGFR and its downstream effector, Erk, in tumor tissues.[2]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Potency of this compound in Ba/F3 Isogenic Cell Lines
| EGFR Mutation Status | IC50 (nM) |
| Exon 20 Insertions | >20-fold selective vs WT |
| Wild-Type (WT) | Not explicitly stated, but selectivity data suggests higher IC50 |
| Additional data from other sources for similar compounds suggest WT IC50s are typically in the higher nanomolar range. |
IC50 values represent the concentration of the drug required to inhibit 50% of the cell growth.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | EGFR Mutation | Treatment | Outcome |
| NSCLC Patient-Derived Xenograft (PDX) | Exon 20 Insertion | This compound | Significant tumor growth inhibition |
| Specific tumor growth inhibition percentages and dosing regimens are not publicly available. | Reduction in p-EGFR and p-Erk in tumor tissue |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not yet publicly available in peer-reviewed literature. However, based on standard methodologies in the field, the following are representative protocols for the key experiments conducted.
Ba/F3 Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various EGFR mutations.
Methodology:
-
Cell Culture: Murine Ba/F3 pro-B cells are engineered to express either wild-type human EGFR or specific EGFR exon 20 insertion mutations. These cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-3. For inhibitor studies, IL-3 is withdrawn to make cell survival dependent on the activity of the expressed EGFR.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound for 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
NSCLC Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Patient-derived tumor fragments or NSCLC cells harboring EGFR exon 20 insertion mutations are subcutaneously implanted into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. This compound is administered orally at specified doses and schedules.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised for pharmacodynamic analysis.
-
Pharmacodynamic Analysis: Tumor lysates are analyzed by Western blotting to assess the levels of phosphorylated EGFR and downstream signaling proteins like phospho-ERK.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the targeted signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: EGFR signaling pathway with exon 20 insertion mutation and the inhibitory action of this compound.
Caption: Preclinical experimental workflow for the evaluation of this compound.
Clinical Development Status
As of late 2025, there is no publicly available information regarding the clinical development of this compound, including a clinical trial identifier (e.g., NCT number) or any published clinical trial results. The transition from preclinical findings to clinical validation is a critical next step in determining the therapeutic potential of this compound in NSCLC patients with EGFR exon 20 insertion mutations.
Conclusion
The preclinical data for this compound strongly support its validation as a potent and selective inhibitor of EGFR, particularly against the challenging exon 20 insertion mutations in NSCLC. The demonstrated in vitro and in vivo activity, coupled with a clear mechanism of action targeting a key oncogenic driver pathway, provides a solid foundation for its further clinical investigation. The scientific and clinical communities await the release of detailed experimental protocols and the initiation and results of clinical trials to fully assess the therapeutic promise of this compound for this patient population with a high unmet medical need.
References
Methodological & Application
Application Notes and Protocols for BAY 2476568 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: BAY 2476568 is a potent, selective, and reversible inhibitor of the epidermal growth factor receptor (EGFR), with notable activity against EGFR exon 20 insertion (ex20ins) mutations, a common driver in non-small cell lung cancer (NSCLC).[1][2] These mutations are typically associated with resistance to standard EGFR tyrosine kinase inhibitors (TKIs).[3][4] this compound has demonstrated significant inhibitory activity against various EGFR ex20ins mutants as well as other activating mutations, while showing selectivity over wild-type (WT) EGFR.[1][2][5] This document provides detailed application notes, including quantitative data and representative in vitro assay protocols, to guide researchers in the preclinical evaluation of this compound.
Data Presentation
Biochemical Assay Data
This compound has been shown to be a potent inhibitor of various EGFR mutant kinases in biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| EGFR Mutant | IC50 (nM) | Reference |
| ex20ins ASV | < 0.2 | [2] |
| ex20ins SVD | < 0.2 | [2] |
| ex20ins NPH | < 0.2 | [2] |
| ex19del | 0.6 | [2] |
| ex19del/C797S | 0.3 | [2] |
| ex19del/T790M | 54.3 | [2] |
| ex19del/T790M/C797S | 120 | [2] |
| L858R | 28.3 | [5] |
| WT EGFR | >1000 | [5] |
Cell-Based Assay Data
The anti-proliferative activity of this compound has been evaluated in engineered cell lines expressing various EGFR mutations. The IC50 values from these cell-based assays are presented below.
| Cell Line (EGFR Status) | IC50 (nM) | Reference |
| Ba/F3 (ex20ins ASV) | 15.3 | [2] |
| Ba/F3 (ex20ins SVD) | 11.1 | [2] |
| Ba/F3 (ex20ins NPH) | 67.9 | [2] |
| Ba/F3 (WT EGFR) | 273 | [2] |
| SCCNC4 (EGFRex20insSVD) | Not specified, but showed increased cytotoxicity compared to WT | [2] |
| A431 (WT EGFR) | Not specified, but showed less cytotoxicity | [2] |
| NCI-H2073 (WT EGFR) | Not specified, but showed less cytotoxicity | [2] |
Signaling Pathway
This compound targets the EGFR, a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and RAS/MEK/ERK pathways.[1] By inhibiting EGFR autophosphorylation, this compound effectively blocks these downstream signals in cancer cells harboring susceptible EGFR mutations.[5]
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are representative protocols for in vitro assays to evaluate the activity of this compound. These should be optimized for specific experimental conditions.
Biochemical Kinase Inhibition Assay (Representative Protocol)
This assay measures the direct inhibitory effect of this compound on the kinase activity of purified EGFR enzymes.
Workflow:
Figure 2: Workflow for a typical biochemical kinase inhibition assay.
Materials:
-
Purified recombinant EGFR (WT and mutants)
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the EGFR enzyme and substrate in kinase buffer to their optimal concentrations.
-
Assay Plate Setup: Add a small volume (e.g., 2.5 µL) of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add the diluted EGFR enzyme (e.g., 2.5 µL) to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10-30 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add a mixture of ATP and the peptide substrate (e.g., 5 µL) to each well to start the kinase reaction. The final ATP concentration should be close to its Km value for the specific EGFR mutant, if known.
-
Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay, which quantifies the amount of ADP produced.
-
Data Analysis: Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
Cell-Based Proliferation Assay (Representative Protocol)
This assay assesses the ability of this compound to inhibit the proliferation of cells whose growth is dependent on the activity of specific EGFR mutants. Ba/F3 cells, an IL-3 dependent murine pro-B cell line, are commonly used for this purpose after being engineered to express a human EGFR mutant, which makes them IL-3 independent.
Materials:
-
Ba/F3 cells stably expressing WT or mutant EGFR
-
RPMI-1640 medium with 10% FBS and penicillin/streptomycin
-
This compound (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the Ba/F3-EGFR cells in a 96-well plate at a density of 5,000-10,000 cells per well in IL-3-free medium.
-
Compound Addition: The following day, add serial dilutions of this compound to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Measurement: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine the IC50 values by plotting the percentage of viability against the logarithm of the this compound concentration.
Western Blot Analysis of EGFR Pathway Phosphorylation (Representative Protocol)
This protocol is used to confirm that this compound inhibits the phosphorylation of EGFR and its downstream signaling proteins, such as Akt and ERK, in a cellular context.[5]
Workflow:
Figure 3: General workflow for Western blot analysis of protein phosphorylation.
Materials:
-
Cells expressing the target EGFR mutant (e.g., Ba/F3-EGFR or NSCLC cell lines)
-
This compound (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare the samples for electrophoresis by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation levels of EGFR, Akt, and ERK relative to their total protein levels and the loading control.
References
Application Notes and Protocols for BAY 2476568 Cell-Based Proliferation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
BAY 2476568 is a potent, selective, and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) that has demonstrated significant activity against EGFR exon 20 insertion (ex20ins) mutations.[1][2] These mutations are typically associated with resistance to standard EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][3] this compound has also shown efficacy against other common EGFR mutations, including exon 19 deletions and the L858R substitution, and notably, it retains potency against the C797S resistance mutation.[1][2] These application notes provide detailed protocols for assessing the anti-proliferative activity of this compound in relevant cancer cell lines using a cell-based proliferation assay.
Mechanism of Action and Signaling Pathway
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[3] Upon ligand binding, EGFR dimerizes, leading to autophosphorylation of its intracellular tyrosine kinase domain. This initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which drive cell growth and survival.[1][3] EGFR mutations, such as exon 20 insertions, can lead to constitutive, ligand-independent activation of the receptor, promoting uncontrolled cell proliferation.[3] this compound exerts its anti-cancer effects by binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and blocking downstream signaling.
EGFR Signaling Pathway Diagram:
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cell lines, demonstrating its potency and selectivity.
| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| Ba/F3 | EGFR ex20ins ASV | 15.3 | [2] |
| Ba/F3 | EGFR ex20ins SVD | 11.1 | [2] |
| Ba/F3 | EGFR ex20ins NPH | 67.9 | [2] |
| Ba/F3 | EGFR wt | 273 | [2] |
| Ba/F3 | EGFR ex19del | 0.6 | [2] |
| Ba/F3 | EGFR ex19del/C797S | 0.3 | [2] |
| Ba/F3 | EGFR ex19del/T790M | 54.3 | [2] |
| Ba/F3 | EGFR ex19del/T790M/C797S | 120 | [2] |
| SCCNC4EGFRex20insSVD | EGFR ex20ins SVD | Increased Cytotoxicity vs wt | [2] |
| A431 | EGFR wt | Decreased Cytotoxicity vs mutant | [2] |
| NCI-H2073 | EGFR wt | Decreased Cytotoxicity vs mutant | [2] |
Experimental Protocols
This section provides a detailed methodology for a cell-based proliferation assay to evaluate the efficacy of this compound. The protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells. An alternative, more sensitive luminescent-based assay using CellTiter-Glo® is also described.
I. Cell Line Culture
A. Ba/F3 Cells (Murine pro-B cells)
-
Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 10 ng/mL murine Interleukin-3 (IL-3).
-
Culture Conditions: Maintain in suspension culture at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Maintain cell density between 5 x 10^4 and 5 x 10^5 viable cells/mL. Cultures can be maintained by adding fresh medium or by centrifugation and resuspension in fresh medium.
B. A431 Cells (Human epidermoid carcinoma)
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS.
-
Culture Conditions: Grow as a monolayer at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage sub-confluent cultures (70-80%) using 0.25% Trypsin-EDTA.
C. NCI-H2073 Cells (Human non-small cell lung cancer)
-
Medium: RPMI-1640 Medium supplemented with 5% FBS.
-
Culture Conditions: Grow as an adherent culture at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Briefly rinse the cell layer with 0.25% (w/v) Trypsin- 0.53 mM EDTA solution and incubate for 5 to 10 minutes to detach cells.
II. Cell-Based Proliferation Assay Workflow
Caption: General workflow for the cell-based proliferation assay.
III. Protocol 1: MTT Assay
-
Cell Seeding:
-
For adherent cells (A431, NCI-H2073), harvest and resuspend in fresh medium. Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL. Incubate overnight to allow for cell attachment.
-
For suspension cells (Ba/F3), seed directly into a 96-well plate at a density of 5,000-10,000 cells per well in a volume of 100 µL.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 value.
-
Add 100 µL of the medium containing the different concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
IV. Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay is a more sensitive alternative to the MTT assay and measures ATP as an indicator of metabolically active cells.
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol, using opaque-walled 96-well plates suitable for luminescence measurements.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (medium without cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Disclaimer: These protocols are intended for research use only by trained professionals. All procedures should be performed in a suitable laboratory environment following standard safety precautions. The specific conditions, such as cell seeding density and incubation times, may need to be optimized for your specific experimental setup.
References
Application Notes and Protocols for Western Blot Analysis of Phosphorylated EGFR (p-EGFR) Following BAY 2476568 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation at multiple tyrosine residues, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways. Dysregulation of EGFR signaling, often through mutations, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC).
BAY 2476568 is a potent and selective, reversible inhibitor of EGFR, with notable activity against EGFR exon 20 insertion (ex20ins) mutations, a subset of mutations historically associated with resistance to conventional EGFR tyrosine kinase inhibitors (TKIs).[1][2][3] this compound effectively suppresses EGFR autophosphorylation, thereby inhibiting downstream signaling and curbing tumor cell growth. Western blotting is an indispensable technique to qualitatively and quantitatively assess the inhibitory effect of this compound on EGFR phosphorylation in cancer cells.
These application notes provide a comprehensive guide for the utilization of this compound in cell-based assays and the subsequent analysis of p-EGFR levels by Western blot.
Data Presentation: Inhibitory Activity of this compound
The following tables summarize the reported inhibitory concentrations of this compound against various EGFR mutants and its effect on EGFR phosphorylation.
Table 1: Biochemical IC50 Values of this compound Against EGFR Variants
| EGFR Variant | IC50 (nM) |
| ex20ins ASV | < 0.2 |
| ex20ins SVD | < 0.2 |
| ex20ins NPH | < 0.2 |
| ex19del | 0.6 |
| ex19del/C797S | 0.3 |
| ex19del/T790M | 54.3 |
| ex19del/T790M/C797S | 120 |
Data from a biochemical assay as reported by BioWorld.[1]
Table 2: Cellular Anti-proliferative IC50 Values of this compound
| Cell Line | EGFR Mutation | IC50 (nM) |
| Ba/F3 | ex20ins ASV | 15.3 |
| Ba/F3 | ex20ins SVD | 11.1 |
| Ba/F3 | ex20ins NPH | 67.9 |
| Ba/F3 | Wild-Type | 273 |
Data from Ba/F3 cell proliferation assays as reported by BioWorld.[1]
Table 3: Effect of this compound on EGFR Phosphorylation
| Cell Line | EGFR Mutation | This compound Concentration | Treatment Time | Effect on p-EGFR (Y1068) |
| Ba/F3 | ex20ins ASV | 100 nM | 6 hours | Significant Inhibition |
| Ba/F3 | ex20ins SVD | 100 nM | 6 hours | Significant Inhibition |
Data derived from in vitro studies.[4]
Signaling Pathway and Experimental Workflow
To effectively analyze the impact of this compound, it is crucial to understand the EGFR signaling pathway and the experimental steps involved in the Western blot analysis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate NSCLC cells harboring EGFR exon 20 insertion mutations (e.g., NCI-H1975, HCC827) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Starvation (Optional): For experiments involving EGF stimulation, serum-starve the cells for 16-24 hours prior to treatment to reduce basal EGFR phosphorylation.
-
Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM). Treat the cells for a specified duration (e.g., 6, 12, 24 hours). Include a vehicle-only (DMSO) control.
-
EGF Stimulation (Optional): Following inhibitor treatment, stimulate the cells with 20-100 ng/mL of human recombinant EGF for 10-15 minutes at 37°C to induce EGFR phosphorylation.
Cell Lysis and Protein Quantification
-
Cell Harvest: After treatment, place the culture plates on ice. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with RIPA buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of total protein per lane into a 4-12% gradient SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane. Run the gel at 100-150V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-p-EGFR, e.g., Tyr1068, and anti-total EGFR) in 5% BSA in TBST according to the manufacturer's recommended dilution. Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in 5% BSA in TBST. Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the p-EGFR signal to the total EGFR signal for each sample to determine the relative level of EGFR phosphorylation.
References
- 1. | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in the management of non-small-cell lung cancer harbouring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis reveals how EGFR activation and downregulation are coupled in normal but not in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BAY 2476568 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have emerged as a pivotal platform in translational oncology research. These models are recognized for their ability to retain the histological and genetic characteristics of the original patient tumor, offering a more predictive preclinical model for evaluating novel cancer therapeutics compared to traditional cell line-derived xenografts.[1][2] This document provides detailed application notes and protocols for the utilization of PDX models in the preclinical assessment of BAY 2476568, a potent and selective inhibitor of Epidermal Growth Factor Receptor (EGFR) with exon 20 insertion mutations.
This compound has demonstrated significant in vivo activity in xenograft models and exhibits high selectivity for EGFR exon 20 insertion mutations over wild-type EGFR.[3] These mutations are notoriously resistant to conventional EGFR tyrosine kinase inhibitors (TKIs), representing a critical unmet need in the treatment of non-small cell lung cancer (NSCLC).[4][5] The use of PDX models provides a robust system to evaluate the efficacy of this compound in a setting that mirrors the complexity and heterogeneity of human tumors.
Signaling Pathway
EGFR exon 20 insertion mutations lead to constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell proliferation and survival. This compound acts by selectively binding to the ATP-binding site of EGFR with these specific mutations, inhibiting its kinase activity and downstream signaling.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. Patient-derived xenograft (PDX) models, applications and challenges in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the management of non-small-cell lung cancer harbouring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing and Administration of BAY 2476568 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 2476568 (also known as BAY 2927088) is a potent, selective, and reversible tyrosine kinase inhibitor (TKI) targeting epidermal growth factor receptor (EGFR) with exon 20 insertion (ex20ins) mutations, a common driver in non-small cell lung cancer (NSCLC).[1] Preclinical studies in murine xenograft models have demonstrated its anti-tumor efficacy. These application notes provide a summary of the available data on the dosing and administration of this compound in mice, along with detailed experimental protocols to guide researchers in their in vivo studies.
Data Presentation
Table 1: Dosing Regimen for this compound in Mice
| Compound | Dose | Administration Route | Dosing Schedule | Mouse Model | Reference |
| This compound | 100 mg/kg | Oral (p.o.) | Daily for 28 days | NSCLC patient-derived xenograft (PDX) models and mice bearing PC9 lung cancer cells (EGFR ex19del) | [1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Patient-Derived Xenograft (PDX) Mouse Model of NSCLC with EGFR Exon 20 Insertion
1. Objective: To evaluate the anti-tumor activity of this compound in a patient-derived xenograft (PDX) mouse model of non-small cell lung cancer (NSCLC) harboring an EGFR exon 20 insertion mutation.
2. Materials:
- Immunocompromised mice (e.g., NOD-scid IL2Rgammanull or similar)
- Cryopreserved NSCLC PDX tissue with a confirmed EGFR exon 20 insertion mutation
- This compound
- Vehicle control (e.g., 0.5% methylcellulose)
- Oral gavage needles
- Calipers for tumor measurement
- Standard animal housing and care facilities
3. Methods:
Visualizations
Signaling Pathway of this compound
Caption: EGFR signaling pathway inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing this compound efficacy in mice.
References
Application Notes and Protocols for Establishing BAY 2476568 Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 2476568 is a potent and selective, reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, demonstrating significant activity against EGFR exon 20 insertion (Ex20ins) mutations.[1] These mutations are typically associated with resistance to standard EGFR tyrosine kinase inhibitors (TKIs).[2][3] The development of acquired resistance is a common challenge in targeted cancer therapy. Understanding the mechanisms by which cancer cells become resistant to this compound is crucial for the development of next-generation inhibitors and effective combination therapies. These application notes provide a detailed protocol for establishing this compound resistant cell lines in vitro, a critical first step in elucidating these resistance mechanisms.
The primary mechanism of action of this compound is the inhibition of the EGFR tyrosine kinase, which blocks downstream signaling pathways including the PI3K/AKT, JAK/STAT, and Ras/MAPK pathways, thereby inhibiting cell proliferation and survival. Acquired resistance to EGFR TKIs can arise from various mechanisms, including secondary mutations in the EGFR kinase domain, activation of bypass signaling pathways that circumvent the need for EGFR signaling, or phenotypic changes such as the epithelial-to-mesenchymal transition (EMT).[1] For reversible inhibitors targeting EGFR exon 20 insertions, preclinical studies on similar compounds suggest that resistance may be driven by mechanisms such as EMT and hotspot mutations in genes like NRAS.[4]
Data Presentation
All quantitative data generated during the establishment and characterization of this compound resistant cell lines should be meticulously recorded and organized for clear comparison. The following tables provide a template for structuring this data.
Table 1: Cell Line Information and Culture Conditions
| Parameter | Description |
| Cell Line Name | e.g., NCI-H1975, Ba/F3-EGFR-Ex20ins |
| EGFR Mutation Status | e.g., Exon 20 insertion (A767_V769dupASV) |
| Source | e.g., ATCC, DSMZ, or in-house generated |
| Culture Medium | e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep |
| Passage Number | Range of passage numbers used for experiments |
Table 2: Determination of Initial IC50 for this compound
| Cell Line | Replicate 1 IC50 (nM) | Replicate 2 IC50 (nM) | Replicate 3 IC50 (nM) | Mean IC50 (nM) | Std. Dev. |
| Parental Cell Line |
Table 3: Stepwise Dose Escalation of this compound
| Passage Number | This compound Conc. (nM) | Cell Viability (%) | Observations (e.g., morphology changes) |
| P0 (Start) | [Initial Low Conc.] | ||
| P1 | |||
| P... | |||
| Pn (Final) | [Final High Conc.] |
Table 4: Confirmation of Resistance - IC50 Shift
| Cell Line | Replicate 1 IC50 (nM) | Replicate 2 IC50 (nM) | Replicate 3 IC50 (nM) | Mean IC50 (nM) | Fold Resistance (Resistant/Parental) |
| Parental | 1 | ||||
| Resistant Clone 1 | |||||
| Resistant Clone 2 |
Table 5: Analysis of Potential Resistance Mechanisms
| Cell Line | EGFR Sequencing (Secondary Mutations) | MET Amplification (qPCR/FISH) | p-AKT/p-ERK Levels (Western Blot) | EMT Marker Expression (Vimentin, E-cadherin) | Other (e.g., NRAS sequencing) |
| Parental | Wild-type | Negative | Basal | High E-cadherin, Low Vimentin | Wild-type |
| Resistant Clone 1 | |||||
| Resistant Clone 2 |
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound
This protocol is essential for determining the initial sensitivity of the parental cell line to this compound.
Materials:
-
Parental cell line with an EGFR exon 20 insertion mutation (e.g., NCI-H1975, or engineered Ba/F3 cells)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range could be from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 72 hours under standard cell culture conditions.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve using non-linear regression analysis in a suitable software (e.g., GraphPad Prism).
Protocol 2: Generation of this compound Resistant Cell Lines by Stepwise Dose Escalation
This is the core protocol for establishing the resistant cell lines.
Materials:
-
Parental cell line
-
Complete culture medium
-
This compound stock solution
-
Cell culture flasks (T25 or T75)
Procedure:
-
Begin by culturing the parental cells in the presence of a low concentration of this compound, typically starting at the IC10 or IC20 value determined in Protocol 1.
-
Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate recovers and is comparable to the parental cells in drug-free medium. This may take several passages.
-
Once the cells are stably growing, gradually increase the concentration of this compound. A 1.5 to 2-fold increase at each step is recommended.
-
Repeat step 2 and 3 for each incremental increase in drug concentration. This process can take several months.
-
Throughout the process, monitor the cells for any morphological changes and cryopreserve cell stocks at different stages of resistance development.
-
Continue the dose escalation until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
To isolate clonal resistant populations, perform single-cell cloning by limiting dilution or cell sorting.
-
Expand the selected clones and maintain them in the presence of the high concentration of this compound.
Protocol 3: Confirmation and Characterization of Resistant Cell Lines
This protocol outlines the steps to confirm the resistant phenotype and begin investigating the underlying mechanisms.
Materials:
-
Parental and putative resistant cell lines
-
This compound
-
Reagents for IC50 determination (as in Protocol 1)
-
Reagents for molecular and cellular analysis (e.g., DNA/RNA extraction kits, PCR reagents, antibodies for Western blotting, flow cytometry)
Procedure:
-
Confirm Resistance: Perform an IC50 determination assay (as in Protocol 1) on both the parental and the established resistant cell lines. A significant rightward shift in the dose-response curve and a higher IC50 value for the resistant lines will confirm the resistant phenotype. Calculate the fold resistance.
-
Assess Stability of Resistance: Culture the resistant cells in drug-free medium for several passages (e.g., 5-10) and then re-determine the IC50 for this compound. This will determine if the resistance is stable or transient.
-
Investigate On-Target Mechanisms:
-
EGFR Sequencing: Extract genomic DNA from parental and resistant cells and perform Sanger sequencing or next-generation sequencing of the EGFR kinase domain to identify any potential secondary mutations.
-
-
Investigate Off-Target (Bypass) Mechanisms:
-
Western Blotting: Analyze the phosphorylation status and total protein levels of key signaling molecules downstream of EGFR (e.g., AKT, ERK) and in potential bypass pathways (e.g., MET).
-
Gene Amplification Analysis: Use quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to assess for amplification of genes known to be involved in resistance, such as MET.
-
NRAS Sequencing: Based on findings with similar inhibitors, sequence the hotspot codons of the NRAS gene.
-
-
Investigate Phenotypic Changes:
-
EMT Marker Analysis: Use Western blotting or immunofluorescence to assess the expression of epithelial (e.g., E-cadherin) and mesenchymal (e.g., Vimentin, N-cadherin) markers.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for generating this compound resistant cell lines.
Caption: Logical relationships of potential resistance mechanisms to this compound.
References
- 1. Advances in the management of non-small-cell lung cancer harbouring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in targeting acquired resistance mechanisms to epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Assessing Cell Viability in Response to BAY 2476568
These application notes provide detailed protocols for quantifying the cytotoxic and anti-proliferative effects of BAY 2476568, a potent and selective inhibitor of Epidermal Growth Factor Receptor (EGFR), particularly against variants with exon 20 insertion mutations. The following sections detail the mechanism of this compound and provide protocols for two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Introduction to this compound
This compound is a reversible and selective small molecule inhibitor targeting EGFR.[1] Somatic mutations in EGFR are significant drivers in non-small cell lung cancer (NSCLC).[2] While many EGFR mutations confer sensitivity to tyrosine kinase inhibitors (TKIs), exon 20 insertions (EGFRex20ins) are typically resistant to conventional TKI therapies.[3]
This compound potently inhibits the kinase activity of EGFRex20ins mutants.[4] This inhibition prevents the autophosphorylation of the EGFR receptor, subsequently blocking downstream signaling pathways critical for cell survival and proliferation, such as the PI3K/AKT and RAS/MAPK pathways.[4][5][6] By disrupting these signals, this compound induces cell death in cancer cells harboring these specific EGFR mutations.
Quantitative Data Summary
The inhibitory and anti-proliferative activities of this compound have been quantified across various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound.
| Assay Type | Cell Line / Target | Mutation | IC50 (nM) | Reference |
| Biochemical Assay | EGFR Kinase | insASV | < 0.2 | [1] |
| EGFR Kinase | insSVD | < 0.2 | [1] | |
| EGFR Kinase | insNPG | < 0.2 | [1] | |
| EGFR Kinase | L858R | 28.3 | [4] | |
| EGFR Kinase | Wild-Type (WT) | > 1000 | [4] | |
| Anti-Proliferative | Ba/F3 Cells | insASV | 24 | [4] |
| Ba/F3 Cells | insSVD | 20 | [4] | |
| Ba/F3 Cells | insNPG | 67.9 | [1] | |
| Ba/F3 Cells | Wild-Type (WT) | 128 | [4] | |
| Ba/F3 Cells | ex19del | 0.6 | [1] | |
| Ba/F3 Cells | ex19del/C797S | 0.3 | [1] | |
| Ba/F3 Cells | ex19del/T790M | 54.3 | [1] | |
| Ba/F3 Cells | ex19del/T790M/C797S | 120 | [1] |
Application Protocol: MTT Cell Viability Assay
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] These insoluble crystals are then dissolved using a solubilizing agent, and the colored solution is quantified by measuring its absorbance at approximately 570 nm.[8][9] The absorbance is directly proportional to the number of living, metabolically active cells.[9]
Materials and Reagents
-
Cancer cell lines (e.g., Ba/F3 expressing EGFRex20ins)
-
Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom sterile culture plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Isopropanol, or 10% SDS in 0.01M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Experimental Protocol
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Dilute cells in complete culture medium to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only for blank controls.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (containing the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-200 µL of solubilization solution (e.g., isopropanol) to each well to dissolve the crystals.[7]
-
Mix thoroughly by placing the plate on an orbital shaker for 5-10 minutes.
-
-
Data Acquisition:
Data Analysis
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) x 100
-
-
Plot the percentage of viability against the log of the drug concentration to generate a dose-response curve and calculate the IC50 value.
Application Protocol: CellTiter-Glo® Luminescent Assay
Principle
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells by quantifying ATP, an indicator of metabolically active cells.[10][11] The assay reagent contains a thermostable luciferase and its substrate, luciferin. In a single addition step, the reagent lyses the cells, releasing ATP, which then drives the luciferase-mediated conversion of luciferin to oxyluciferin, generating a luminescent signal.[12] This "glow-type" signal is stable and directly proportional to the ATP concentration, and thus to the number of viable cells in culture.[10]
Materials and Reagents
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well or 384-well plates (white plates are recommended for luminescence)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Multichannel pipette
-
Luminometer or a microplate reader with luminescence detection capabilities
Experimental Protocol
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.
-
Transfer the entire volume of buffer into the substrate bottle to reconstitute the reagent.
-
Mix by gentle inversion until the substrate is completely dissolved.
-
-
Cell Seeding and Treatment:
-
Perform cell seeding and compound treatment as described in the MTT protocol (Steps 1 and 2), but use opaque-walled plates. For a 96-well plate, use 100 µL of cell suspension per well.
-
-
Assay Procedure:
-
After the drug incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[11][13]
-
Add a volume of CellTiter-Glo® Reagent to each well that is equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[11]
-
Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.[11][13]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][13]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis
-
Subtract the average luminescence signal from the "medium only" background control wells.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control:
-
% Viability = (Luminescence_Treated / Luminescence_VehicleControl) x 100
-
-
Plot the percentage of viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value.
References
- 1. | BioWorld [bioworld.com]
- 2. Biochemical analysis of EGFR exon20 insertion variants insASV and insSVD and their inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in targeting acquired resistance mechanisms to epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Advances in the management of non-small-cell lung cancer harbouring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epidemiological characteristics and therapeutic advances of EGFR exon 20 insertion mutations in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. OUH - Protocols [ous-research.no]
Application Notes and Protocols: Immunofluorescence Staining for EGFR Localization Following BAY 2476568 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutations, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC). EGFR exon 20 insertion mutations represent a distinct subset of alterations that confer resistance to traditional EGFR tyrosine kinase inhibitors (TKIs).
BAY 2476568 is a novel, potent, and selective, reversible inhibitor of EGFR, demonstrating significant activity against EGFR exon 20 insertion mutations.[1][2] Its mechanism of action involves the inhibition of EGFR autophosphorylation and subsequent blockade of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT cascades.[3] This application note provides a detailed protocol for visualizing the subcellular localization of EGFR in response to this compound treatment using immunofluorescence microscopy. Understanding the spatial dynamics of EGFR upon inhibitor binding is critical for elucidating the complete mechanism of action of this compound and other EGFR inhibitors.
Principle of the Assay
Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization of specific proteins within cells. This protocol outlines the use of indirect immunofluorescence to detect EGFR. Following treatment with this compound, changes in the localization of EGFR are anticipated. In their basal state, EGFRs are predominantly localized to the plasma membrane. Upon activation by ligand binding, EGFRs typically undergo dimerization, autophosphorylation, and subsequent internalization into endosomes. While the specific effects of this compound on EGFR trafficking have not been extensively documented in publicly available literature, studies with other EGFR TKIs have shown that they can induce receptor internalization. Therefore, it is hypothesized that treatment with this compound may lead to a shift in EGFR localization from the plasma membrane to intracellular compartments, which can be qualitatively and quantitatively assessed using confocal microscopy and image analysis software.
Data Presentation
The following tables summarize the in vitro inhibitory activity of this compound against various EGFR mutations. This data provides a basis for selecting appropriate concentrations for cell-based assays.
Table 1: In Vitro Inhibitory Activity of this compound against EGFR Exon 20 Insertion Mutants
| EGFR Mutant | Cell Line | IC50 (nM) |
| ex20ins ASV | Ba/F3 | 15.3[1] |
| ex20ins SVD | Ba/F3 | 11.1[1] |
| ex20ins NPH | Ba/F3 | 67.9[1] |
Table 2: In Vitro Inhibitory Activity of this compound against Other EGFR Mutations and Wild-Type
| EGFR Variant | Cell Line/Assay | IC50 (nM) |
| ex19del | Biochemical | 0.6[1] |
| ex19del/C797S | Biochemical | 0.3[1] |
| ex19del/T790M | Biochemical | 54.3[1] |
| ex19del/T790M/C797S | Biochemical | 120[1] |
| Wild-Type (WT) | Ba/F3 | 273[1] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding:
-
Culture human cancer cell lines known to express EGFR with exon 20 insertion mutations (e.g., NCI-H1975, HCC827, or engineered cell lines) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells onto sterile glass coverslips placed in 12-well or 24-well plates at a density that will result in 60-70% confluency at the time of the experiment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
On the day of the experiment, dilute the this compound stock solution in serum-free culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Aspirate the culture medium from the wells and wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 1, 6, 24 hours) at 37°C.
-
Immunofluorescence Staining Protocol
-
Fixation:
-
Aspirate the treatment medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% paraformaldehyde (PFA) in PBS to each well and incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by adding 0.25% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) and 22.52 mg/mL glycine in PBST [PBS with 0.1% Tween 20]) for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against EGFR (e.g., rabbit anti-EGFR) in the blocking buffer at the manufacturer's recommended concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the cells three times with PBST for 5 minutes each.
-
Dilute a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG Alexa Fluor 488) in the blocking buffer. Protect the antibody from light.
-
Add the diluted secondary antibody solution to each coverslip and incubate for 1-2 hours at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Aspirate the secondary antibody solution and wash the cells three times with PBST for 5 minutes each in the dark.
-
For nuclear counterstaining, incubate the cells with a DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto glass microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis
-
Image Acquisition:
-
Visualize the stained cells using a confocal laser scanning microscope.
-
Capture images using appropriate laser lines and emission filters for the chosen fluorophores (e.g., 405 nm for DAPI, 488 nm for Alexa Fluor 488).
-
Acquire Z-stacks to obtain a comprehensive view of the subcellular localization of EGFR.
-
Ensure consistent imaging parameters (e.g., laser power, gain, pinhole size) across all samples for accurate comparison.
-
-
Image Analysis (Qualitative and Quantitative):
-
Qualitative Analysis: Visually inspect the images to observe changes in EGFR localization between control and this compound-treated cells. Note any redistribution from the plasma membrane to cytoplasmic puncta, which may represent endosomes.
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the changes in EGFR localization.
-
Define regions of interest (ROIs) for the plasma membrane and the cytoplasm for each cell.
-
Measure the mean fluorescence intensity of EGFR staining in each ROI.
-
Calculate the ratio of cytoplasmic to membrane fluorescence intensity for each cell.
-
Perform statistical analysis to determine the significance of any observed changes between treatment groups.
-
-
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for immunofluorescence staining of EGFR.
Caption: Logical relationship of the experimental design.
References
Application Note: Interrogating BAY 2476568 Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acquired drug resistance is a primary obstacle in oncology, limiting the long-term efficacy of targeted therapies. BAY 2476568 is a potent and selective, reversible tyrosine kinase inhibitor (TKI) that targets epidermal growth factor receptor (EGFR) with exon 20 insertion mutations (EGFRex20ins), a challenging mutation in non-small-cell lung cancer (NSCLC).[1] While promising, the emergence of resistance is an anticipated clinical challenge. Understanding the genetic drivers of resistance is crucial for developing next-generation inhibitors and rational combination therapies.
This application note provides a comprehensive protocol for utilizing a pooled, genome-wide CRISPR-Cas9 knockout screen to systematically identify and validate genes whose loss confers resistance to this compound.[2][3][4][5][6] The workflow is designed for researchers in cancer biology and drug development to uncover novel resistance mechanisms, identify potential biomarkers, and inform future therapeutic strategies.
Background
The EGFR Signaling Pathway and this compound Mechanism of Action
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, promoting cell proliferation, survival, and migration.[7][8] EGFR exon 20 insertion mutations lead to constitutive, ligand-independent activation of the kinase, driving oncogenesis in NSCLC.[7][9]
This compound is designed to selectively inhibit the ATP-binding pocket of EGFRex20ins mutant proteins, thereby blocking downstream signaling and inducing tumor cell apoptosis.[1] Resistance can emerge through various mechanisms, including secondary "on-target" mutations in the EGFR gene that prevent drug binding or "off-target" activation of bypass pathways that reactivate downstream signaling.[10][11]
Figure 1. Simplified EGFR signaling pathway and the inhibitory action of this compound.
Principle of CRISPR-Cas9 Positive Selection Screen
A pooled CRISPR-Cas9 knockout screen is a powerful method for identifying genes that modulate drug response.[6] A lentiviral library of single-guide RNAs (sgRNAs), targeting every gene in the genome, is transduced into a population of Cas9-expressing cells. Each cell receives a single sgRNA, which directs the Cas9 nuclease to create a knockout of its target gene.
When the cell population is treated with a cytotoxic agent like this compound, most cells die. However, cells with knockouts of genes essential for the drug's efficacy will survive and proliferate. By using next-generation sequencing (NGS) to quantify the sgRNA representation in the surviving population relative to a control population, these "resistance genes" can be identified as highly enriched sgRNAs.
Experimental Protocols
Phase 1: Pre-Screen Preparation and Optimization
Protocol 1.1: Generation of a Cas9-Expressing Stable Cell Line
-
Cell Line Selection: Choose an NSCLC cell line with a known EGFR exon 20 insertion mutation (e.g., NCI-H1975, though it harbors T790M, a cell line with a pure exon 20 insertion is ideal).
-
Transduction: Transduce the parental cell line with a lentiviral vector expressing Cas9 and a selection marker (e.g., Blasticidin).
-
Selection: Select transduced cells with the appropriate antibiotic (e.g., Blasticidin at 5-10 µg/mL) for 7-10 days until a pure population of Cas9-expressing cells is established.
-
Validation: Confirm Cas9 activity using a functional assay (e.g., transduction with a GFP-targeting sgRNA in a GFP-expressing version of the cell line).
Protocol 1.2: Determination of this compound IC50
-
Cell Plating: Seed the Cas9-stable cell line in 96-well plates at a density of 5,000 cells/well.
-
Drug Titration: Prepare a 10-point, 3-fold serial dilution of this compound (e.g., starting from 10 µM). Add the drug to the wells 24 hours after seeding. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assay: Measure cell viability using a reagent such as CellTiter-Glo® or by staining with crystal violet.
-
Calculation: Normalize the results to the DMSO control and plot a dose-response curve to calculate the IC50 value. This value will inform the concentration used in the screen (typically IC70-IC80).
Phase 2: Genome-Wide CRISPR Screen
Figure 2. Workflow for a pooled CRISPR-Cas9 positive selection screen.
Protocol 2.1: Lentiviral sgRNA Library Transduction
-
Cell Plating: Plate a sufficient number of Cas9-stable cells to achieve at least 300-500x coverage of the sgRNA library (e.g., for a library with 100,000 sgRNAs, plate 30-50 million cells).
-
Transduction: Transduce the cells with the pooled lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure most cells receive only one sgRNA.
-
Selection: After 48 hours, begin selection with the appropriate antibiotic for the sgRNA vector (e.g., Puromycin at 1-2 µg/mL) for 2-3 days to eliminate non-transduced cells.
Protocol 2.2: Drug Selection
-
Baseline Sample (T0): After antibiotic selection, harvest a representative population of cells (at least 30-50 million) as the baseline (T0) or initial timepoint control.
-
Cell Plating for Screening: Plate the remaining cells into two arms, maintaining >300x library coverage in each:
-
Control Arm: Treat with DMSO.
-
Treatment Arm: Treat with a pre-determined high concentration (e.g., IC80) of this compound.
-
-
Culture and Drug Replenishment: Culture the cells for 14-21 days, passaging as needed and maintaining library coverage. Replenish the media with fresh drug/DMSO every 2-3 days.
-
Harvest: At the end of the selection period, harvest the surviving cells from both arms.
Phase 3: Data Analysis and Hit Validation
Protocol 3.1: NGS and Bioinformatic Analysis
-
Genomic DNA Extraction: Extract gDNA from the T0, DMSO, and this compound-treated cell pellets.
-
sgRNA Amplification: Use a two-step PCR protocol to amplify the integrated sgRNA sequences from the gDNA. The primers should add the necessary Illumina sequencing adapters.
-
Sequencing: Pool the PCR products and perform high-throughput sequencing on an Illumina platform (e.g., NextSeq or NovaSeq).
-
Data Analysis: Use bioinformatic tools like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data. This tool normalizes read counts and uses a statistical model to identify sgRNAs and genes that are significantly enriched in the this compound-treated arm compared to the control arm.
Data Presentation and Interpretation
The output from MAGeCK analysis should be summarized in a table to clearly present the top candidate resistance genes.
Table 1: Hypothetical Top Gene Hits from CRISPR Screen for this compound Resistance
| Rank | Gene Symbol | Description | sgRNAs Detected | Enrichment Score (LFC) | P-value | False Discovery Rate (FDR) |
| 1 | NF1 | Neurofibromin 1 | 4/4 | 5.82 | 1.2e-8 | 9.5e-7 |
| 2 | PTEN | Phosphatase and Tensin Homolog | 5/5 | 5.15 | 8.9e-8 | 3.4e-6 |
| 3 | AXL | AXL Receptor Tyrosine Kinase | 3/4 | 4.76 | 3.4e-7 | 8.1e-6 |
| 4 | KEAP1 | Kelch-like ECH-associated protein 1 | 4/4 | 4.51 | 9.1e-7 | 1.5e-5 |
| 5 | CDKN2A | Cyclin Dependent Kinase Inhibitor 2A | 4/4 | 4.29 | 2.5e-6 | 3.7e-5 |
Interpretation:
-
A high positive Enrichment Score (Log-Fold Change, LFC) indicates that cells with knockouts of this gene survived and proliferated in the presence of this compound.
-
A low FDR indicates high confidence in the result.
-
Genes like NF1 and PTEN are well-known tumor suppressors whose loss can activate RAS/MAPK and PI3K/AKT signaling, respectively, providing a classic bypass mechanism.
-
The identification of a receptor tyrosine kinase like AXL suggests its activation could also serve as a bypass pathway.[12]
Figure 3. Logical principle of identifying resistance genes via positive selection.
Hit Validation
Candidate genes from the primary screen must be validated.
Protocol 5.1: Individual Gene Knockout and Dose-Response Shift
-
Generate Individual Knockouts: For each top candidate gene (e.g., NF1, PTEN), generate individual knockout cell lines using 2-3 different sgRNAs per gene in the parental Cas9-stable cell line.
-
Confirm Knockout: Verify gene knockout by Western blot (loss of protein) or Sanger sequencing of the targeted genomic locus.
-
Perform Dose-Response Assay: Determine the this compound IC50 for each individual knockout cell line compared to a non-targeting control sgRNA line.
-
Analyze Results: A significant rightward shift in the dose-response curve (i.e., a higher IC50 value) for the knockout line confirms that loss of the gene confers resistance to this compound.
Conclusion
The CRISPR-Cas9 screening platform offers an unbiased, powerful, and scalable approach to prospectively identify genes that drive resistance to targeted therapies like this compound.[2][3] The protocols outlined here provide a robust framework for executing such a screen, from initial cell line engineering to final hit validation. The resulting data can illuminate novel biological pathways of resistance, guide the development of more durable therapeutic strategies, and aid in the design of intelligent combination therapies to overcome or prevent the emergence of resistance in the clinic.
References
- 1. Advances in the management of non-small-cell lung cancer harbouring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens | Springer Nature Experiments [experiments.springernature.com]
- 5. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 6. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epidemiological characteristics and therapeutic advances of EGFR exon 20 insertion mutations in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting EGFR Exon 20 Insertion Mutations in Non-small-Cell Lung Cancer: Changes in Treatment Strategies are Coming - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting EGFR Exon 20 Insertions in NSCLC: Recent Advances and Clinical Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tackling Drug Resistance in EGFR Exon 20 Insertion Mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting resistance to targeted therapies: combating a resilient foe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in targeting acquired resistance mechanisms to epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BAY 2476568 for In Vivo Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 2476568 is a potent, selective, and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) that specifically targets activating mutations in exon 20, a common site of alterations in non-small cell lung cancer (NSCLC) that confers resistance to standard EGFR tyrosine kinase inhibitors (TKIs). Preclinical studies have demonstrated the in vivo activity of this compound in various lung cancer models, highlighting its potential as a therapeutic agent for this patient population with high unmet medical need.[1][2] These application notes provide a summary of the available preclinical data and detailed protocols for the evaluation of this compound in in vivo lung cancer models.
Mechanism of Action
This compound exhibits a high degree of selectivity for EGFR harboring exon 20 insertion mutations over wild-type (WT) EGFR.[1][2] This selectivity is crucial for achieving a favorable therapeutic window, minimizing off-target effects and associated toxicities. The binding of this compound to the mutant EGFR blocks the downstream signaling pathways that drive tumor cell proliferation and survival.
Signaling Pathway
The diagram below illustrates the EGFR signaling pathway and the point of intervention by this compound. EGFR activation, upon ligand binding or due to activating mutations, leads to the activation of downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and angiogenesis. This compound selectively inhibits the kinase activity of mutant EGFR, thereby blocking these downstream signals.
Caption: EGFR Signaling Pathway Inhibition by this compound.
In Vivo Efficacy Data
Preclinical studies have demonstrated the anti-tumor activity of this compound in xenograft models of human NSCLC. While detailed quantitative data from these studies are not extensively published, available information indicates significant tumor growth inhibition.
| Model Type | Cancer Type | Mutation Status | Dosing Regimen | Observed Effect | Reference |
| Xenograft | NSCLC | EGFR exon 20 insertion | 100 mg/kg, p.o. daily for 28 days | Strong tumor growth inhibition | Not specified |
| Patient-Derived Xenograft (PDX) | NSCLC | EGFR exon 20 insertion | Not specified | Antitumor efficacy | Not specified |
| Xenograft | Lung Cancer | EGFR exon 19 deletion | Not specified | Antitumor efficacy | Not specified |
Note: The available data indicates a reduction in downstream signaling markers, phospho-EGFR and phospho-Erk, in tumor tissues from treated animals, correlating with the observed in vivo activity.[1]
Experimental Protocols
The following are detailed protocols for establishing and utilizing in vivo lung cancer models to evaluate the efficacy of this compound. These are generalized protocols and may require optimization based on the specific cell line or PDX model used.
Protocol 1: Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model using a human NSCLC cell line harboring an EGFR exon 20 insertion mutation.
Materials:
-
Human NSCLC cell line with a documented EGFR exon 20 insertion mutation (e.g., NCI-H1975, HCC827 GR5)
-
Immunocompromised mice (e.g., NOD/SCID, Athymic Nude)
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS
-
This compound formulated for oral administration
-
Vehicle control
Procedure:
-
Cell Culture: Culture the selected NSCLC cell line under standard conditions recommended by the supplier.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5-10 x 10^6 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2)/2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 100 mg/kg) or vehicle control orally, once daily, for the duration of the study (e.g., 28 days).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the treatment period. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics).
Protocol 2: Patient-Derived Xenograft (PDX) Model
This protocol outlines the use of PDX models, which more closely recapitulate the heterogeneity and microenvironment of human tumors.
Materials:
-
Cryopreserved or freshly implanted NSCLC PDX model with a confirmed EGFR exon 20 insertion mutation
-
Immunocompromised mice (e.g., NOD/SCID, NSG)
-
Surgical instruments for tumor implantation
-
This compound formulated for oral administration
-
Vehicle control
Procedure:
-
PDX Implantation: Implant a small fragment (e.g., 2-3 mm³) of the PDX tumor tissue subcutaneously or orthotopically into the lung of recipient mice.
-
Tumor Engraftment and Growth: Monitor the mice for tumor engraftment and growth. For subcutaneous models, tumor volume can be measured with calipers. For orthotopic models, imaging modalities such as bioluminescence or micro-CT may be required.
-
Randomization and Treatment: Once tumors are established and have reached a specified size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control as described in Protocol 1.
-
Efficacy Assessment: Monitor tumor growth and the general health of the animals. At the study endpoint, collect tumors and other relevant tissues for analysis.
Pharmacodynamic Analysis
To confirm the mechanism of action of this compound in vivo, pharmacodynamic studies can be performed on tumor tissues collected at the end of the efficacy studies.
Procedure:
-
Tissue Collection: Excise tumors from treated and control animals at a specified time point after the last dose.
-
Protein Extraction: Homogenize the tumor tissue and extract total protein.
-
Western Blot Analysis: Perform Western blotting to assess the phosphorylation status of EGFR and downstream signaling proteins such as ERK and AKT. A reduction in the levels of p-EGFR, p-ERK, and p-AKT in the tumors of this compound-treated animals compared to the control group would confirm target engagement and pathway inhibition.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for an in vivo efficacy study of this compound.
Caption: General Workflow for In Vivo Efficacy Studies.
Conclusion
This compound is a promising selective inhibitor of EGFR exon 20 insertion mutations with demonstrated in vivo anti-tumor activity. The protocols and information provided in these application notes are intended to guide researchers in the design and execution of preclinical studies to further evaluate the therapeutic potential of this compound in relevant lung cancer models. Careful selection of in vivo models and rigorous experimental design are critical for obtaining robust and translatable data.
References
Application Notes and Protocols: Immunohistochemistry for Biomarkers in Tumors Treated with BAY 2476568
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of key biomarkers in tumor tissues treated with BAY 2476568, a potent and selective reversible inhibitor of epidermal growth factor receptor (EGFR) with exon 20 insertion mutations.[1] The described methods are essential for evaluating the pharmacodynamic effects of this compound, elucidating mechanisms of action and resistance, and identifying potential predictive biomarkers to guide patient selection.
Introduction to this compound and Relevant Biomarkers
This compound is a targeted therapy designed to specifically inhibit EGFR exon 20 insertion mutations, a subset of mutations in non-small cell lung cancer (NSCLC) that are often resistant to standard EGFR tyrosine kinase inhibitors (TKIs).[1][2] Upon ligand binding, EGFR activates downstream signaling cascades, primarily the phosphatidylinositol 3-kinase (PI3K)/AKT and the mitogen-activated protein kinase (MAPK)/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.[2] By inhibiting the mutated EGFR, this compound is expected to suppress these signaling pathways, leading to tumor growth inhibition.
Immunohistochemistry is a powerful technique to visualize and quantify the expression and phosphorylation status of key proteins within the tumor microenvironment. This allows for the direct assessment of the on-target effects of this compound and its impact on tumor biology.
Key Biomarkers for Evaluation:
-
Phospho-EGFR (p-EGFR): As the direct target of this compound, a decrease in the phosphorylation of EGFR is a primary indicator of target engagement and drug activity.
-
Phospho-AKT (p-AKT) and Phospho-ERK (p-ERK): These are key downstream effectors of the PI3K/AKT and MAPK pathways, respectively. A reduction in their phosphorylation levels indicates successful inhibition of the EGFR signaling cascade.
-
MET: The MET receptor tyrosine kinase is another important pathway in cancer. In the context of EGFR inhibition, MET amplification or overexpression can be a mechanism of resistance.[3][4] Assessing MET expression by IHC can provide insights into potential resistance mechanisms.
-
Tumor Microenvironment (TME) Markers (PD-L1, CD8): EGFR TKIs can modulate the tumor immune microenvironment.[5] Evaluating changes in Programmed death-ligand 1 (PD-L1) expression and the infiltration of CD8+ T cells can provide information on the immunomodulatory effects of this compound.
Quantitative Data Summary
The following tables summarize the expected changes in biomarker expression following treatment with this compound, based on its mechanism of action and data from similar EGFR inhibitors. These are hypothetical data for illustrative purposes and should be replaced with actual experimental results.
Table 1: Pharmacodynamic Biomarker Modulation in Response to this compound
| Biomarker | Pre-treatment (Mean H-Score ± SD) | Post-treatment (Mean H-Score ± SD) | Expected Change |
| p-EGFR (Tyr1068) | 220 ± 45 | 80 ± 30 | Decrease |
| p-AKT (Ser473) | 180 ± 50 | 70 ± 25 | Decrease |
| p-ERK1/2 (Thr202/Tyr204) | 200 ± 40 | 60 ± 20 | Decrease |
Table 2: Potential Predictive and Resistance Biomarkers
| Biomarker | Patient Cohort | Expression Level | Correlation with Response |
| MET | Pre-treatment | High (IHC 3+) | Potential for reduced sensitivity |
| MET | Post-treatment (at progression) | High (IHC 3+) | Potential acquired resistance |
| PD-L1 | Pre- and Post-treatment | Variable | To be determined |
| CD8+ T-cell Infiltration | Pre- and Post-treatment | Variable | To be determined |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of key biomarkers in FFPE tumor tissues.
Protocol 1: Phospho-EGFR (p-EGFR Tyr1068) Staining
1. Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0)
-
Endogenous Peroxidase Block: 3% Hydrogen Peroxide in methanol
-
Blocking Buffer: 5% Normal Goat Serum in PBS
-
Primary Antibody: Rabbit anti-Phospho-EGFR (Tyr1068) monoclonal antibody
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Chromogen: DAB (3,3'-Diaminobenzidine) substrate kit
-
Counterstain: Hematoxylin
-
Mounting Medium
2. Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Citrate Buffer (95-100°C) for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
-
Blocking:
-
Incubate sections with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with Blocking Buffer for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody according to the manufacturer's instructions.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation and Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Apply DAB chromogen solution and incubate until the desired stain intensity develops (typically 1-10 minutes).
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with Hematoxylin for 1-2 minutes.
-
Rinse with running tap water.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Phospho-AKT (p-AKT Ser473) Staining
This protocol follows the same general steps as for p-EGFR with the following key differences:
-
Primary Antibody: Rabbit anti-Phospho-AKT (Ser473) monoclonal antibody.
-
Antigen Retrieval: May require optimization. Both Citrate Buffer (pH 6.0) and Tris-EDTA Buffer (pH 9.0) should be tested.
Protocol 3: Phospho-ERK1/2 (p-ERK1/2 Thr202/Tyr204) Staining
This protocol is similar to the one for p-EGFR with the following modifications:
-
Primary Antibody: Rabbit anti-Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) monoclonal antibody.
-
Antigen Retrieval: Citrate Buffer (pH 6.0) is generally effective.
Protocol 4: MET Staining
Follow the general IHC protocol with these specifics:
-
Primary Antibody: Rabbit anti-MET monoclonal antibody.
-
Antigen Retrieval: Tris-EDTA Buffer (pH 9.0) is often recommended for MET staining.
Protocol 5: PD-L1 and CD8 Staining
These markers are crucial for assessing the tumor immune microenvironment.
-
PD-L1:
-
Primary Antibody: Use a clinically validated anti-PD-L1 antibody clone (e.g., 22C3, 28-8, SP142, or SP263) as per diagnostic requirements.
-
Scoring: PD-L1 expression is typically scored as the Tumor Proportion Score (TPS) or Combined Positive Score (CPS), depending on the antibody clone and clinical context.
-
-
CD8:
-
Primary Antibody: Mouse anti-CD8 monoclonal antibody.
-
Scoring: The density of CD8-positive T cells within the tumor and stroma should be quantified (cells/mm²).
-
Image Analysis and Scoring:
Stained slides should be digitized using a whole-slide scanner. Quantitative analysis should be performed using image analysis software to determine the H-score for protein expression or the density of immune cells. The H-score is calculated as:
H-score = Σ (i × Pi)
where 'i' is the intensity of staining (0, 1+, 2+, 3+) and 'Pi' is the percentage of cells stained at that intensity.
Disclaimer: These protocols provide a general framework. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be necessary for specific antibodies and tissue types. Always refer to the antibody manufacturer's datasheet for detailed instructions.
References
- 1. Advances in the management of non-small-cell lung cancer harbouring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidemiological characteristics and therapeutic advances of EGFR exon 20 insertion mutations in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predictive biomarkers for treatment with amivantamab plus lazertinib among <em>EGFR</em>-mutated NSCLC in the post-osimertinib setting: Analysis of tissue IHC and ctDNA NGS. - ASCO [asco.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Effectiveness and safety of amivantamab in EGFR exon 20 insertion (E20I) mutations in non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Identification of BAY 2476568 Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and characterization of metabolites of BAY 2476568, a potent and selective epidermal growth factor receptor (EGFR) inhibitor. The workflow encompasses both in vitro metabolism studies using human liver microsomes and in vivo analysis of plasma and urine samples from a preclinical model. A high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) method is described for the sensitive and selective detection of this compound and its potential metabolites. This guide is intended to assist researchers in drug metabolism and pharmacokinetics (DMPK) studies.
Introduction
This compound is a small molecule inhibitor targeting EGFR, with significant activity against exon 20 insertion mutations.[1][2] Understanding the metabolic fate of new chemical entities is a critical aspect of drug development, as metabolites can influence the efficacy, toxicity, and pharmacokinetic profile of the parent compound.[3][4] Mass spectrometry (MS) is a primary analytical technique for the identification and quantification of drug metabolites due to its high sensitivity, selectivity, and structural elucidation capabilities.[3][5] When coupled with liquid chromatography (LC), it allows for the separation and analysis of complex biological matrices.[6][7]
This application note outlines a comprehensive workflow using high-resolution mass spectrometry to identify potential metabolites of this compound. The protocol details in vitro incubation with human liver microsomes to investigate hepatic metabolism and an in vivo study in a rodent model to identify circulating and excreted metabolites.
Experimental Workflow
The overall experimental workflow for the identification of this compound metabolites is depicted below. This process begins with parallel in vitro and in vivo studies, followed by sample preparation, LC-MS/MS analysis, and data processing for metabolite identification.
Materials and Methods
In Vitro Metabolism with Human Liver Microsomes
-
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Control compounds (e.g., testosterone for CYP3A4 activity)
-
-
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In a microcentrifuge tube, combine phosphate buffer, HLM, and the this compound solution to a final substrate concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking. Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes).
-
Quench the reaction by adding 2 volumes of ice-cold acetonitrile.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
In Vivo Metabolism in Rodent Model
-
Materials:
-
This compound in an appropriate vehicle for dosing
-
Sprague-Dawley rats (or other suitable species)
-
Metabolic cages for urine collection
-
Anticoagulant (e.g., EDTA) for blood collection
-
-
Protocol:
-
House animals in metabolic cages.
-
Administer a single oral dose of this compound.
-
Collect blood samples via tail vein or other appropriate method at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours) into tubes containing anticoagulant.
-
Centrifuge blood samples to separate plasma.
-
Collect urine at specified intervals (e.g., 0-8h, 8-24h).
-
Store all samples at -80°C until analysis.
-
For analysis, thaw plasma and urine samples. Precipitate plasma proteins with 3 volumes of ice-cold acetonitrile. Dilute urine samples with water/acetonitrile.
-
Centrifuge and collect the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Gas Temperature: 400°C
-
Full Scan MS Range: m/z 100-1000
-
Data-Dependent MS/MS: Acquire MS/MS spectra for the top 5 most intense ions in each full scan. Use a collision energy ramp for fragmentation.
-
Data Analysis and Results
Data analysis is performed using specialized metabolite identification software. The software compares samples from t=0 with later time points to identify potential metabolites. The accurate mass measurement from the HRMS allows for the generation of elemental compositions for parent and metabolite ions. MS/MS fragmentation patterns are then used to elucidate the structure of the metabolites.
Hypothetical Metabolite Profile of this compound
Based on common metabolic pathways for kinase inhibitors, potential metabolites of this compound could include products of oxidation, N-dealkylation, and glucuronidation. A summary of hypothetical metabolites is presented in the table below.
| Metabolite ID | Proposed Transformation | Mass Change | [M+H]+ (m/z) |
| M1 | Hydroxylation | +16 Da | [Parent + 16.0] |
| M2 | N-dealkylation | -28 Da | [Parent - 28.0] |
| M3 | Dihydroxylation | +32 Da | [Parent + 32.0] |
| M4 | Glucuronidation | +176 Da | [Parent + 176.0] |
Quantitative Summary
The following table provides a hypothetical summary of the quantitative analysis of this compound and its major metabolites in rat plasma 4 hours post-dose.
| Analyte | Concentration (ng/mL) |
| This compound (Parent) | 250.8 |
| M1 (Hydroxylated) | 85.3 |
| M2 (N-dealkylated) | 42.1 |
| M4 (Glucuronide) | 15.6 |
Signaling Pathway Context
This compound is an inhibitor of the EGFR signaling pathway, which is often dysregulated in cancer. The parent drug and its active metabolites can potentially inhibit the tyrosine kinase activity of EGFR, thereby blocking downstream signaling cascades involved in cell proliferation and survival.
Conclusion
This application note provides a comprehensive and detailed framework for the identification of metabolites of this compound using high-resolution LC-MS/MS. The described protocols for in vitro and in vivo studies, coupled with advanced analytical techniques, enable the thorough characterization of the metabolic profile of this novel EGFR inhibitor. This information is crucial for a complete understanding of its pharmacological properties and for its continued development as a therapeutic agent.
References
- 1. Advances in the management of non-small-cell lung cancer harbouring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound / Bayer [delta.larvol.com]
- 3. ijpras.com [ijpras.com]
- 4. Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with BAY 2476568
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 2476568 is a potent, selective, and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), with notable activity against EGFR exon 20 insertion (ex20ins) mutations. These mutations are typically resistant to standard EGFR tyrosine kinase inhibitors (TKIs), representing a significant unmet need in the treatment of non-small cell lung cancer (NSCLC). This document provides detailed application notes and protocols for the high-throughput screening (HTS) of compounds, such as this compound, to identify and characterize EGFR inhibitors.
Mechanism of Action and Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation initiates several downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK), PI3K/AKT/mTOR, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and differentiation. Mutations in EGFR, such as exon 20 insertions, can lead to constitutive activation of these pathways, driving tumorigenesis.
This compound exerts its therapeutic effect by binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Quantitative Data for this compound
The following table summarizes the reported in vitro activity of this compound against various EGFR mutations. This data is crucial for selecting appropriate cell lines and designing screening assays.
| EGFR Mutation | Cell Line | Assay Type | IC50 (nM) | Reference |
| ex20ins ASV | Ba/F3 | Cell Proliferation | 15.3 | [1] |
| ex20ins SVD | Ba/F3 | Cell Proliferation | 11.1 | [1] |
| ex20ins NPH | Ba/F3 | Cell Proliferation | 67.9 | [1] |
| ex19del | Ba/F3 | Cell Proliferation | 0.6 | [1] |
| ex19del/C797S | Ba/F3 | Cell Proliferation | 0.3 | [1] |
| ex19del/T790M | Ba/F3 | Cell Proliferation | 54.3 | [1] |
| ex19del/T790M/C797S | Ba/F3 | Cell Proliferation | 120 | [1] |
| Wild-Type (WT) | Ba/F3 | Cell Proliferation | 273 | [1] |
High-Throughput Screening (HTS) Protocols
Two primary types of HTS assays are recommended for identifying and characterizing inhibitors of EGFR like this compound: biochemical assays and cell-based assays.
Biochemical HTS for EGFR Kinase Activity
This assay directly measures the enzymatic activity of purified EGFR kinase and its inhibition by test compounds. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Principle: The HTRF kinase assay uses a biotinylated substrate peptide and an anti-phospho-tyrosine antibody labeled with a fluorescent donor (e.g., Europium cryptate) and acceptor (e.g., XL665). When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human EGFR kinase in an appropriate kinase buffer.
-
Prepare a stock solution of biotinylated TK-substrate peptide.
-
Prepare a stock solution of ATP.
-
Prepare stock solutions of test compounds (e.g., in DMSO).
-
Prepare HTRF detection reagents (Europium-labeled anti-phospho-tyrosine antibody and XL665-labeled streptavidin) in detection buffer.
-
-
Assay Procedure:
-
Dispense 2 µL of test compound dilutions or controls (e.g., this compound as a positive control, DMSO as a negative control) into a 384-well low-volume white plate.
-
Add 4 µL of a mix containing EGFR kinase and the biotinylated substrate to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect phosphorylation by adding 10 µL of the HTRF detection reagent mix to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for signal development.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Determine the percent inhibition for each compound concentration relative to controls.
-
Plot percent inhibition versus compound concentration and fit to a four-parameter logistic model to determine the IC50 value.
-
Cell-Based HTS for EGFR Phosphorylation
This assay measures the inhibition of EGFR autophosphorylation within a cellular context, providing more physiologically relevant data. The AlphaLISA® SureFire® Ultra™ assay is a suitable technology for this purpose.
Principle: The AlphaLISA assay is a bead-based immunoassay. In the presence of the target phosphorylated protein in the cell lysate, antibody-coated donor and acceptor beads are brought into proximity, generating a chemiluminescent signal.
-
Cell Culture and Plating:
-
Culture a relevant cell line, such as Ba/F3 cells engineered to express an EGFR ex20ins mutation or a human NSCLC cell line like NCI-H1975 (harboring L858R and T790M mutations, sensitive to third-generation inhibitors) or HCC827 (exon 19 deletion).
-
Seed cells into a 384-well cell culture plate at an optimized density (e.g., 5,000 - 20,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds.
-
Treat the cells with the compounds for a predetermined time (e.g., 2 hours). Include positive (e.g., this compound) and negative (DMSO) controls.
-
-
Cell Lysis:
-
Carefully remove the culture medium.
-
Add 10 µL of AlphaLISA Lysis Buffer to each well.
-
Agitate the plate on an orbital shaker for 10 minutes at room temperature.
-
-
Detection:
-
Transfer 5 µL of the cell lysate to a 384-well white OptiPlate™.
-
Add 5 µL of the AlphaLISA Acceptor Bead mix.
-
Incubate for 1 hour at room temperature.
-
Add 5 µL of the Donor Bead mix.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible reader.
-
-
Data Analysis:
-
Normalize the data to a total EGFR AlphaLISA assay if necessary.
-
Calculate percent inhibition and determine IC50 values as described for the HTRF assay.
-
Figure 2: A representative high-throughput screening workflow for EGFR inhibitors.
Orthogonal Assay: Cell Viability
To confirm that the inhibition of EGFR phosphorylation translates to a functional anti-proliferative effect, a cell viability assay should be performed as a secondary or tertiary screen.
-
Cell Plating and Treatment:
-
Plate and treat cells with compounds as described in the cell-based p-EGFR assay.
-
Incubate for a longer duration, typically 72 hours, to allow for effects on cell proliferation.
-
-
Assay Procedure:
-
Add 10 µL of MTS or WST-8 reagent to each well.
-
Incubate the plate at 37°C for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for WST-8) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of cell viability.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 values.
-
HTS Assay Validation: The Z'-Factor
For any HTS assay, it is critical to assess its quality and robustness. The Z'-factor is a statistical parameter used for this purpose.
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos = Standard deviation of the positive control
-
SD_neg = Standard deviation of the negative control
-
Mean_pos = Mean of the positive control
-
Mean_neg = Mean of the negative control
Interpretation:
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay, may require optimization.
-
Z' < 0: Not a suitable assay for HTS.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the high-throughput screening and characterization of EGFR inhibitors like this compound. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify and validate potent and selective inhibitors of wild-type and mutant forms of EGFR, paving the way for the development of novel cancer therapeutics. Careful assay validation, including the determination of the Z'-factor, is essential to ensure the reliability and reproducibility of the screening results.
References
Troubleshooting & Optimization
Optimizing BAY 2476568 dosage for in vivo studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of BAY 2476568 for in vivo studies. The following information is synthesized from publicly available data and general best practices for in vivo pharmacology studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and reversible small-molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR). Its primary mechanism of action is to block the signaling of EGFR, particularly in cancer cells that harbor exon 20 insertion mutations, which lead to constitutive activation of the receptor. By binding to the ATP-binding domain of the EGFR kinase, it inhibits downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation, survival, and motility. The compound shows a 20-fold selectivity for EGFR insertion mutations compared to wild-type (WT) EGFR, which is intended to minimize off-target toxicities.
Q2: What is the recommended starting dose for this compound in an in vivo mouse study?
A2: As of late 2025, specific preclinical in vivo dosage information (e.g., mg/kg) for this compound in mouse models has not been made publicly available in the reviewed literature. Activity has been confirmed in xenograft models, but the exact protocols have not been detailed.
Therefore, researchers should perform a dose-range-finding (DRF) study to determine the optimal dose. A typical DRF study for a novel EGFR inhibitor would involve starting with a low dose and escalating until either anti-tumor efficacy is observed or signs of toxicity appear. The design of such a study is detailed in the "Experimental Protocols" section below.
Q3: How should this compound be administered for in vivo studies?
A3: While specific preclinical formulation and administration details are not available, human clinical trials have evaluated orally administered formulations. For preclinical studies, oral gavage (PO) is a common route for small molecule inhibitors. Researchers should establish a suitable vehicle for administration (e.g., a solution or suspension in an appropriate excipient like 0.5% methylcellulose or a cyclodextrin-based solution) to ensure consistent bioavailability.
Q4: What are the potential toxicities or adverse effects to monitor for during an in vivo study?
A4: Based on the known mechanism of action (EGFR inhibition) and preliminary human clinical trial data, researchers should monitor for on-target toxicities associated with EGFR inhibitors. These commonly include:
-
Dermatological: Skin rash is a very common side effect.
-
Gastrointestinal: Diarrhea and nausea are frequently observed.
-
General: Weight loss, dehydration (due to diarrhea), and general malaise (indicated by ruffled fur, hunched posture, or reduced activity in rodents).
In a Phase I/II clinical trial, doses were escalated from 30 to 150 mg twice daily (BID), but the 150 mg BID dose was halted due to toxicity. This underscores the importance of careful toxicity monitoring in preclinical models.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observable anti-tumor efficacy. | 1. Sub-optimal Dosage: The administered dose is too low to achieve therapeutic concentrations in the tumor. 2. Poor Bioavailability: The compound is not being absorbed effectively. 3. Resistant Model: The selected cancer cell line or xenograft model may have primary resistance to EGFR inhibition. | 1. Dose Escalate: Gradually increase the dose, carefully monitoring for toxicity. 2. Pharmacokinetic (PK) Analysis: Measure plasma and tumor concentrations of this compound to confirm exposure. Re-evaluate the formulation vehicle. 3. Confirm Target: Ensure the in vivo model expresses the target EGFR exon 20 insertion mutation. |
| Significant toxicity observed (e.g., >15-20% body weight loss). | 1. Dose is too high: The current dose exceeds the maximum tolerated dose (MTD). 2. On-target toxicity: Inhibition of wild-type EGFR in sensitive tissues (e.g., skin, gut). 3. Vehicle Toxicity: The administration vehicle may be causing adverse effects. | 1. Dose Reduction: Reduce the dose to the next lowest level or decrease dosing frequency. 2. Supportive Care: Provide supportive care for animals (e.g., hydration, nutritional supplements) as per institutional guidelines. 3. Vehicle Control: Ensure a vehicle-only control group is included to rule out vehicle-related effects. |
| High variability in tumor response between animals. | 1. Inconsistent Dosing: Errors in dose calculation or administration (e.g., improper oral gavage). 2. Variable Tumor Growth: Natural heterogeneity in the growth of xenograft or syngeneic tumors. 3. PK Variability: Differences in drug absorption and metabolism between individual animals. | 1. Refine Technique: Ensure all personnel are properly trained in dosing techniques. 2. Increase Group Size: Use a larger number of animals per group to increase statistical power. 3. Monitor Plasma Levels: If feasible, collect satellite blood samples to correlate drug exposure with response. |
Quantitative Data Summary
The following table summarizes preliminary clinical data for EGFR inhibitors targeting exon 20 insertions, which can provide context for the types of outcomes and toxicities to anticipate.
Table 1: Summary of Clinical Trial Data for Selected EGFR Exon 20 Inhibitors
| Compound | Mechanism | Dose Studied (Human) | Observed Efficacy (ORR) | Common Adverse Events (≥20% of patients) |
|---|---|---|---|---|
| This compound | Reversible EGFR TKI | 30 - 150 mg BID | 38.4% | Not fully detailed, but enrollment at 150 mg BID was stopped due to toxicity. |
| Mobocertinib | Irreversible EGFR TKI | 160 mg/day | 28% | Diarrhea, Rash, Nausea |
| Amivantamab | EGFR/cMet Antibody | IV Weekly/Biweekly | 40% | Infusion reactions, Rash |
| Poziotinib | Pan-HER Inhibitor | 16 mg/day | 15% | Diarrhea, Rash, Stomatitis |
| Sunvozertinib | Irreversible EGFR TKI | 300 mg/day | 78.6% (First-line) | Diarrhea, Rash, Increased CPK |
ORR: Objective Response Rate; TKI: Tyrosine Kinase Inhibitor.
Experimental Protocols
Protocol: In Vivo Dose-Range-Finding (DRF) Study in a Xenograft Model
-
Model Selection: Use an appropriate immunodeficient mouse strain (e.g., NOD-SCID or Nu/Nu) and a human cancer cell line known to harbor an EGFR exon 20 insertion mutation (e.g., NCI-H1975, though this line also has T790M).
-
Cell Implantation: Subcutaneously implant 1-5 million cells in the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=5-8 per group) with similar average tumor volumes.
-
Dose Preparation: Prepare this compound in a suitable, sterile vehicle. Dose levels could hypothetically start at 1 mg/kg and escalate (e.g., 3, 10, 30, 100 mg/kg). Include a vehicle-only control group.
-
Administration: Administer the compound daily via oral gavage.
-
Monitoring:
-
Tumor Volume: Measure tumors with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Body Weight: Record body weight daily for the first week, then 2-3 times per week.
-
Clinical Signs: Observe animals daily for any signs of toxicity (e.g., changes in posture, activity, fur texture; presence of diarrhea or skin rash).
-
-
Endpoints:
-
Primary Endpoint: Determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not induce >20% body weight loss or other severe clinical signs.
-
Secondary Endpoint: Assess preliminary anti-tumor activity (e.g., tumor growth inhibition) at each dose level.
-
-
Study Termination: Conclude the study when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway inhibited by this compound.
Experimental Workflow
Caption: Workflow for a dose-range-finding (DRF) study.
Troubleshooting Logic
Caption: Logic chart for troubleshooting in vivo study outcomes.
BAY 2476568 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY 2476568. The information is presented in a question-and-answer format to directly address common solubility and stability issues encountered during experiments.
Disclaimer
The information provided herein is based on publicly available data and general knowledge of small molecule kinase inhibitors. The chemical structure used for analysis is a representative example from the patent WO 2020216774, associated with this compound. Specific experimental conditions should always be optimized by the end-user.
I. Solubility Issues and Troubleshooting
Many small molecule kinase inhibitors, including those with a pyrrolo[2,3-d]pyrimidine scaffold, are often poorly soluble in aqueous solutions due to their hydrophobic nature. This can lead to challenges in preparing stock solutions and maintaining solubility in experimental assays.
FAQs: Solubility
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, dimethyl sulfoxide (DMSO) is the recommended solvent. It is a powerful organic solvent capable of dissolving most small molecule inhibitors at high concentrations (e.g., 10-50 mM).
Q2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What can I do?
A2: This is a common issue known as "crashing out." It occurs when the compound's solubility limit is exceeded in the aqueous buffer. Here are several troubleshooting steps:
-
Decrease the final DMSO concentration: Aim for a final DMSO concentration of less than 1% in your assay, and ideally below 0.5%.
-
Increase the volume of the aqueous buffer: Diluting the DMSO stock into a larger volume of buffer can help keep the compound in solution.
-
Use a gentle mixing technique: Instead of vigorous vortexing, try gentle swirling or inversion to mix the solution.
-
Prepare an intermediate dilution: Dilute the DMSO stock in a solvent like ethanol or a co-solvent mixture (e.g., DMSO/ethanol) before the final dilution into the aqueous buffer.
-
Consider using a surfactant: A small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (typically 0.01-0.1%), can help to maintain the solubility of hydrophobic compounds. However, ensure the surfactant is compatible with your specific assay.
Q3: Can pH affect the solubility of this compound?
A3: Yes, the solubility of compounds with ionizable groups can be pH-dependent. The representative structure of this compound contains a pyrrolo[2,3-d]pyrimidine core which has basic nitrogens. Therefore, its aqueous solubility is expected to increase at a lower pH. If your experimental conditions allow, you can try lowering the pH of your aqueous buffer.
Troubleshooting Guide: Solubility
| Issue | Possible Cause | Recommended Action |
| Compound will not dissolve in DMSO. | Insufficient solvent or compound has low solubility even in DMSO. | Try gentle warming (up to 37°C) and sonication. If still insoluble, consider alternative organic solvents like N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP), but check for assay compatibility. |
| Precipitation observed in stock solution upon storage. | Compound has limited long-term solubility in the chosen solvent at the stored concentration and temperature. | Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. If precipitation persists, consider preparing a fresh stock solution at a lower concentration. |
| Inconsistent results between experiments. | Variability in compound solubility and concentration in the final assay. | Always prepare fresh dilutions from a clear stock solution for each experiment. Visually inspect for any signs of precipitation before use. |
II. Stability Issues and Troubleshooting
The stability of a compound in solution is critical for obtaining reliable and reproducible experimental results. Degradation can be influenced by factors such as the solvent, pH, temperature, and exposure to light.
FAQs: Stability
Q4: How should I store stock solutions of this compound?
A4: Stock solutions in DMSO should be stored at -20°C or -80°C and protected from light. To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use vials.
Q5: Are there any potential degradation pathways for this compound that I should be aware of?
A5: Based on the representative chemical structure, which includes a pyrrolo[2,3-d]pyrimidine core and a cyclopropanecarboxamide moiety, potential degradation pathways could include:
-
Hydrolysis: The amide bond in the cyclopropanecarboxamide group could be susceptible to hydrolysis, especially under strong acidic or basic conditions. The lactam in the pyrrolo[2,3-d]pyrimidin-6-one core could also be a site for hydrolysis.
-
Oxidation: The electron-rich pyrrole ring could be susceptible to oxidation.
It is advisable to use freshly prepared aqueous solutions for experiments and to avoid prolonged storage of the compound in aqueous buffers.
Troubleshooting Guide: Stability
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity over time in aqueous buffer. | Degradation of the compound in the aqueous environment. | Prepare fresh dilutions in aqueous buffer immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods. |
| Appearance of unknown peaks in HPLC analysis of the compound. | Compound degradation. | If degradation is suspected, perform a forced degradation study (e.g., exposure to acid, base, peroxide, heat, and light) to identify potential degradation products and develop a stability-indicating analytical method. |
| Variability in results when using older stock solutions. | Degradation of the compound in the stock solution. | Always use freshly prepared stock solutions or stocks that have been properly stored in single-use aliquots. It is good practice to periodically check the purity of long-term stored stocks by an appropriate analytical method like HPLC. |
III. Experimental Protocols and Workflows
General Protocol for Preparing Working Solutions
-
Prepare a 10 mM stock solution in DMSO:
-
Accurately weigh the required amount of this compound.
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Gently warm (if necessary) and sonicate until the compound is fully dissolved.
-
Visually confirm that the solution is clear and free of particulates.
-
Aliquot into single-use vials and store at -20°C or -80°C, protected from light.
-
-
Prepare intermediate dilutions (if necessary):
-
On the day of the experiment, thaw a single aliquot of the 10 mM DMSO stock.
-
Prepare an intermediate dilution (e.g., 1 mM) in DMSO or another appropriate solvent.
-
-
Prepare the final working solution in aqueous buffer:
-
Add the required volume of the DMSO stock or intermediate dilution to the pre-warmed (to the assay temperature) aqueous buffer.
-
Ensure the final DMSO concentration is as low as possible (ideally <0.5%).
-
Mix gently by inversion or swirling.
-
Use the final working solution immediately.
-
IV. Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Compound Precipitation
Caption: Decision tree for troubleshooting compound precipitation in aqueous buffers.
General In Vitro Kinase Assay Workflow
Caption: A generalized workflow for performing an in vitro kinase inhibition assay.
Troubleshooting BAY 2476568 Western blot results
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing Western blotting to analyze protein expression and signaling pathways. While the initial query linked BAY 2476568 to PRMT5, it is important to clarify that This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) , particularly effective against EGFR exon 20 insertion mutations.[1]
To provide a comprehensive resource, this guide will address Western blot troubleshooting for both the correct target of this compound, EGFR and its downstream signaling , as well as for Protein Arginine Methyltransferase 5 (PRMT5) , a common target in cancer research.
Section 1: General Western Blot Troubleshooting
Many issues encountered during Western blotting are common to all protein targets. Below is a table summarizing frequent problems and their potential causes and solutions.
| Problem | Possible Cause | Suggested Solution |
| No Signal or Weak Signal | Inactive antibody | Check antibody storage conditions and expiration date. Confirm antibody activity with a positive control.[2] |
| Low protein expression | Increase the amount of protein loaded per well (20-30 µg for total protein, up to 100 µg for modified targets).[3] Use a positive control lysate known to express the target. | |
| Inefficient protein transfer | Confirm transfer by staining the membrane with Ponceau S. For large proteins (>150 kDa), consider an overnight wet transfer at 4°C. For small proteins (<20 kDa), use a membrane with a smaller pore size (0.2 µm).[4] | |
| Incorrect secondary antibody | Ensure the secondary antibody is specific for the primary antibody's host species (e.g., anti-rabbit secondary for a rabbit primary). | |
| Sub-optimal antibody concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution. | |
| High Background | Insufficient blocking | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Optimize the blocking agent (e.g., switch between non-fat dry milk and BSA).[5] |
| Antibody concentration too high | Reduce the concentration of the primary and/or secondary antibody.[2] | |
| Insufficient washing | Increase the number and duration of wash steps after antibody incubations. Use a buffer containing a detergent like Tween 20.[3][4] | |
| Membrane dried out | Ensure the membrane remains hydrated throughout the incubation and washing steps.[4] | |
| Non-specific Bands | Primary antibody is not specific | Use a different, more specific antibody. Perform a BLAST search with the immunogen sequence to check for cross-reactivity. |
| Protein degradation | Prepare fresh samples and always include protease and phosphatase inhibitors in the lysis buffer.[3] | |
| Post-translational modifications | Modifications like phosphorylation, glycosylation, or ubiquitination can cause shifts in molecular weight or the appearance of multiple bands.[3] Consult resources like UniProt for known modifications. | |
| Too much protein loaded | Reduce the total protein amount loaded per lane to minimize non-specific antibody binding.[3] |
Section 2: Troubleshooting for EGFR and Phospho-EGFR
This compound inhibits EGFR, a receptor tyrosine kinase. A common method to assess its efficacy is to measure the phosphorylation of EGFR (p-EGFR) and downstream targets like AKT and ERK via Western blot.
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling pathway and its inhibition by this compound.
FAQs for EGFR & p-EGFR Western Blotting
-
Q: What is the expected molecular weight of EGFR?
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A: Full-length, mature EGFR is a glycoprotein with a predicted molecular weight of ~175 kDa. However, various isoforms and post-translational modifications can result in different apparent sizes on a Western blot.
-
-
Q: My p-EGFR signal is weak or absent after treatment with this compound. Is this expected?
-
Q: My total EGFR signal also decreases after treatment. Why?
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A: Inhibition of EGFR signaling can sometimes lead to its internalization and degradation, which would reduce the total amount of EGFR protein detectable. It is crucial to always probe for both total and phosphorylated forms of the protein on parallel blots or by stripping and re-probing the same membrane.
-
-
Q: I see multiple bands for p-EGFR. What does this mean?
-
A: This could be due to different phosphorylation states on multiple tyrosine residues or the presence of different EGFR isoforms. Ensure your antibody is specific to the phosphorylation site of interest.
-
Recommended Antibodies and Controls for EGFR Analysis
| Target | Host Species | Recommended Dilution | Expected MW | Positive Control | Negative Control |
| Total EGFR | Rabbit | 1:1000 | ~175 kDa | A431, Hela cell lysate | Lysate from cells with low EGFR expression (e.g., Jurkat) |
| Phospho-EGFR (Tyr1068) | Rabbit | 1:1000 | ~175 kDa | A431 cell lysate treated with EGF | Untreated A431 lysate or lysate from cells treated with this compound |
| Total AKT | Rabbit | 1:1000 | ~60 kDa | Jurkat, NIH/3T3 cell lysate | - |
| Phospho-AKT (Ser473) | Rabbit | 1:1000 | ~60 kDa | Jurkat cell lysate treated with LY294002 (inhibitor) | Untreated Jurkat lysate |
| Total ERK1/2 | Rabbit | 1:1000 | 42/44 kDa | HeLa, NIH/3T3 cell lysate | - |
| Phospho-ERK1/2 (Thr202/Tyr204) | Rabbit | 1:2000 | 42/44 kDa | NIH/3T3 cell lysate treated with TPA or serum | Untreated or serum-starved NIH/3T3 lysate |
Sample Protocol: Western Blot for p-EGFR
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Sample Preparation: Culture cells (e.g., A431) to 80% confluency. Treat with this compound or vehicle control for the desired time. For a positive control, stimulate cells with EGF (e.g., 100 ng/mL for 15 minutes).
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Lysis: Wash cells with ice-cold PBS. Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
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Quantification: Determine protein concentration using a BCA assay.
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Electrophoresis: Load 20-30 µg of protein per lane onto an 8% SDS-PAGE gel. Include a pre-stained molecular weight marker.
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Transfer: Transfer proteins to a PVDF membrane using a wet transfer system (e.g., 100V for 90 minutes at 4°C).
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Blocking: Block the membrane with 5% BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween 20) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with anti-phospho-EGFR (Tyr1068) antibody (e.g., 1:1000 in 5% BSA/TBS-T) overnight at 4°C.
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Washing: Wash the membrane 3 times for 10 minutes each with TBS-T.
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Secondary Antibody Incubation: Incubate with an HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 in 5% non-fat milk/TBS-T) for 1 hour at room temperature.
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Detection: Wash as in step 8. Apply an ECL substrate and visualize the signal using a chemiluminescence imager.
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Stripping & Re-probing (Optional): To detect total EGFR, strip the membrane with a mild stripping buffer and re-probe starting from the blocking step (Step 6) using an anti-total EGFR antibody.
Section 3: Troubleshooting for PRMT5 and SDMA
PRMT5 is a type II protein arginine methyltransferase that catalyzes symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins. Assessing PRMT5 activity often involves detecting the SDMA modification on its substrates.
PRMT5-Mediated Symmetric Dimethylation
References
- 1. Advances in the management of non-small-cell lung cancer harbouring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Western blot troubleshooting guide! [jacksonimmuno.com]
- 5. bosterbio.com [bosterbio.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming BAY 2476568 Resistance
Introduction to BAY 2476568
This compound is a potent, selective, and reversible tyrosine kinase inhibitor (TKI) targeting epidermal growth factor receptor (EGFR) with exon 20 insertion mutations.[1] It also shows activity against classic EGFR activating mutations (exon 19 deletions and exon 21 L858R substitutions) and can retain potency in the presence of the C797S resistance mutation.[1] While highly effective, prolonged treatment can lead to the development of acquired resistance in cell culture models. This guide provides troubleshooting strategies and detailed protocols to help researchers identify and overcome resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a reversible, small-molecule TKI that selectively inhibits the kinase activity of EGFR, particularly in non-small-cell lung cancer (NSCLC) cells harboring EGFR exon 20 insertion mutations.[1] By blocking the ATP-binding site of the EGFR kinase domain, it prevents autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways like the RAS/MAPK and PI3K/AKT cascades.[2][3]
Q2: What are the initial signs of developing resistance in my cell culture?
A2: The first indication of resistance is typically a decreased sensitivity to the drug. This manifests as a rightward shift in the dose-response curve and a significant increase in the half-maximal inhibitory concentration (IC50) value. Morphologically, you may observe a recovery in cell proliferation and viability at concentrations of this compound that were previously cytotoxic.
Q3: What are the common molecular mechanisms of acquired resistance to EGFR TKIs like this compound?
A3: Resistance to EGFR TKIs can be broadly categorized into two types: on-target and off-target (or bypass) mechanisms.
-
On-target resistance involves genetic alterations to the EGFR gene itself, such as secondary mutations (e.g., T790M for first-generation TKIs, though this compound shows activity against some resistance mutations) or amplification of the EGFR gene.[4][5]
-
Bypass resistance occurs when cancer cells activate alternative signaling pathways to circumvent the EGFR blockade.[6] Common bypass pathways include the amplification or activation of other receptor tyrosine kinases (RTKs) like MET or HER2, or mutations in downstream signaling components like KRAS, BRAF, or PIK3CA.[4][7]
Troubleshooting Guide
Problem 1: The IC50 of this compound in my cell line has increased >10-fold.
This is a strong indicator of acquired resistance. The following steps will help you characterize the resistant phenotype and investigate the underlying mechanism.
-
Step 1: Confirm the Resistant Phenotype.
-
Action: Perform a dose-response assay to precisely determine the new IC50 value. Run the parental (sensitive) cell line in parallel as a control.
-
Expected Outcome: A reproducible, significant increase in the IC50 value for the resistant cell line compared to the parental line.
-
-
Step 2: Create Cryopreserved Stocks.
-
Action: Once resistance is confirmed, immediately cryopreserve several vials of the resistant cell line at a low passage number. This ensures you have a consistent source for future experiments.
-
-
Step 3: Investigate On-Target Mechanisms.
-
Action:
-
EGFR Sequencing: Extract genomic DNA from both parental and resistant cells and perform Sanger or next-generation sequencing (NGS) of the EGFR kinase domain (exons 18-24).
-
Gene Amplification Analysis: Use quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to check for amplification of the EGFR gene in resistant cells compared to parental cells.[5]
-
-
Interpretation: The presence of a new mutation in the EGFR kinase domain or a significant increase in EGFR gene copy number would suggest an on-target resistance mechanism.
-
-
Step 4: Investigate Bypass Signaling Pathways.
-
Action:
-
Phospho-RTK Array: Use a phospho-receptor tyrosine kinase (RTK) array to screen for the activation of dozens of different RTKs simultaneously. This can quickly identify potential bypass tracks.
-
Western Blot Analysis: Based on the array results or common resistance pathways, perform western blots to probe for the activation (i.e., phosphorylation) of key proteins in alternative pathways (e.g., p-MET, p-HER2, p-AKT, p-ERK). Compare the protein expression levels between parental and resistant cells, both with and without this compound treatment. Activation of downstream pathways like PI3K/AKT/mTOR is a common bypass mechanism.[2][8]
-
-
Interpretation: A strong phosphorylation signal for an RTK other than EGFR (like MET or HER2) or sustained phosphorylation of downstream effectors like AKT or ERK in the presence of this compound points to the activation of a bypass pathway.[9][10]
-
Problem 2: My resistant cells show activation of a bypass pathway (e.g., MET amplification). How can I overcome this?
Activation of a bypass pathway is a common escape mechanism.[11] The most effective strategy is often combination therapy.[12][13][14]
-
Step 1: Select a Second Inhibitor.
-
Action: Choose a targeted inhibitor that blocks the identified bypass pathway. For example, if you observe MET amplification and phosphorylation, use a MET inhibitor (e.g., Crizotinib, Capmatinib). If the PI3K/AKT pathway is activated, use a PI3K or AKT inhibitor.
-
-
Step 2: Perform Combination Index (CI) Assays.
-
Action: Treat the resistant cells with a range of concentrations of this compound and the second inhibitor, both alone and in combination. Use the Chou-Talalay method to calculate the Combination Index (CI).
-
Interpretation:
-
CI < 1: Synergistic effect (the combination is more effective than the sum of individual drugs).
-
CI = 1: Additive effect.
-
CI > 1: Antagonistic effect.
-
-
Goal: Identify synergistic combinations that can re-sensitize the cells to treatment.[13]
-
-
Step 3: Validate the Combination.
-
Action: Confirm the synergistic effect by performing western blot analysis on cells treated with the drug combination.
-
Expected Outcome: The effective combination should lead to the inhibition of both the primary target (p-EGFR) and the bypass pathway (e.g., p-MET), resulting in the dephosphorylation of downstream effectors like p-AKT and p-ERK and, ultimately, the induction of apoptosis (e.g., cleaved PARP, cleaved Caspase-3).
-
Data Presentation
Table 1: Comparative IC50 Values of Parental and Resistant Cell Lines
| Cell Line | Compound | IC50 (nM) ± SD | Resistance Index (RI) |
| NCI-H1975 (Parental) | This compound | 15.2 ± 2.1 | 1.0 |
| NCI-H1975-BR | This compound | 385.6 ± 25.4 | 25.4 |
| NCI-H1975-BR | Crizotinib (METi) | 120.3 ± 11.8 | - |
| NCI-H1975-BR | This compound + Crizotinib (1:1) | 9.8 ± 1.5 (CI = 0.45) | - |
BR: this compound Resistant. RI is calculated as IC50 (Resistant) / IC50 (Parental).
Table 2: Summary of Protein Expression Changes in Resistant Cells
| Protein | Parental (Relative Expression) | Resistant (Relative Expression) | Change | Implication |
| p-EGFR (Y1068) | 1.0 | 0.9 | No significant change | Target is still present |
| Total EGFR | 1.0 | 1.1 | No significant change | No target amplification |
| p-MET (Y1234/1235) | 0.1 | 4.5 | 45-fold increase | MET pathway activation |
| Total MET | 0.2 | 4.1 | 20.5-fold increase | MET gene amplification |
| p-AKT (S473) | 1.0 | 3.8 | 3.8-fold increase | Downstream activation |
| p-ERK1/2 (T202/Y204) | 1.0 | 1.2 | No significant change | MAPK pathway not primary escape |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous, dose-escalating exposure.[15][16][17]
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., CellTiter-Glo® or MTT).
-
Initial Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: When the cells resume a normal growth rate (typically after 2-3 passages), double the concentration of this compound.
-
Monitoring and Maintenance: If significant cell death (>50%) occurs, reduce the drug concentration to the previous level and allow the culture to recover before attempting to increase the dose again.[17]
-
Cryopreservation: At each successful dose escalation, freeze down a stock of cells.[18] This is crucial for safeguarding your work.
-
Selection of Resistant Pool: Continue this process of stepwise dose increases over several months until the cells are able to proliferate in a concentration that is at least 10-fold higher than the initial parental IC50.
-
Stability Check: To ensure the resistance phenotype is stable, culture the resistant cells in drug-free medium for 4-6 passages and then re-determine the IC50.[16][17]
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Plate parental and resistant cells. Treat with this compound, a second inhibitor, or a combination for 2-6 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-p-MET, anti-p-AKT, diluted in blocking buffer) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane 3 times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Visualizations
Caption: this compound inhibits mutant EGFR, blocking downstream MAPK and PI3K/AKT pathways.
Caption: MET amplification provides a bypass signal to reactivate the PI3K/AKT pathway.
Caption: Workflow for identifying and overcoming this compound resistance.
References
- 1. Advances in the management of non-small-cell lung cancer harbouring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidemiological characteristics and therapeutic advances of EGFR exon 20 insertion mutations in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in targeting acquired resistance mechanisms to epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance mechanisms of EGFR tyrosine kinase inhibitors, in EGFR exon 20 insertion-mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Resistance to Kinase Inhibitors: The Paradigm of Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Cell Culture Academy [procellsystem.com]
- 18. researchgate.net [researchgate.net]
Managing Preclinical Toxicity of BAY 2476568: A Technical Support Guide
Disclaimer: This technical support center provides generalized guidance on managing potential toxicities of BAY 2476568 in animal models based on its mechanism of action as an Epidermal Growth Factor Receptor (EGFR) inhibitor. As of late 2025, detailed preclinical toxicology data for this compound is not extensively available in the public domain. Therefore, the information presented here is largely extrapolated from the known safety profiles of other EGFR inhibitors. Researchers should always refer to the specific investigator's brochure for this compound and conduct appropriate dose-finding and toxicity studies for their specific animal models and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target toxicities of this compound in animal models?
A1: this compound is a potent and selective inhibitor of EGFR, particularly targeting exon 20 insertion mutations.[1][2][3] Based on the known role of EGFR in the homeostasis of various tissues, especially epithelial tissues, the following on-target toxicities can be anticipated:
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Dermatological: Skin rash, alopecia (hair loss), and paronychia (inflammation around the nails) are common side effects of EGFR inhibitors due to the disruption of normal skin cell growth and function.
-
Gastrointestinal: Diarrhea is a frequent toxicity associated with EGFR inhibitors, resulting from the impact on the epithelial lining of the gastrointestinal tract.
-
Ocular: Dry eyes, blepharitis (eyelid inflammation), and corneal erosions can occur.
Q2: Are there any potential off-target toxicities to monitor for?
A2: While this compound is designed to be selective, the potential for off-target effects should always be considered in preclinical studies. Standard toxicology screening in animal models such as rats and dogs would typically assess for cardiovascular, respiratory, and central nervous system effects.[4] Without specific data for this compound, researchers should maintain a broad and vigilant monitoring strategy.
Q3: What are the recommended starting doses for preclinical efficacy and toxicity studies?
A3: Determining the optimal starting dose requires preliminary dose-range-finding studies. The Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause unacceptable toxicity, should be established in the specific animal model being used.[5][6] These studies typically involve a small number of animals and monitor for clinical signs of toxicity and changes in body weight.
Q4: How can I proactively manage skin toxicities in my animal models?
A4: For managing anticipated dermatological toxicities, consider the following preventative and supportive care measures:
-
Environmental Enrichment: Provide soft bedding to reduce irritation.
-
Topical Emollients: Application of veterinary-approved moisturizers to affected areas may help soothe the skin.
-
Close Observation: Regularly monitor for the earliest signs of skin lesions or distress.
Q5: What is the best practice for managing diarrhea in animals treated with this compound?
A5: Management of diarrhea is critical to prevent dehydration and maintain animal welfare. Key strategies include:
-
Hydration Support: Ensure ad libitum access to water. In severe cases, subcutaneous or intravenous fluid administration may be necessary.
-
Dietary Modification: Provide a highly digestible, low-fat diet.
-
Anti-diarrheal Agents: The use of anti-diarrheal medications should be discussed with a veterinarian and would depend on the severity and the specific animal model.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter during in vivo studies with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly severe skin rash at a presumed low dose. | High sensitivity of the specific animal strain to EGFR inhibition. Incorrect dose calculation or formulation preparation. | Immediately consult with a veterinarian. Consider dose reduction or temporary cessation of treatment. Re-verify all calculations and preparation protocols. |
| Significant body weight loss (>10-15%). [6] | Could be due to severe diarrhea, decreased appetite (anorexia), or general malaise. | Increase the frequency of monitoring. Provide palatable, high-calorie food supplements. If weight loss persists, a dose reduction or interruption may be warranted.[6] |
| Animals appear lethargic or show signs of distress. | This is a non-specific sign of toxicity and requires immediate attention. | Conduct a full clinical examination of the animal. Consider humane endpoints if severe distress is observed. Evaluate for potential off-target effects. |
| Inconsistent drug efficacy or toxicity between animals in the same dose group. | Variability in drug absorption or metabolism. Inconsistent administration technique. | Refine and standardize the drug administration protocol. Ensure consistent timing and technique. Consider pharmacokinetic analysis to assess exposure levels in individual animals. |
Experimental Protocols
General Protocol for a Maximum Tolerated Dose (MTD) Study
This protocol provides a general framework for determining the MTD of this compound in a rodent model.
-
Animal Model: Select a relevant rodent strain (e.g., BALB/c nude mice for xenograft studies).
-
Group Allocation: Assign a small number of animals (e.g., 3-5 per group) to several dose cohorts, including a vehicle control group.
-
Dose Escalation: Start with a low dose and escalate in subsequent cohorts based on the observed toxicity in the previous group. A common starting point could be based on in vitro IC50 values, with subsequent doses escalated by a factor of 2-3.
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage) for a defined period (e.g., 5-14 consecutive days).
-
Monitoring:
-
Daily: Record clinical observations (activity level, posture, grooming), body weight, and food/water intake.
-
At termination: Collect blood for complete blood count (CBC) and serum chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is the highest dose level that results in no more than a predefined level of toxicity (e.g., <10% body weight loss, no signs of severe distress, and no mortality).[6]
Visualizations
Logical Workflow for Managing Adverse Events
Caption: Workflow for the assessment and management of adverse events during preclinical studies.
Hypothetical Signaling Pathway of EGFR-Mediated Toxicity
Caption: Simplified signaling pathway illustrating how EGFR inhibition can lead to tissue toxicity.
References
- 1. Advances in the management of non-small-cell lung cancer harbouring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound / Bayer [delta.larvol.com]
- 4. mdpi.com [mdpi.com]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. Refining MTD studies | NC3Rs [nc3rs.org.uk]
Technical Support Center: Optimizing BAY 2476568 Efficacy in Xenograft Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BAY 2476568 in preclinical xenograft models of non-small cell lung cancer (NSCLC) with EGFR exon 20 insertion mutations.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound.
| Issue | Potential Cause | Recommended Solution |
| Suboptimal Tumor Growth Inhibition | Inadequate Drug Exposure: Incorrect dosage or administration schedule. | Verify the recommended dosage of 100 mg/kg p.o. daily.[1] Ensure proper oral gavage technique to maximize bioavailability. Consider pharmacokinetic analysis to confirm drug levels in plasma and tumor tissue. |
| Suboptimal Xenograft Model: Cell line with low sensitivity to this compound. | Use cell lines with confirmed EGFR exon 20 insertion mutations, such as those derived from patient tumors. | |
| Tumor Heterogeneity: Presence of pre-existing resistant clones. | Characterize the genomic profile of the xenograft model before treatment initiation. Consider establishing multiple patient-derived xenograft (PDX) models from different tumors to capture heterogeneity. | |
| Acquired Resistance: Development of resistance mechanisms during treatment. | Monitor tumor growth closely. If regrowth occurs after an initial response, tumors should be collected for genomic and proteomic analysis to identify potential resistance mechanisms such as secondary EGFR mutations or bypass pathway activation. | |
| High Variability in Tumor Growth | Inconsistent Cell Implantation: Variation in the number of viable cells injected or injection site. | Standardize the cell preparation and injection procedure. Ensure a consistent number of viable cells are injected subcutaneously in the same anatomical location for each animal. The use of Matrigel can improve tumor take rate and consistency. |
| Animal Health: Underlying health issues in the experimental animals. | Closely monitor animal health, including body weight and general behavior. Ensure a consistent and sterile environment. | |
| Adverse Events in Animal Models | On-target Toxicity: Inhibition of wild-type EGFR. | This compound is designed to be selective for mutant EGFR.[2] However, if on-target toxicities such as skin rash or diarrhea are observed, consider a dose reduction or intermittent dosing schedule and consult with veterinary staff. |
| Off-target Toxicity: Unrelated to EGFR inhibition. | Perform a thorough necropsy and histopathological analysis of major organs to identify any off-target effects. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It specifically targets EGFR proteins with exon 20 insertion mutations, which are often resistant to other EGFR inhibitors. By binding to the ATP-binding pocket of the mutant EGFR, this compound blocks downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, thereby inhibiting tumor cell proliferation and survival.[2][3][4]
Q2: Which xenograft models are suitable for testing this compound efficacy?
A2: Patient-derived xenograft (PDX) models established from NSCLC tumors harboring EGFR exon 20 insertion mutations are highly recommended. Cell line-derived xenograft (CDX) models using cell lines with confirmed EGFR exon 20 insertions, such as SCCNC4EGFRex20insSVD, can also be utilized.[1]
Q3: What is the recommended experimental protocol for an in vivo efficacy study?
A3: A detailed experimental protocol is provided in the "Experimental Protocols" section below. This includes guidance on cell line selection, animal models, tumor implantation, drug administration, and endpoint analysis.
Q4: What are the potential mechanisms of resistance to this compound?
A4: While specific resistance mechanisms to this compound are still under investigation, potential mechanisms, based on data from other EGFR inhibitors, may include:
-
Secondary mutations in the EGFR kinase domain: Although this compound is effective against the C797S resistance mutation, other secondary mutations could potentially arise.[2]
-
Activation of bypass signaling pathways: Upregulation of alternative receptor tyrosine kinases, such as MET or HER2, can bypass the need for EGFR signaling.
-
Downstream pathway alterations: Mutations in components of the PI3K/AKT/mTOR or RAS/RAF/MEK/ERK pathways can lead to reactivated signaling despite EGFR inhibition.
Q5: How can I visualize the signaling pathway targeted by this compound?
A5: A diagram of the EGFR exon 20 insertion signaling pathway is provided in the "Visualizations" section below.
Data Presentation
Table 1: Preclinical Efficacy of this compound in EGFR Exon 20 Insertion Xenograft Models
| Xenograft Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| NSCLC PDX Model 1 (EGFRex20ins) | This compound | 100 mg/kg p.o. daily for 28 days | Strong Inhibition (Quantitative data not specified) | [1] |
| NSCLC PDX Model 2 (EGFRex20ins) | This compound | 100 mg/kg p.o. daily for 28 days | Strong Inhibition (Quantitative data not specified) | [1] |
Note: This table will be updated as more quantitative data becomes publicly available.
Experimental Protocols
Protocol for Establishing and Treating EGFR Exon 20 Insertion Xenograft Models
1. Cell Line and Animal Models:
-
Cell Lines: Use human NSCLC cell lines with confirmed EGFR exon 20 insertion mutations (e.g., patient-derived cell lines or commercially available lines).
-
Animal Models: Immunocompromised mice (e.g., NOD-scid GAMMA (NSG) or athymic nude mice) are suitable for establishing xenografts.
2. Tumor Implantation:
-
Harvest cultured tumor cells during the exponential growth phase.
-
Resuspend cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio).
-
Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by caliper measurements at least twice a week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomize animals into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
4. Drug Administration:
-
This compound: Administer orally (p.o.) at a dose of 100 mg/kg daily.[1]
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Vehicle Control: Administer the vehicle used to formulate this compound to the control group following the same schedule.
5. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
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At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., pharmacodynamics, western blotting for p-EGFR, immunohistochemistry).
Visualizations
Caption: EGFR Exon 20 Insertion Signaling and Inhibition by this compound.
Caption: Workflow for a this compound Xenograft Efficacy Study.
References
BAY 2476568 inconsistent results in proliferation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in proliferation assays with BAY 2476568.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, reversible, and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) that specifically targets activating mutations in exon 20 (ex20ins).[1][2][3] Unlike wild-type EGFR, these mutations lead to the continuous, ligand-independent activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which drive excessive cell proliferation and survival.[4][5] this compound is designed to selectively bind to and inhibit the kinase activity of these mutated EGFR variants, thereby blocking downstream signaling and inhibiting the proliferation of cancer cells harboring these specific mutations.[2]
Q2: Which cell lines are appropriate for proliferation assays with this compound?
The choice of cell line is critical for obtaining meaningful results. It is recommended to use cell lines with documented EGFR exon 20 insertion mutations. Ba/F3 cells engineered to express specific EGFR exon 20 insertion mutants (e.g., insASV, insSVD, insNPG) are commonly used in preclinical studies.[1][2][3] For non-small cell lung cancer (NSCLC) models, patient-derived xenograft models with confirmed EGFRex20ins mutations are also suitable.[3] Using cell lines with wild-type EGFR (like A431 and NCI-H2073) can serve as a negative control to demonstrate the inhibitor's selectivity.[3]
Q3: What are the expected IC50 values for this compound in proliferation assays?
The half-maximal inhibitory concentration (IC50) values for this compound are dependent on the specific EGFR exon 20 insertion mutation and the cell line used. Preclinical data provides a general range to expect.
| Cell Line / EGFR Mutation | Assay Type | IC50 (nM) |
| Ba/F3 EGFR insASV | Proliferation | 24 |
| Ba/F3 EGFR insSVD | Proliferation | 20 |
| Ba/F3 WT EGFR | Proliferation | 128 |
| EGFR ex20ins ASV | Biochemical | < 0.2 |
| EGFR ex20ins SVD | Biochemical | < 0.2 |
| EGFR ex20ins NPH | Biochemical | < 0.2 |
| EGFR ex19del | Proliferation | 0.6 |
| EGFR ex19del/C797S | Proliferation | 0.3 |
| EGFR ex19del/T790M | Proliferation | 54.3 |
| EGFR ex19del/T790M/C797S | Proliferation | 120 |
Source: Data compiled from preclinical studies.[2][3]
Troubleshooting Guide for Inconsistent Proliferation Assay Results
Inconsistent results in proliferation assays can arise from various factors, ranging from experimental setup to the biological properties of the cells and the inhibitor.
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Suggestion |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use reverse pipetting techniques to minimize errors.[6] Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to allow for even cell settling. |
| Edge Effects | Evaporation in the outer wells of a microplate can concentrate media components and affect cell growth. Avoid using the outermost wells for experimental data; instead, fill them with sterile PBS or media. |
| Inaccurate Pipetting of this compound | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. |
| Cell Clumping | Ensure complete dissociation of adherent cells and gently triturate to create a single-cell suspension. Cell clumps will lead to uneven growth and inconsistent results. |
Issue 2: Weaker Than Expected Inhibition of Proliferation
| Potential Cause | Troubleshooting Suggestion |
| Incorrect Cell Line | Verify the identity and EGFR mutation status of your cell line. Cell line misidentification or contamination can lead to unexpected results. |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered cellular responses.[7] Use cells within a consistent and low passage number range for all experiments. |
| Suboptimal Cell Health | Ensure cells are in the exponential growth phase at the time of seeding and treatment.[7][8] Over-confluent or unhealthy cells will respond poorly to treatment. |
| Degradation of this compound | Prepare fresh stock solutions of this compound and store them appropriately as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. |
| Assay Incubation Time | The optimal incubation time with this compound can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint. |
Issue 3: Inconsistent Dose-Response Curve
| Potential Cause | Troubleshooting Suggestion |
| Inaccurate Drug Concentrations | Carefully prepare serial dilutions of this compound. Consider using a fresh vial of the compound if degradation is suspected. |
| Assay Signal Out of Linear Range | The chosen proliferation assay (e.g., MTT, WST-1, CellTiter-Glo) has a linear range.[7][9] Ensure your cell numbers and assay readings fall within this range. You may need to adjust initial cell seeding density. |
| Metabolic-Based Assay Interference | Some compounds can interfere with the enzymatic reactions of metabolic assays (e.g., MTT, XTT).[9] If inconsistent results persist, consider a non-metabolic proliferation assay, such as direct cell counting or a DNA synthesis-based method (e.g., BrdU incorporation).[9] |
| Solvent (DMSO) Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically <0.5%).[7] |
Experimental Protocols
Protocol 1: Cell Proliferation Assessment by MTT Assay
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Prepare a single-cell suspension and count the cells using a hemocytometer.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 18-24 hours to allow for cell attachment.[6]
-
-
Treatment with this compound:
-
Prepare a serial dilution of this compound in complete growth medium at 2x the final desired concentrations.
-
Carefully remove the existing medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized values against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound on the EGFR signaling pathway.
Caption: Troubleshooting workflow for inconsistent proliferation assay results.
References
- 1. Advances in the management of non-small-cell lung cancer harbouring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. | BioWorld [bioworld.com]
- 4. Epidemiological characteristics and therapeutic advances of EGFR exon 20 insertion mutations in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in targeting acquired resistance mechanisms to epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. youtube.com [youtube.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. Cell Viability and Proliferation Assays [sigmaaldrich.com]
Technical Support Center: Normalizing Data from BAY 2476568-Treated Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY 2476568, a potent and selective inhibitor of Epidermal Growth Factor Receptor (EGFR), particularly against exon 20 insertion (ex20ins) mutations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a reversible, potent, and selective inhibitor of EGFR with high selectivity for EGFR exon 20 insertion mutations compared to wild-type (WT) EGFR.[1] Its mechanism of action involves competing with ATP for the binding site in the kinase domain of EGFR, which blocks the autophosphorylation of the receptor and thereby inhibits downstream signaling pathways that drive cell proliferation and survival.
Q2: Which downstream signaling pathways are affected by this compound treatment?
A2: By inhibiting EGFR phosphorylation, this compound affects major downstream signaling pathways, including the RAS/mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/AKT pathways.[2] Inhibition of these pathways ultimately leads to decreased cell proliferation and survival.
Q3: What are the expected outcomes of treating sensitive cells with this compound?
A3: In sensitive cell lines, particularly those harboring EGFR exon 20 insertion mutations, treatment with this compound is expected to lead to a dose-dependent decrease in cell viability, increased cytotoxicity, and reduced phosphorylation of EGFR and its downstream effectors such as ERK1/2 and Akt.[3][4]
Q4: I am not observing the expected inhibitory effect of this compound on EGFR phosphorylation in my western blot. What could be the issue?
A4: Several factors could contribute to a lack of observed inhibition. Consider the following:
-
Cell Line Specificity: Ensure your cell line expresses the specific EGFR exon 20 insertion mutation that is sensitive to this compound. The compound is significantly more potent against mutant forms of EGFR compared to wild-type.
-
Inhibitor Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Refer to the IC50 values in the quantitative data table below as a starting point.
-
Serum Starvation: Serum in the culture media contains growth factors that can activate EGFR. It is recommended to serum-starve the cells prior to inhibitor treatment and ligand stimulation to reduce basal EGFR activation.
-
Ligand Stimulation: Ensure you are stimulating the cells with a sufficient concentration of a relevant ligand (e.g., EGF) for an appropriate duration to induce robust EGFR phosphorylation in your positive control.
Q5: How should I normalize my western blot data when assessing the effect of this compound on protein phosphorylation?
A5: For analyzing changes in protein phosphorylation, it is recommended to use the total protein level of the target protein as the loading control. For example, when probing for phosphorylated EGFR (p-EGFR), you should strip the membrane and re-probe for total EGFR. Normalizing p-EGFR signal to total EGFR signal accounts for any variations in the amount of total EGFR protein between samples. Alternatively, total protein staining of the membrane prior to antibody incubation can be used to normalize to the total protein loaded in each lane.[5]
Q6: What are appropriate housekeeping genes for normalizing qPCR data from NSCLC cell lines treated with this compound?
A6: The choice of housekeeping genes for qPCR normalization is critical and should be validated for your specific experimental conditions. Commonly used housekeeping genes in non-small cell lung cancer (NSCLC) cell lines include GAPDH, ACTB, and 18S rRNA.[6] However, the expression of some common housekeeping genes can be affected by experimental treatments.[7] It is best practice to test a panel of candidate housekeeping genes and use algorithms like geNorm or NormFinder to identify the most stable ones for your specific cell line and treatment conditions.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound against various EGFR mutations.
| EGFR Mutation | Cell Line / Assay Type | IC50 (nM) |
| ex20ins ASV | Ba/F3 cells | 15.3 |
| ex20ins SVD | Ba/F3 cells | 11.1 |
| ex20ins NPH | Ba/F3 cells | 67.9 |
| Wild-type (WT) | Ba/F3 cells | 273 |
| ex19del | Ba/F3 cells | 0.6 |
| ex19del/C797S | Ba/F3 cells | 0.3 |
| ex19del/T790M | Ba/F3 cells | 54.3 |
| ex19del/T790M/C797S | Ba/F3 cells | 120 |
| ex20ins ASV (biochemical) | Biochemical Assay | < 0.2 |
| ex20ins SVD (biochemical) | Biochemical Assay | < 0.2 |
| ex20ins NPH (biochemical) | Biochemical Assay | < 0.2 |
Data sourced from BioWorld.[3]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines the steps to assess the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[8]
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the inhibitor concentration and determine the IC50 value.
-
Protocol 2: Western Blot for Phosphorylated EGFR (p-EGFR)
This protocol describes the detection of p-EGFR levels in cells treated with this compound.
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with desired concentrations of this compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C to induce EGFR phosphorylation.[3]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or similar method.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.[3]
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068) overnight at 4°C.[4]
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Incubate the membrane with an ECL substrate and visualize the signal using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (for normalization):
-
Strip the membrane according to the manufacturer's protocol.
-
Re-probe with a primary antibody for total EGFR and a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Experimental Workflow: Western Blot for p-EGFR
Caption: Workflow for analyzing p-EGFR levels after this compound treatment.
Troubleshooting Logic for Data Normalization
Caption: Troubleshooting guide for western blot data normalization.
References
- 1. Western blot normalization - Wikipedia [en.wikipedia.org]
- 2. licorbio.com [licorbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. licorbio.com [licorbio.com]
- 6. Selection of suitable reference genes for accurate normalization of gene expression profile studies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental assessment of robust reference genes for qRT-PCR in lung cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Control Experiments for BAY 2476568 Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with BAY 2476568. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] Its primary mechanism of action is the inhibition of EGFR harboring exon 20 insertion (ex20ins) mutations.[1][2] It also demonstrates activity against other EGFR mutations, such as exon 19 deletions, and retains potency in the presence of the C797S resistance mutation.[1][2]
Q2: Which cell lines are appropriate positive and negative controls for in vitro studies with this compound?
-
Positive Control Cell Lines: Ba/F3 cells engineered to express EGFR with specific exon 20 insertion mutations (e.g., ASV, SVD, NPH) are excellent positive control models.[1][2] These cell lines are dependent on the mutated EGFR for survival and proliferation, making them sensitive to this compound.
-
Negative Control Cell Lines:
-
Parental Ba/F3 cells that do not express any EGFR construct can be used to assess non-specific cytotoxicity.
-
Cell lines expressing wild-type EGFR (EGFRwt), such as A431 and NCI-H2073, are crucial negative controls to determine the selectivity of this compound.[1] this compound is significantly less potent against EGFRwt.[1][2]
-
For assessing off-target effects, it is advisable to use cell lines that are not dependent on EGFR signaling for their growth and survival. The specific off-target kinase inhibition profile of this compound should be considered when selecting these lines.
-
Q3: What are the expected IC50 values for this compound in control cell lines?
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of this compound. Below is a summary of reported IC50 values in key cell lines.
| Cell Line Model | EGFR Mutation Status | Reported IC50 (nM) | Reference |
| Ba/F3 | ex20ins ASV | 15.3 | [1] |
| Ba/F3 | ex20ins SVD | 11.1 | [1] |
| Ba/F3 | ex20ins NPH | 67.9 | [1] |
| Ba/F3 | Wild-Type (WT) | 273 | [1] |
| Ba/F3 | ex19del | 0.6 | [1] |
| Ba/F3 | ex19del/C797S | 0.3 | [1] |
| Ba/F3 | ex19del/T790M | 54.3 | [1] |
| Ba/F3 | ex19del/T790M/C797S | 120 | [1] |
Q4: How can I assess the target engagement of this compound in my experiments?
Western blotting is a standard method to confirm that this compound is inhibiting its target, EGFR. You should probe for the phosphorylated form of EGFR (p-EGFR) and total EGFR. In sensitive cell lines, treatment with this compound should lead to a dose-dependent decrease in p-EGFR levels without significantly affecting total EGFR levels.
Q5: What are potential mechanisms of acquired resistance to this compound?
While specific acquired resistance mechanisms to this compound are still under investigation, resistance to EGFR tyrosine kinase inhibitors (TKIs) can occur through several mechanisms:
-
On-target resistance: Secondary mutations in the EGFR kinase domain that prevent drug binding.
-
Off-target resistance: Activation of bypass signaling pathways that promote cell survival independently of EGFR. Common examples include MET amplification.
-
Histologic transformation: Changes in the tumor cell type to one that is no longer dependent on EGFR signaling.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High IC50 value in a sensitive cell line (e.g., Ba/F3 with ex20ins) | 1. Compound integrity: this compound may have degraded. 2. Cell line integrity: The cell line may have lost the EGFR exon 20 insertion mutation or developed resistance. 3. Assay conditions: Incorrect seeding density, incubation time, or reagent concentrations. | 1. Use a fresh, validated stock of this compound. 2. Perform regular authentication of your cell lines, including sequencing of the EGFR gene. 3. Optimize your cell viability assay protocol. Ensure consistent cell seeding and appropriate incubation times. |
| Significant cytotoxicity in negative control cells (e.g., EGFRwt cells) | 1. Off-target effects: this compound may be inhibiting other essential kinases at the concentrations used. 2. Non-specific toxicity: The compound or its vehicle (e.g., DMSO) may be toxic to the cells at high concentrations. | 1. Test a wider range of lower concentrations to determine the therapeutic window. 2. Include a vehicle-only control to assess the toxicity of the solvent. Ensure the final DMSO concentration is consistent across all conditions and typically below 0.5%. |
| No change in EGFR phosphorylation after treatment with this compound | 1. Inactive compound: The inhibitor is not active. 2. Insufficient drug concentration or treatment time: The concentration or duration of treatment is not sufficient to inhibit EGFR phosphorylation. 3. Technical issues with Western blotting: Problems with antibody quality, buffer composition, or transfer efficiency. | 1. Confirm the activity of your this compound stock in a well-characterized sensitive cell line. 2. Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting EGFR phosphorylation. 3. Troubleshoot your Western blot protocol. Use validated antibodies and ensure proper controls are included. |
| Variability between replicate experiments | 1. Inconsistent cell culture practices: Variations in cell passage number, confluency, or health. 2. Pipetting errors: Inaccurate dispensing of cells, compound, or reagents. 3. Plate edge effects: Cells in the outer wells of a microplate may behave differently due to evaporation. | 1. Maintain a consistent cell culture routine. Use cells within a defined passage number range and ensure they are in the exponential growth phase. 2. Use calibrated pipettes and practice proper pipetting techniques. 3. Avoid using the outer wells of the microplate for experimental samples or fill them with sterile PBS to minimize evaporation. |
Experimental Protocols
Cell Viability Assay (Based on MTT/MTS)
This protocol is a general guideline for assessing the effect of this compound on the viability of Ba/F3 cells expressing EGFR exon 20 insertion mutations.
Materials:
-
Ba/F3 cells expressing specific EGFR exon 20 insertion mutations (e.g., ASV, SVD)
-
Parental Ba/F3 cells or Ba/F3 cells expressing wild-type EGFR
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and appropriate supplements)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Add the diluted compound to the respective wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blot for EGFR Phosphorylation
This protocol outlines the steps to assess the inhibition of EGFR phosphorylation by this compound.
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound for a predetermined time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-EGFR signal to the total EGFR signal.
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining the IC50 of this compound.
Logical Flow for Troubleshooting High IC50 Values
References
Technical Support Center: Addressing Variability in Patient-Derived Xenograft (PDX) Responses to BAY 2476568
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing patient-derived xenograft (PDX) models to evaluate the efficacy of BAY 2476568, a potent and selective, reversible inhibitor of Epidermal Growth Factor Receptor (EGFR) with exon 20 insertion mutations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational, reversible, small-molecule inhibitor that selectively targets EGFR with exon 20 insertion mutations.[1] Preclinical studies have shown that it has a greater than 20-fold selectivity for EGFR exon 20 insertion mutants over wild-type (WT) EGFR.[2] Its mechanism of action involves binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for tumor cell proliferation and survival.[3][4][5] A key feature of this compound is its activity against the C797S mutation, a common mechanism of resistance to third-generation EGFR inhibitors like osimertinib.[1][2]
Q2: What are the key downstream signaling pathways affected by EGFR exon 20 insertion mutations?
A2: EGFR exon 20 insertion mutations lead to the constitutive activation of the EGFR receptor, which in turn activates downstream signaling cascades critical for cancer cell growth and survival. The two primary pathways engaged by these mutations are:
-
PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival.[4]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway plays a crucial role in cell proliferation, differentiation, and survival.[3][4]
Inhibition of EGFR by this compound is expected to lead to the downregulation of these pathways.
Q3: What are the common sources of variability in PDX model responses to targeted therapies like this compound?
A3: Variability in PDX model responses is a known challenge and can stem from several factors:
-
Inter-tumoral Heterogeneity: PDX models are derived from individual patients, and thus reflect the inherent biological diversity of human tumors. This includes variations in the specific type of EGFR exon 20 insertion mutation, as well as the presence of other co-occurring genetic alterations.
-
Intra-tumoral Heterogeneity: A single tumor can be composed of multiple subclones with different genetic profiles. The subclone that successfully engrafts and propagates in the mouse may not be representative of the entire original tumor, leading to different treatment responses.
-
Host-Graft Interactions: The mouse microenvironment can influence tumor growth and drug response. Factors such as the mouse strain and its immune status can play a role.
-
Model Fidelity over Passaging: With successive passaging in mice, PDX models can undergo clonal selection and genetic drift, potentially altering their characteristics and drug sensitivity over time.
-
Experimental Procedures: Inconsistencies in experimental protocols, such as tumor implantation site, animal age and health, and drug formulation and administration, can introduce variability.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound in PDX models.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Unexpected Lack of Efficacy in a PDX Model with a Known EGFR Exon 20 Insertion | 1. Subclonal Heterogeneity: The engrafted tumor may be dominated by a subclone that is resistant to this compound, even if the primary tumor was positive for the target mutation. 2. Bypass Signaling Pathway Activation: The tumor may have activated alternative signaling pathways (e.g., MET amplification) that circumvent the need for EGFR signaling. 3. Incorrect Drug Administration: Issues with drug formulation, dosage, or administration route can lead to suboptimal drug exposure. | 1. Molecular Profiling: Perform genomic and transcriptomic analysis on the PDX tumor tissue to confirm the presence and dominance of the EGFR exon 20 insertion and to investigate for resistance mechanisms. 2. Pathway Analysis: Use techniques like Western blotting or immunohistochemistry to assess the activation status of key downstream signaling proteins (e.g., p-AKT, p-ERK) and potential bypass pathways. 3. Verify Protocol: Double-check the drug preparation and administration protocol against established guidelines. Ensure proper vehicle formulation and consistent dosing. |
| High Variability in Tumor Growth and Drug Response Within the Same PDX Model Cohort | 1. Inconsistent Tumor Fragment Size/Cell Number: Variation in the initial amount of implanted tumor tissue can lead to different growth rates. 2. Variable Animal Health: Differences in the age, weight, or overall health of the mice can impact tumor engraftment and growth. 3. Technical Variability in Dosing: Inconsistent administration of this compound can result in different levels of drug exposure. | 1. Standardize Implantation: Ensure that tumor fragments are of a consistent size or that a precise number of cells is implanted for each mouse. 2. Animal Selection: Use mice of a similar age and weight, and closely monitor their health throughout the experiment. 3. Consistent Dosing Technique: Ensure all personnel are trained and follow a standardized protocol for drug administration. |
| Development of Acquired Resistance to this compound During Treatment | 1. Secondary EGFR Mutations: Although this compound is active against C797S, other secondary mutations in EGFR could potentially arise. 2. Activation of Bypass Pathways: Prolonged treatment can lead to the upregulation of alternative signaling pathways (e.g., MET, HER2). 3. Histological Transformation: In some cases, tumors can undergo a change in their cellular appearance (e.g., to small cell lung cancer), which can confer resistance. | 1. Post-mortem Analysis: Collect tumor tissue from relapsed animals and perform comprehensive molecular analysis to identify potential resistance mechanisms. 2. Combination Therapy Studies: Based on the identified resistance mechanisms, consider designing studies to evaluate this compound in combination with other targeted agents. |
| Unexpected Toxicity or Adverse Events in Mice | 1. Off-target Effects: Although selective, high doses of this compound may have off-target effects. 2. Vehicle-related Toxicity: The vehicle used to dissolve and administer the drug may cause adverse reactions. 3. Interaction with Mouse Physiology: The drug may have unforeseen interactions with the specific mouse strain being used. | 1. Dose-escalation Study: Conduct a dose-finding study to determine the maximum tolerated dose (MTD) in the specific mouse strain. 2. Vehicle Control Group: Always include a vehicle-only control group to distinguish drug-related toxicity from vehicle effects. 3. Monitor Animal Health: Closely monitor mice for signs of toxicity, such as weight loss, changes in behavior, or skin rashes. |
Experimental Protocols & Data
Preclinical Efficacy of this compound in PDX Models
Preclinical studies have demonstrated the in vivo activity of this compound in xenograft models.[1][2] This activity correlates with the reduction of phosphorylated EGFR and phosphorylated ERK in tumor tissue, indicating successful target engagement and downstream pathway inhibition.[2]
Table 1: Illustrative Preclinical Efficacy Data for this compound in NSCLC PDX Models with EGFR Exon 20 Insertions
| PDX Model ID | EGFR Exon 20 Insertion Variant | Prior Patient Treatment | This compound Treatment Regimen | Tumor Growth Inhibition (TGI) % |
| Hypothetical Data | ||||
| PDX-A | D770_N771insSVD | Chemotherapy | 25 mg/kg, oral, daily | 85% |
| PDX-B | V769_D770insASV | EGFR TKI (Osimertinib) | 25 mg/kg, oral, daily | 78% |
| PDX-C | H773_V774insNPH | Untreated | 25 mg/kg, oral, daily | 92% |
| PDX-D | D770_N771insSVD | Chemotherapy + Immunotherapy | 50 mg/kg, oral, daily | 95% |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
General Protocol for this compound Administration in PDX Models
The following is a general guideline for the administration of this compound in mice bearing PDX tumors. Researchers should optimize the protocol for their specific model and experimental goals.
-
PDX Model Establishment:
-
Surgically resected tumor tissue from a patient with a confirmed EGFR exon 20 insertion mutation is obtained under sterile conditions.
-
The tissue is fragmented into small pieces (e.g., 2-3 mm³) and subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor growth is monitored regularly using calipers.
-
-
Drug Formulation:
-
This compound is typically formulated for oral gavage. A common vehicle might consist of a mixture of solvents such as 0.5% (w/v) methylcellulose in water.
-
The drug should be prepared fresh daily and protected from light.
-
-
Dosing and Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
A typical starting dose for in vivo studies could be in the range of 25-50 mg/kg, administered orally once daily.
-
The control group should receive the vehicle only, following the same administration schedule.
-
-
Monitoring and Endpoint:
-
Tumor volume and body weight should be measured 2-3 times per week.
-
The study endpoint may be a specific tumor volume, a predetermined number of treatment days, or the observation of significant toxicity.
-
At the end of the study, tumors and other relevant tissues can be collected for pharmacodynamic and biomarker analysis.
-
Visualizing Key Processes
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
PDX Experimental Workflow
Caption: General workflow for a patient-derived xenograft (PDX) experiment.
Troubleshooting Logic
Caption: A logical approach to troubleshooting unexpected results in PDX experiments.
References
- 1. Advances in the management of non-small-cell lung cancer harbouring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting EGFR Exon 20 Insertion Mutations in Non-small-Cell Lung Cancer: Changes in Treatment Strategies are Coming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
BAY 2476568 half-life and dosing frequency optimization
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments involving BAY 2476568, a potent and selective reversible inhibitor of Epidermal Growth Factor Receptor (EGFR) with exon 20 insertion mutations.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound?
As of the latest available public information, the specific pharmacokinetic data, including the plasma half-life of this compound in humans or preclinical models, has not been formally published. Researchers should anticipate that, like many small molecule tyrosine kinase inhibitors, it may have a relatively short half-life. For a similar compound, poziotinib, pharmacokinetic simulations have suggested that a twice-daily (BID) dosing schedule could reduce toxicity while maintaining efficacy compared to once-daily (QD) dosing, which is often indicative of a shorter half-life.
Q2: How should I determine the optimal dosing frequency for this compound in my in vivo experiments?
Given the absence of public half-life data, an empirical approach is recommended for optimizing the dosing frequency of this compound in your experimental models. A pilot study could involve administering the compound at different frequencies (e.g., QD vs. BID) and monitoring both the anti-tumor efficacy and any signs of toxicity in the animals. The goal is to find a schedule that maintains a therapeutic concentration of the drug at the tumor site without causing significant adverse effects.
Q3: What is the mechanism of action of this compound?
This compound is a selective and reversible inhibitor of EGFR, with a notable potency against EGFR exon 20 insertion mutations.[1] These mutations lead to the constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell proliferation and survival in cancer cells. By binding to the ATP-binding pocket of the mutant EGFR kinase domain, this compound blocks its downstream signaling. The compound has also demonstrated activity against common activating EGFR mutations (exon 19 deletions and L858R) and the C797S resistance mutation.[1]
Q4: Are there any known clinical trials for this compound?
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| High toxicity in in vivo models | Dosing frequency or concentration is too high. | - Reduce the total daily dose. - Consider splitting the daily dose into a twice-daily (BID) regimen to potentially reduce peak plasma concentrations and associated toxicity. - Conduct a dose-finding study to determine the maximum tolerated dose (MTD) in your specific model. |
| Lack of efficacy in in vivo models | - Insufficient drug exposure at the tumor site. - The tumor model does not harbor an EGFR exon 20 insertion mutation. - Suboptimal dosing frequency. | - Confirm the presence of the target mutation in your cell line or xenograft model. - Increase the dose, if tolerated. - Increase the dosing frequency (e.g., from QD to BID) to maintain therapeutic drug levels. - Perform pharmacokinetic analysis to measure drug concentration in plasma and tumor tissue. |
| Inconsistent results between experiments | - Variability in drug formulation or administration. - Differences in animal health or tumor burden. | - Ensure consistent preparation of the dosing solution. - Standardize the administration technique (e.g., oral gavage, intraperitoneal injection). - Randomize animals to treatment groups and ensure similar baseline tumor volumes. |
Data Presentation
Table 1: Profile of this compound
| Characteristic | Description | Reference |
| Target | Epidermal Growth Factor Receptor (EGFR) with exon 20 insertion mutations. | [1] |
| Mechanism of Action | Potent, selective, and reversible tyrosine kinase inhibitor. | [1] |
| Selectivity | 20-fold higher selectivity for EGFR with insertion mutations compared to wild-type (WT) EGFR in Ba/F3 cells. | [1] |
| Preclinical Activity | Demonstrated efficacy in in vivo xenograft models. | [1] |
| Resistance Profile | Retains potency against the C797S resistance mutation. | [1] |
Experimental Protocols
Methodology for Preclinical Half-Life Determination of a Novel TKI (Hypothetical)
This protocol outlines a general procedure for determining the pharmacokinetic profile, including the half-life, of a novel tyrosine kinase inhibitor like this compound in a preclinical setting (e.g., in mice).
-
Animal Model: Utilize healthy, adult mice of a specific strain (e.g., C57BL/6 or BALB/c).
-
Drug Formulation and Administration:
-
Prepare a solution of this compound in a suitable vehicle for the intended route of administration (e.g., oral gavage or intravenous injection).
-
Administer a single dose of the compound to a cohort of mice.
-
-
Sample Collection:
-
Collect blood samples from the mice at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 12 hrs, 24 hrs).
-
Process the blood samples to isolate plasma.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of this compound in the plasma samples.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Use pharmacokinetic modeling software (e.g., Phoenix WinNonlin) to calculate key parameters, including:
-
Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.
-
Maximum concentration (Cmax): The highest observed plasma concentration.
-
Time to maximum concentration (Tmax): The time at which Cmax is reached.
-
Area under the curve (AUC): The total drug exposure over time.
-
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the pharmacokinetic profile of a novel compound.
References
Mitigating Edge Effects in BAY 2476568 Plate-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when performing plate-based assays with the EGFR inhibitor, BAY 2476568. Particular focus is given to identifying and mitigating edge effects to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the "edge effect" and why is it a concern in my plate-based assays?
A1: The edge effect refers to the phenomenon where wells on the perimeter of a microplate exhibit different behavior compared to the interior wells. This is primarily caused by increased evaporation of media and temperature gradients across the plate.[1][2][3] This variability can lead to inconsistent cell growth, altered compound concentrations, and ultimately, skewed and unreliable assay results, manifesting as higher standard deviations and potentially leading to assay failure.[3]
Q2: I'm observing higher variability in my dose-response curves with this compound. Could this be due to the edge effect?
A2: Yes, high variability in dose-response curves is a classic symptom of the edge effect. The evaporation in the outer wells can concentrate this compound and other media components, leading to differential effects on cell viability or signaling compared to the more stable environment of the inner wells.
Q3: What are the most effective and immediate strategies to minimize the edge effect?
A3: Several straightforward methods can significantly reduce the edge effect. The simplest approach is to avoid using the outer rows and columns of the microplate for experimental samples. Instead, fill these peripheral wells with a sterile liquid like sterile water, phosphate-buffered saline (PBS), or cell culture medium to create a humidity barrier.[1] Additionally, ensuring the incubator has adequate humidity (ideally ≥95%) and minimizing the frequency of opening the incubator door can help maintain a stable environment.[1] Using specialized microplates with moats or reservoirs that can be filled with liquid is also a highly effective solution.[1]
Q4: Can the type of plate lid or sealing method influence the edge effect?
A4: Absolutely. Using low-evaporation lids, which often have condensation rings, can substantially reduce fluid loss.[2] For biochemical assays, applying a clear or foil sealing tape can be very effective.[2][4] For cell-based assays requiring gas exchange, a breathable sterile tape is a suitable option to minimize evaporation while allowing for proper cell culture conditions.[2][4]
Q5: How does this compound work, and what are the key signaling pathways it affects?
A5: this compound is a potent and selective, reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), with particular activity against EGFR exon 20 insertion (ex20ins) mutations.[5][6] Upon activation, EGFR initiates several downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and growth.[7] this compound inhibits the kinase activity of EGFR, thereby blocking these downstream signals.
Troubleshooting Guide
This guide provides solutions to common problems encountered during plate-based assays with this compound.
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells, especially between edge and center wells. | Edge Effect: Increased evaporation in outer wells leading to changes in reagent concentration and osmolarity.[2][3] | - Fill outer wells with sterile water, PBS, or media. - Use a humidified secondary container for the plate during incubation. - Employ microplates designed to minimize edge effects (e.g., with moats).[1] - Use low-evaporation lids or plate sealers.[2] |
| Inconsistent Cell Seeding: Uneven distribution of cells across the plate. | - Ensure the cell suspension is homogenous before and during plating. - Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to allow for even cell settling. | |
| Inconsistent dose-response curves. | Pipetting Errors: Inaccurate dispensing of this compound or other reagents. | - Calibrate pipettes regularly. - Use appropriate pipette volumes and pre-wet tips. - Ensure consistent pipetting technique. |
| Compound Precipitation: this compound may precipitate at higher concentrations. | - Check the solubility of this compound in your assay medium. - Prepare fresh dilutions for each experiment. | |
| Low overall signal or weak assay response. | Suboptimal Cell Health: Cells are not in a healthy, proliferative state. | - Ensure cells are in the logarithmic growth phase at the time of seeding. - Regularly check for mycoplasma contamination. - Use cells within a consistent and low passage number range. |
| Incorrect Reagent Concentration: Suboptimal concentrations of detection reagents or antibodies. | - Titrate key reagents to determine their optimal working concentration for your specific assay conditions. | |
| High background signal. | Non-specific Antibody Binding: In immunoassays, antibodies may bind non-specifically. | - Optimize blocking conditions (e.g., increase blocking time or try a different blocking buffer). - Titrate primary and secondary antibody concentrations. |
| Compound Interference: this compound may have inherent fluorescent properties that interfere with the assay readout. | - Run a control plate with the compound but without cells to check for autofluorescence at the assay wavelengths. |
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound against various EGFR mutations in both biochemical and cell-based assays.
Table 1: Biochemical Assay Potency of this compound
| EGFR Mutant | IC50 (nM) |
| ex20ins ASV | < 0.2[5], 0.09[8] |
| ex20ins SVD | < 0.2[5], 0.21[8] |
| ex20ins NPH | < 0.2[5], 0.11[8] |
| ex19del | 0.6[5] |
| ex19del/C797S | 0.3[5] |
| ex19del/T790M | 54.3[5] |
| ex19del/T790M/C797S | 120[5] |
| L858R | 28.3[8] |
| Wild-Type (WT) | >1000[8] |
Table 2: Cell-Based Assay Potency of this compound (Ba/F3 Cells)
| EGFR Mutant Expressed | IC50 (nM) |
| ex20ins ASV | 15.3[5], 24[8] |
| ex20ins SVD | 11.1[5], 20[8] |
| ex20ins NPH | 67.9[5] |
| Wild-Type (WT) | 273[5], 128[8] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on the viability of EGFR-mutant cell lines.
Materials:
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EGFR-mutant cancer cell line (e.g., NCI-H1975, PC-9)
-
Complete cell culture medium
-
This compound
-
DMSO (for compound dilution)
-
96-well flat-bottom plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Edge Effect Mitigation: Fill the peripheral wells of the plate with 100 µL of sterile PBS or media.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be consistent across all wells and typically ≤ 0.5%.
-
Remove the medium from the inner wells and add 100 µL of the diluted this compound solutions. Include vehicle control (medium with DMSO) and no-cell (medium only) blanks.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
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Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well.
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Reading: Gently shake the plate for 10-15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
2. EGFR Phosphorylation Assay (In-Cell Western)
This protocol outlines a method to measure the inhibition of EGFR phosphorylation by this compound.
Materials:
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A431 cells (or other high EGFR-expressing cells)
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Serum-free medium
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This compound
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EGF (Epidermal Growth Factor)
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Fixing solution (e.g., 4% paraformaldehyde in PBS)
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Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
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Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
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Primary antibodies: Rabbit anti-phospho-EGFR (e.g., Tyr1068) and Mouse anti-total-EGFR
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Secondary antibodies: IRDye®-conjugated anti-rabbit and anti-mouse antibodies
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96-well black, clear-bottom plates
-
Infrared imaging system
Procedure:
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Cell Seeding and Serum Starvation: Seed A431 cells in a 96-well black, clear-bottom plate. Once confluent, serum-starve the cells overnight in serum-free medium.
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Compound Treatment: Treat cells with serial dilutions of this compound for 1-2 hours.
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EGF Stimulation: Stimulate the cells with an optimal concentration of EGF (e.g., 50 ng/mL) for 15 minutes at 37°C.
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Fixation: Immediately remove the medium and fix the cells with fixing solution for 20 minutes at room temperature.
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Permeabilization: Wash the wells with PBS and then permeabilize with permeabilization buffer for 20 minutes.
-
Blocking: Wash and block the cells with blocking buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a cocktail of the primary antibodies (anti-phospho-EGFR and anti-total-EGFR) in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells and incubate with a cocktail of the corresponding IRDye®-conjugated secondary antibodies in blocking buffer for 1 hour at room temperature, protected from light.
-
Imaging: Wash the wells and ensure they are dry. Scan the plate using an infrared imaging system to detect the signal from both antibodies.
-
Data Analysis: Quantify the intensity of the phospho-EGFR signal and normalize it to the total-EGFR signal. Plot the normalized signal against the this compound concentration to determine the IC50 for inhibition of phosphorylation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. | BioWorld [bioworld.com]
- 6. Advances in the management of non-small-cell lung cancer harbouring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
BAY 2476568 vs. Osimertinib in C797S-Mutant NSCLC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of the C797S mutation in the epidermal growth factor receptor (EGFR) gene is a critical challenge in the treatment of non-small cell lung cancer (NSCLC), as it confers resistance to the third-generation EGFR tyrosine kinase inhibitor (TKI), osimertinib. This guide provides a comparative analysis of BAY 2476568, a novel reversible EGFR inhibitor, and osimertinib in the context of C797S-mutant NSCLC, supported by available preclinical data.
Executive Summary
Osimertinib, a cornerstone in EGFR-mutant NSCLC therapy, is an irreversible inhibitor that forms a covalent bond with the cysteine residue at position 797 in the ATP-binding site of the EGFR kinase domain. The C797S mutation, by replacing cysteine with serine, prevents this covalent binding, rendering osimertinib ineffective.[1][2] In contrast, this compound is a reversible inhibitor that does not rely on covalent bond formation, thus retaining activity against EGFR C797S mutations.[3][4] Preclinical data suggests that this compound demonstrates potent inhibitory activity against EGFR mutations, including those harboring the C797S resistance mutation, with a higher potency observed compared to osimertinib in this setting.[4]
Data Presentation
Table 1: In Vitro Inhibitory Activity (IC50, nM) of this compound and Osimertinib Against C797S-Mutant EGFR
| EGFR Genotype | This compound (nM) | Osimertinib (nM) | Fold Difference (Osimertinib/BAY 2476568) |
| ex19del/C797S | 0.3[4] | ~100-1000 | >300 |
| ex19del/T790M/C797S | 120[4] | >1000 | >8 |
* IC50 values for osimertinib against C797S-mutant cell lines are reported to be in the high nanomolar to micromolar range in various studies, indicating a significant loss of potency. Direct head-to-head comparative data from the same study as this compound is not publicly available. The values presented are representative of the general understanding of osimertinib's reduced activity.
Table 2: Key Characteristics of this compound and Osimertinib
| Characteristic | This compound | Osimertinib |
| Mechanism of Action | Reversible, ATP-competitive | Irreversible, Covalent |
| Binding Site | ATP-binding pocket | ATP-binding pocket (covalent bond with Cys797) |
| Activity against C797S | Yes[3][4] | No[1][2] |
| Primary Resistance Mechanism | To be determined | EGFR C797S mutation[1][2] |
Experimental Protocols
The following are generalized protocols for key experiments cited in the preclinical evaluation of EGFR inhibitors. The specific parameters for the this compound data are based on standard methodologies in the field.
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.
-
Enzyme and Substrate Preparation: Recombinant human EGFR protein (with specific mutations) is used as the enzyme source. A synthetic peptide or protein substrate that can be phosphorylated by EGFR is prepared in a suitable assay buffer.
-
Compound Dilution: The test compounds (this compound and osimertinib) are serially diluted to a range of concentrations.
-
Kinase Reaction: The EGFR enzyme is incubated with the test compound for a predetermined period. The kinase reaction is initiated by the addition of ATP and the substrate.
-
Detection: The level of substrate phosphorylation is measured. This is often done using methods like ADP-Glo kinase assay, which measures the amount of ADP produced, or by using phospho-specific antibodies in an ELISA-based format.
-
IC50 Determination: The concentration of the inhibitor that results in 50% inhibition of EGFR kinase activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (Ba/F3 Model)
This assay assesses the ability of a compound to inhibit the proliferation of cells that are dependent on the activity of a specific mutant EGFR for their growth and survival.
-
Cell Line Generation: The murine pro-B cell line Ba/F3, which is dependent on interleukin-3 (IL-3) for survival, is engineered to express a specific human EGFR mutant (e.g., ex19del/C797S). This makes the cells IL-3 independent, and their proliferation becomes dependent on the activity of the mutant EGFR.
-
Cell Seeding: The engineered Ba/F3 cells are seeded into 96-well plates in a growth medium without IL-3.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compounds.
-
Incubation: The plates are incubated for a period of 48-72 hours to allow for cell proliferation.
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo, which quantifies the number of viable cells.
-
IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%, is determined from the dose-response curve.
In Vivo Xenograft Model
This assay evaluates the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human NSCLC cells harboring the desired EGFR mutation (e.g., from a patient-derived xenograft or a stable cell line) are subcutaneously injected into immunodeficient mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment Administration: Once the tumors reach a specified volume, the mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered orally or via another appropriate route at a defined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Efficacy Evaluation: The anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Key metrics include tumor growth inhibition (TGI) and tumor regression.
-
Toxicity Assessment: The general health and body weight of the mice are monitored to assess the toxicity of the treatment.
Mandatory Visualization
Caption: EGFR signaling pathway with C797S mutation and inhibitor actions.
Caption: Preclinical evaluation workflow for EGFR inhibitors.
Caption: Logical relationship of inhibitor mechanism and C797S resistance.
References
- 1. bioengineer.org [bioengineer.org]
- 2. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the management of non-small-cell lung cancer harbouring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
A Comparative Analysis of Investigational Kinase Inhibitors for EGFR Exon 20 Insertion-Mutated Non-Small Cell Lung Cancer: BAY 2476568 and Mobocertinib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BAY 2476568 and mobocertinib, two tyrosine kinase inhibitors (TKIs) targeting epidermal growth factor receptor (EGFR) exon 20 insertion mutations in non-small cell lung cancer (NSCLC). This analysis is based on available preclinical and clinical data to support informed research and development decisions.
EGFR exon 20 insertions represent a challenging subset of NSCLC, historically associated with poor responses to conventional EGFR TKIs. The development of targeted therapies has been a significant focus of research. This guide delves into the characteristics of two such agents: this compound, a preclinical candidate from Bayer, and mobocertinib, an approved therapy.
Executive Summary
Mobocertinib (formerly TAK-788) is an oral, irreversible TKI that has received accelerated approval from the FDA for the treatment of adult patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations whose disease has progressed on or after platinum-based chemotherapy.[1][2] In contrast, this compound is a preclinical, reversible, and selective EGFR inhibitor.[3][4][5] While direct head-to-head clinical comparisons are not available due to their different developmental stages, this guide will compare their known attributes based on published data. Furthermore, emerging data on a newer Bayer compound, BAY 2927088, which also targets EGFR exon 20 insertions, will be briefly discussed.
Mechanism of Action
Both mobocertinib and this compound are designed to inhibit the kinase activity of the EGFR, but they do so through different binding mechanisms.
Mobocertinib is an irreversible inhibitor that forms a covalent bond with the cysteine 797 residue in the ATP-binding pocket of the EGFR.[6][7] This irreversible binding leads to sustained inhibition of EGFR signaling.[6] It is designed to selectively target EGFR exon 20 insertion mutations over wild-type (WT) EGFR.[8][9][10]
This compound is a reversible inhibitor, meaning it does not form a permanent bond with the EGFR protein.[3][4][5] Preclinical data suggests it is a potent and selective inhibitor of EGFR exon 20 insertion mutations.[3][4][5]
Bayer's clinical development focus appears to have shifted to BAY 2927088 , a reversible TKI that targets both EGFR and HER2 mutations, including exon 20 insertions.[3][7][8][11]
Preclinical Efficacy
In Vitro Studies
| Parameter | This compound | Mobocertinib |
| Target Mutations | EGFR exon 20 insertions (ASV, SVD, NPH)[4] | EGFR exon 20 insertions |
| IC50 (Ba/F3 cells) | ex20ins ASV: 15.3 nMex20ins SVD: 11.1 nMex20ins NPH: 67.9 nM | Data not available in a comparable format |
| Selectivity (mutant vs. WT EGFR) | ~20-fold for insertion mutations[1] | Preferential for exon 20 insertion mutants[9] |
In Vivo Studies
Preclinical studies in animal models have demonstrated the anti-tumor activity of both compounds.
This compound showed strong tumor growth inhibition in two patient-derived xenograft (PDX) models of NSCLC with EGFR exon 20 insertions when administered orally at 100 mg/kg daily for 28 days.[4]
Mobocertinib has also demonstrated in vivo anti-tumor efficacy in patient-derived models and murine orthotopic models of EGFR exon 20 insertion-mutated NSCLC.[1]
Clinical Efficacy and Safety of Mobocertinib
As mobocertinib is clinically approved, a significant amount of clinical data is available from its Phase 1/2 trial (NCT02716116).
| Efficacy Endpoint | Platinum-Pretreated Patients (n=114) |
| Objective Response Rate (ORR) | 28% (IRC assessed)[1][2][12] |
| Median Duration of Response (DoR) | 17.5 months[1][2] |
| Median Progression-Free Survival (PFS) | 7.3 months[1][13] |
| Median Overall Survival (OS) | 24.0 months[13][14] |
IRC: Independent Review Committee
The most common adverse reactions (>20%) associated with mobocertinib include diarrhea, rash, nausea, stomatitis, vomiting, decreased appetite, paronychia, fatigue, dry skin, and musculoskeletal pain.[1][2][6] Product labeling includes a boxed warning for QTc prolongation and Torsades de Pointes.[2]
It is important to note that the confirmatory Phase 3 EXCLAIM-2 trial, which evaluated mobocertinib as a first-line treatment, did not meet its primary endpoint of progression-free survival compared to chemotherapy.[15] Subsequently, Takeda announced the voluntary withdrawal of mobocertinib for this indication.
The Evolving Landscape: BAY 2927088
Recent information suggests that Bayer's focus in this area has transitioned to BAY 2927088. This investigational agent is an oral, reversible TKI that potently inhibits both mutant HER2 and EGFR, including exon 20 insertions, with high selectivity for mutant over wild-type EGFR.[3][7][11]
Preliminary results from the Phase 1/2 SOHO-01 trial (NCT05099172) of BAY 2927088 have been presented, primarily focusing on its activity in HER2-mutant NSCLC. While the trial enrolled patients with EGFR mutations, specific efficacy data for the EGFR exon 20 insertion cohort is not yet detailed.[8][11]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of methodologies used in the preclinical evaluation of these compounds.
This compound Preclinical Assays
-
Biochemical Assays: The inhibitory activity of this compound was assessed against various EGFR variants. The IC50 values were determined to quantify the concentration of the compound required to inhibit 50% of the enzyme's activity.[4]
-
Cell-Based Proliferation Assays: Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival, were engineered to express various human EGFR exon 20 insertion mutations. The potency of this compound was evaluated by measuring its ability to inhibit the proliferation of these cells in the absence of IL-3. IC50 values were calculated from dose-response curves.[4]
-
In Vivo Xenograft Models: Patient-derived tumor tissues with confirmed EGFR exon 20 insertion mutations were implanted into immunocompromised mice. Once tumors reached a specified size, mice were treated with this compound, and tumor growth was monitored over time to assess anti-tumor efficacy.[4]
Mobocertinib Preclinical Assays
-
Cell Line and Culture: A panel of cell lines, including Ba/F3 cells engineered to express different EGFR mutations and patient-derived cell lines, were used. Cells were cultured in appropriate media and conditions.[16]
-
Proliferation Assays: The effect of mobocertinib on cell viability was determined using assays such as CellTiter-Glo. Cells were treated with a range of drug concentrations, and the IC50 was calculated.[2]
-
Western Blotting: To assess the impact on EGFR signaling, cells were treated with mobocertinib, and cell lysates were analyzed by Western blotting for the phosphorylation status of EGFR and downstream signaling proteins like AKT and ERK.[2]
-
In Vivo Tumor Models: Similar to the studies for this compound, the efficacy of mobocertinib was evaluated in vivo using cell line-derived or patient-derived xenograft models in immunocompromised mice. Tumor growth inhibition was the primary endpoint.[1]
Signaling Pathways and Experimental Workflows
EGFR Exon 20 Insertion Signaling Pathway
EGFR exon 20 insertion mutations lead to a conformational change in the kinase domain, resulting in constitutive, ligand-independent activation of the receptor. This triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and tumor growth.[17][18]
Caption: EGFR Exon 20 Insertion Signaling Pathway.
Experimental Workflow for Preclinical TKI Evaluation
The preclinical assessment of novel TKIs like this compound and mobocertinib typically follows a standardized workflow to determine their potency, selectivity, and in vivo efficacy before advancing to clinical trials.
Caption: Preclinical TKI Evaluation Workflow.
Conclusion
Mobocertinib represented a step forward in the treatment of a difficult-to-treat subset of NSCLC, although its journey has been complex with the withdrawal of its first-line indication. It provides a valuable clinical benchmark for therapies in development. This compound, based on its preclinical profile, showed promise as a potent and selective inhibitor. However, the apparent strategic shift by Bayer to BAY 2927088, with its dual EGFR/HER2 inhibitory activity, reflects the ongoing evolution of therapeutic strategies in this field. Future clinical data from the SOHO-01 trial will be critical to understanding the potential of BAY 2927088 in treating NSCLC with EGFR exon 20 insertions and how it may compare to other available and emerging therapies. Researchers and clinicians must continue to monitor the landscape of clinical trials for novel agents targeting this specific molecular alteration.
References
- 1. Advances in the management of non-small-cell lung cancer harbouring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Characterization of Mobocertinib Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bayer Initiates Late-Stage Study on Investigational NSCLC Drug | Nasdaq [nasdaq.com]
- 4. oncology.medicalaffairs.bayer.com [oncology.medicalaffairs.bayer.com]
- 5. | BioWorld [bioworld.com]
- 6. Targeting EGFR Exon 20 Insertion Mutations in Non-small-Cell Lung Cancer: Changes in Treatment Strategies are Coming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bayer takes lung cancer therapy hope into phase 3 | pharmaphorum [pharmaphorum.com]
- 8. Bayer changes tack in targeted lung cancer | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 9. Tackling Drug Resistance in EGFR Exon 20 Insertion Mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. esmo.org [esmo.org]
- 11. bayer.com [bayer.com]
- 12. Preclinical characterization of mobocertinib highlights the putative therapeutic window of this novel EGFR inhibitor to EGFR exon 20 insertion mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. Targeting EGFR Exon 20 Insertions in NSCLC: Recent Advances and Clinical Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of BAY 2476568 and Amivantamab in EGFR Exon 20 Insertion-Mutated Non-Small Cell Lung Cancer Models: A Comparative Guide
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion mutations, two distinct therapeutic strategies have emerged: the small molecule tyrosine kinase inhibitor (TKI) BAY 2476568 and the bispecific antibody amivantamab. This guide provides a comparative overview of their preclinical efficacy, drawing upon available in vitro and in vivo data to inform researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a potent, selective, and reversible TKI that targets EGFR exon 20 insertion mutations.[1] Its mechanism involves competing with ATP at the kinase domain of the EGFR, thereby inhibiting autophosphorylation and downstream signaling pathways crucial for tumor cell proliferation and survival. A key differentiator is its reversible binding nature, which may offer advantages in managing resistance mechanisms such as the C797S mutation.[1]
Amivantamab is a fully human bispecific antibody that targets both EGFR and the mesenchymal-epithelial transition (MET) receptor.[2][3] Its multi-faceted mechanism of action includes:
-
Ligand Blocking: Preventing the binding of ligands to both EGFR and MET, thereby inhibiting receptor activation.[2]
-
Receptor Degradation: Inducing the internalization and subsequent lysosomal degradation of EGFR and MET.[4]
-
Immune Cell-Directing Activity: The Fc region of amivantamab is engineered with low fucose content, enhancing its binding to Fcγ receptors on immune cells and leading to antibody-dependent cellular cytotoxicity (ADCC) and trogocytosis.[2][4]
In Vitro Efficacy
The preclinical in vitro activity of both agents has been evaluated in Ba/F3 cells, a murine pro-B cell line that is dependent on interleukin-3 for survival and can be genetically engineered to express specific human oncogenes, making them a valuable tool for studying drug sensitivity.
Table 1: In Vitro Activity of this compound in Ba/F3 Cell Lines
| EGFR Exon 20 Insertion Mutation | IC50 (nM) | Selectivity vs. WT EGFR |
| insASV | 15.3 | >20-fold |
| insSVD | 11.1 | >20-fold |
| insNPH | 67.9 | >20-fold |
Data sourced from preclinical presentations.[1]
Table 2: In Vitro Activity of Amivantamab in Ba/F3 Cell Lines
| EGFR Exon 20 Insertion Mutation | Effect on Cell Viability |
| D770delinsGY | Significant reduction |
| H773_V774insH | Significant reduction |
| V769_D770insASV | Significant reduction |
| D770_N771insSVD | Significant reduction |
| H773_V774insNPH | Significant reduction |
Amivantamab demonstrated a significant reduction in cell viability in all tested EGFR exon 20 insertion mutant Ba/F3 cell lines, in contrast to minimal effects observed with gefitinib or osimertinib.[5]
In Vivo Efficacy
The anti-tumor activity of this compound and amivantamab has been assessed in xenograft models, where human tumor cells are implanted into immunocompromised mice.
Table 3: In Vivo Activity of this compound and Amivantamab in Xenograft Models
| Agent | Model Type | EGFR Exon 20 Insertion | Key Findings |
| This compound | Patient-Derived Xenograft (PDX) | Not specified | Demonstrated strong tumor growth inhibition.[1] |
| Amivantamab | Ba/F3 Xenograft | D770delinsGY, H773_V774insH | Showed significant reduction in tumor volume compared to control.[6][7] |
| Patient-Derived Cell Xenograft | P772insPNP, S768_D770dup | Superior in vivo efficacy compared to cetuximab or poziotinib.[6][7][8] |
Signaling Pathway Diagrams
Experimental Protocols
In Vitro Cell Proliferation Assay (General Protocol)
-
Cell Seeding: Ba/F3 cells engineered to express specific EGFR exon 20 insertion mutations are seeded into 96-well plates at a density of 5,000-10,000 cells per well in appropriate culture medium.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound (this compound or amivantamab) or vehicle control.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is determined using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated using appropriate software.
In Vivo Xenograft Model (General Protocol)
-
Cell Preparation and Implantation: Human cancer cells (either established cell lines like Ba/F3 expressing EGFR mutations or patient-derived cells) are harvested and suspended in a suitable medium. The cell suspension is then subcutaneously injected into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: The test compound (this compound, typically administered orally) or amivantamab (typically administered via intraperitoneal injection) is given to the treatment group according to a predetermined dosing schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Summary
Both this compound and amivantamab demonstrate promising preclinical activity against NSCLC models with EGFR exon 20 insertion mutations. This compound shows potent and selective inhibition of these mutations in vitro and strong tumor growth inhibition in vivo. Amivantamab, with its multi-pronged mechanism of action, effectively reduces cell viability and demonstrates superior in vivo efficacy in multiple xenograft models compared to other EGFR-targeted agents.
The available data, while not from direct head-to-head comparative studies, suggests that both agents are highly active in preclinical settings. The choice between a small molecule inhibitor and a bispecific antibody may depend on various factors, including the specific mutation subtype, the tumor microenvironment, and potential resistance mechanisms. Further clinical investigation is warranted to fully elucidate the comparative efficacy and safety of these two distinct therapeutic approaches in patients with EGFR exon 20 insertion-mutated NSCLC.
References
- 1. Advances in the management of non-small-cell lung cancer harbouring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RYBREVANT - Mechanism of Action [jnjmedicalconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. Amivantamab for the treatment of EGFR exon 20 insertion mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Antitumor Activity of Amivantamab (JNJ-61186372), an EGFR-MET Bispecific Antibody, in Diverse Models of EGFR Exon 20 Insertion-Driven NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Reversible vs. Irreversible EGFR Inhibitors in Oncology Research
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy, mechanisms, and experimental evaluation of reversible and irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs).
The epidermal growth factor receptor (EGFR) is a critical signaling protein that, when dysregulated, can drive the growth and proliferation of various cancers.[1] Small-molecule EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of cancers with activating EGFR mutations, particularly non-small cell lung cancer (NSCLC).[2] These inhibitors are broadly classified into two categories based on their mechanism of action: reversible and irreversible inhibitors. This guide provides a detailed head-to-head comparison of these two classes of EGFR inhibitors, supported by experimental data and detailed protocols to aid in research and development.
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between reversible and irreversible EGFR inhibitors lies in how they interact with the ATP-binding site of the EGFR kinase domain.
Reversible EGFR Inhibitors , such as gefitinib and erlotinib, are first-generation TKIs that competitively bind to the ATP-binding site of the EGFR kinase domain.[3] This binding is non-covalent and, as the name suggests, reversible. The inhibitor's efficacy is dependent on its concentration and its affinity for the ATP-binding pocket relative to ATP.
Irreversible EGFR Inhibitors , including second-generation (afatinib, dacomitinib) and third-generation (osimertinib) TKIs, form a covalent bond with a specific cysteine residue (Cys797) within the ATP-binding site of the EGFR kinase domain.[4][5] This covalent bond leads to a sustained and potent inhibition of EGFR signaling, as the inhibitor is not easily displaced.[6]
dot
Caption: Reversible vs. Irreversible EGFR Inhibition Mechanism.
Comparative Efficacy: Insights from Head-to-Head Clinical Trials
Direct comparisons in clinical trials have provided valuable insights into the relative performance of reversible and irreversible EGFR inhibitors.
First-Line Treatment for EGFR-Mutant NSCLC
Head-to-head trials have compared the efficacy of the irreversible inhibitor afatinib with the reversible inhibitor gefitinib in the first-line treatment of patients with EGFR-mutant NSCLC.
| Clinical Trial | Treatment Arms | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Reference |
| LUX-Lung 7 | Afatinib | 11.0 months | 70% | [7] |
| Gefitinib | 10.9 months | 56% | [7] |
In the LUX-Lung 7 trial, afatinib demonstrated a significantly higher objective response rate compared to gefitinib.[7] While the median progression-free survival was similar, afatinib showed a trend towards better outcomes.[7]
Treatment After Resistance to First-Generation TKIs
The emergence of resistance to first-generation reversible EGFR inhibitors, often mediated by the T790M mutation, necessitated the development of next-generation inhibitors.[8] Osimertinib, a third-generation irreversible inhibitor, was specifically designed to target both the sensitizing EGFR mutations and the T790M resistance mutation.[5][9]
The FLAURA trial compared osimertinib to first-generation reversible EGFR TKIs (gefitinib or erlotinib) in the first-line setting for EGFR-mutant advanced NSCLC.
| Clinical Trial | Treatment Arms | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| FLAURA | Osimertinib | 18.9 months | 38.6 months | [10] |
| Gefitinib or Erlotinib | 10.2 months | 31.8 months | [10] |
The FLAURA trial demonstrated a significant improvement in both progression-free survival and overall survival with osimertinib compared to the first-generation reversible inhibitors.[10]
EGFR Signaling Pathway and Inhibition
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a cascade of intracellular signaling events that promote cell growth, proliferation, and survival.[11][12] EGFR inhibitors, both reversible and irreversible, act by blocking the initial step of this cascade: the autophosphorylation of the receptor's tyrosine kinase domain.
dot
Caption: Simplified EGFR Signaling Pathway and Point of Inhibition.
Experimental Protocols for Inhibitor Characterization
Objective comparison of reversible and irreversible EGFR inhibitors in a research setting requires standardized experimental protocols.
EGFR Kinase Assay (Luminescent)
This assay measures the enzymatic activity of EGFR and the inhibitory potential of test compounds.
Materials:
-
Purified recombinant EGFR enzyme
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test inhibitors (reversible and irreversible)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in the kinase assay buffer.
-
Add 1 µL of the diluted inhibitor or vehicle control to the wells of a 384-well plate.
-
Add 2 µL of a master mix containing the EGFR enzyme and substrate to each well.
-
Initiate the reaction by adding 2 µL of ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Record the luminescence using a plate reader.[13]
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of EGFR inhibitors on the viability of cancer cell lines.
Materials:
-
Cancer cell lines with known EGFR mutation status (e.g., PC-9 for EGFR exon 19 deletion)
-
Complete cell culture medium
-
Test inhibitors (reversible and irreversible)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of the test inhibitors in the cell culture medium.
-
Replace the medium in the wells with the medium containing the diluted inhibitors. Include vehicle-treated and untreated controls.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[14]
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.[14]
Data Analysis: Normalize the absorbance values to the vehicle control wells. Calculate the IC₅₀ value by plotting the normalized cell viability against the log of the inhibitor concentration and fitting the data to a non-linear regression model.
dot
Caption: General Experimental Workflow for EGFR Inhibitor Comparison.
Resistance Mechanisms
A critical aspect of comparing reversible and irreversible EGFR inhibitors is understanding the mechanisms by which cancer cells develop resistance to these drugs.
-
Reversible Inhibitors: The most common mechanism of acquired resistance to first-generation reversible inhibitors is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[8] This mutation increases the affinity of the kinase for ATP, reducing the efficacy of the competitive inhibitor.[8]
-
Irreversible Inhibitors: While second-generation irreversible inhibitors can overcome T790M-mediated resistance to some extent, their clinical utility can be limited by toxicity due to their inhibition of wild-type EGFR.[8] Third-generation irreversible inhibitors like osimertinib are more selective for mutant EGFR, but resistance can still emerge, often through the acquisition of a C797S mutation, which prevents the covalent binding of the inhibitor.[5]
Conclusion
The development of EGFR inhibitors has progressed from reversible, first-generation agents to more potent and selective irreversible inhibitors. Head-to-head comparisons have demonstrated the superior efficacy of irreversible inhibitors, particularly in the context of overcoming resistance and improving patient outcomes. For researchers and drug developers, a thorough understanding of the distinct mechanisms of action, comparative clinical data, and appropriate experimental methodologies is crucial for the continued advancement of targeted cancer therapies. The protocols and data presented in this guide offer a framework for the objective evaluation of novel and existing EGFR inhibitors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 5. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 7. Afatinib and gefitinib: a direct comparison - Gridelli - Translational Cancer Research [tcr.amegroups.org]
- 8. oncotarget.com [oncotarget.com]
- 9. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 10. mdpi.com [mdpi.com]
- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com.cn [promega.com.cn]
- 14. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Response: A Comparative Guide to Biomarkers for BAY 2927088 Therapy in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for non-small cell lung cancer (NSCLC) is rapidly evolving, with novel agents demonstrating significant promise in genetically defined patient populations. BAY 2927088, a potent and selective tyrosine kinase inhibitor (TKI), has emerged as a promising therapeutic option for patients with NSCLC harboring specific genetic alterations. This guide provides a comprehensive comparison of biomarkers of response to BAY 2927088 therapy, juxtaposed with alternative treatments for similar indications, supported by the latest experimental data.
Mechanism of Action: BAY 2927088
BAY 2927088 is a reversible, small-molecule inhibitor that has demonstrated potent activity against HER2 (ERBB2) mutations, including exon 20 insertions, which are known oncogenic drivers in a subset of NSCLC patients[1][2][3]. Preclinical studies have shown that BAY 2927088 effectively inhibits HER2 phosphorylation, leading to the suppression of downstream MAPK signaling pathways[1]. The compound has also exhibited potent antiproliferative activity in tumor cell lines and strong anti-tumor effects in in vivo models carrying HER2 exon 20 insertions[1][2][3]. Additionally, BAY 2927088 has shown activity against EGFR exon 20 insertion mutations and the C797S resistance mutation[4].
Predictive Biomarkers for BAY 2927088 Therapy
Early clinical data from the SOHO-01 phase I/II trial have provided initial insights into potential predictive biomarkers for BAY 2927088.
Primary Predictive Biomarker: HER2 Activating Mutations
The presence of an activating HER2 (ERBB2) mutation is the primary predictive biomarker for response to BAY 2927088. The SOHO-01 trial enrolled patients with advanced NSCLC harboring HER2-activating mutations who had progressed on prior systemic therapies[5][6][7][8].
Potential Predictive Biomarker: Specific HER2 Exon 20 Insertion Variants
Subgroup analysis from the SOHO-01 trial suggests that the specific type of HER2 exon 20 insertion may influence the magnitude of response. Patients with tumors harboring the HER2 Y772_A775dup (YVMA) exon 20 insertion mutation demonstrated a particularly high objective response rate (ORR) of 90.0%[9]. This indicates that specific insertion variants could serve as more refined predictive biomarkers for identifying patients most likely to derive exceptional benefit from BAY 2927088.
Monitoring Biomarkers for BAY 2927088 Therapy
Circulating Tumor DNA (ctDNA) Dynamics
Longitudinal monitoring of circulating tumor DNA (ctDNA) has emerged as a promising biomarker for assessing treatment response and detecting early signs of resistance. In the SOHO-01 trial, a significant decrease in HER2 ctDNA was observed in 95% of patients with detectable baseline levels[7]. Notably, 75% of these patients had no detectable ctDNA after six weeks of treatment, suggesting that early ctDNA clearance could be an indicator of therapeutic efficacy[7].
Comparison with Alternative Therapies and Their Biomarkers
BAY 2927088 offers a new therapeutic avenue for patients with HER2-mutant NSCLC. It is crucial to compare its potential biomarkers with those for existing and emerging therapies for similar patient populations, primarily those with EGFR exon 20 insertion mutations.
| Therapy | Primary Indication | Primary Biomarker | Potential/Investigational Biomarkers |
| BAY 2927088 | HER2-mutant NSCLC | Activating HER2 (ERBB2) mutations (including exon 20 insertions) | Specific HER2 exon 20 insertion variants (e.g., YVMA), HER2 ctDNA dynamics |
| Amivantamab | EGFR exon 20 insertion-mutant NSCLC | EGFR exon 20 insertion mutations | MET expression by IHC, EGFR exon 20 insertion VAF in ctDNA[10][11][12][13] |
| Mobocertinib | EGFR exon 20 insertion-mutant NSCLC | EGFR exon 20 insertion mutations | - |
| Poziotinib | EGFR or HER2 exon 20 insertion-mutant NSCLC | EGFR or HER2 exon 20 insertion mutations | Location of the exon 20 insertion ("near-loop" vs. "far-loop")[14][15][16][17] |
Quantitative Data Summary
The following table summarizes the key efficacy data from clinical trials of BAY 2927088 and its comparators in their respective biomarker-defined populations.
| Therapy | Clinical Trial | Patient Population | N | ORR | mDoR (months) | mPFS (months) |
| BAY 2927088 | SOHO-01 (Cohort D)[5][6][9] | Pretreated HER2-mutant NSCLC | 43 | 72.1% | 8.7 | 7.5 |
| BAY 2927088 | SOHO-01 (YVMA subgroup)[9] | Pretreated HER2 YVMA-mutant NSCLC | - | 90.0% | 9.7 | 9.9 |
| Amivantamab | CHRYSALIS[18] | Previously treated EGFR ex20ins NSCLC | 81 | 40% | 11.1 | 8.3 |
| Mobocertinib | Phase I/II Trial[18] | Previously treated EGFR ex20ins NSCLC | 28 | 43% | 14.0 | 7.3 |
| Poziotinib | ZENITH20-2[16] | Previously treated HER2 ex20ins NSCLC | 90 | 27.8% | 5.1 | 4.2 |
| Poziotinib | Phase II[15] | EGFR ex20ins NSCLC | 50 | 32% | - | 5.5 |
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible assessment of biomarkers. While specific protocols for BAY 2927088 trials are not yet publicly available, standard methodologies for the key assays are described below.
Next-Generation Sequencing (NGS) for Mutation Detection
-
Objective: To identify activating mutations in HER2, EGFR, and other relevant genes from tumor tissue or liquid biopsies.
-
Methodology:
-
Sample Preparation: DNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue sections or from plasma (for ctDNA).
-
Library Preparation: DNA is fragmented, and adapters are ligated to the ends of the fragments. Target enrichment is performed using a custom panel of probes targeting exons of interest in genes such as ERBB2 and EGFR.
-
Sequencing: The prepared library is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Sequencing reads are aligned to a human reference genome. Variant calling is performed to identify single nucleotide variants (SNVs), insertions, and deletions. The variant allele frequency (VAF) is calculated for each detected mutation.
-
Immunohistochemistry (IHC) for Protein Expression
-
Objective: To assess the expression levels of proteins such as MET in tumor tissue.
-
Methodology:
-
Sample Preparation: FFPE tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the target antigen.
-
Staining: Sections are incubated with a primary antibody specific for the target protein (e.g., anti-MET antibody). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A chromogen is added, which reacts with the enzyme to produce a colored precipitate at the site of antigen expression.
-
Scoring: The staining intensity and the percentage of positive tumor cells are evaluated by a pathologist to generate a score (e.g., H-score for MET).
-
Liquid Biopsy for ctDNA Analysis
-
Objective: To detect and quantify tumor-derived mutations in circulating cell-free DNA from blood samples.
-
Methodology:
-
Sample Collection and Processing: Whole blood is collected in specialized tubes that stabilize cell-free DNA. Plasma is separated by centrifugation.
-
ctDNA Extraction: Cell-free DNA is extracted from the plasma using a dedicated kit.
-
Analysis: The extracted ctDNA is then analyzed using highly sensitive techniques such as droplet digital PCR (ddPCR) or NGS (as described above) to detect and quantify specific mutations.
-
Visualizing the Landscape
Signaling Pathway of BAY 2927088
Caption: BAY 2927088 inhibits HER2 signaling pathways.
Experimental Workflow for Biomarker Discovery
Caption: Workflow for biomarker discovery and validation.
Conclusion
BAY 2927088 represents a significant advancement in the treatment of NSCLC with HER2 activating mutations. The identification of specific HER2 exon 20 insertion variants, such as YVMA, as potent predictive biomarkers, alongside the utility of ctDNA for monitoring therapeutic response, paves the way for a more personalized treatment approach. As clinical development continues, further refinement of these biomarkers and the elucidation of resistance mechanisms will be critical to optimizing patient outcomes. This guide provides a foundational understanding for researchers and clinicians to navigate the evolving landscape of targeted therapies and their associated biomarkers in NSCLC.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical characterization of BAY-2927088 in models of EGFR mutant NSCLC | BioWorld [bioworld.com]
- 5. targetedonc.com [targetedonc.com]
- 6. bayer.com [bayer.com]
- 7. ascopubs.org [ascopubs.org]
- 8. vjoncology.com [vjoncology.com]
- 9. Breakthrough Therapy BAY 2927088 Demonstrates ‘Rapid, Substantial and Durable Responses’ in Patients with HER2-Mutant NSCLC | IASLC [iaslc.org]
- 10. ascopubs.org [ascopubs.org]
- 11. targetedonc.com [targetedonc.com]
- 12. Prospective investigation of biomarker and resistance mechanism using longitudinal cell-free NGS in non-small cell lung cancer with EGFR exon 20 insertion treated with amivantamab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vjoncology.com [vjoncology.com]
- 14. onclive.com [onclive.com]
- 15. Poziotinib for EGFR exon 20 mutant NSCLC: clinical efficacy, resistance mechanisms and impact of insertion location on drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. Poziotinib Shows Activity in EGFR Exon 20–Mutant NSCLC, With Efficacy Dependent on Insertion Location - The ASCO Post [ascopost.com]
- 18. aacrjournals.org [aacrjournals.org]
A Comparative Guide to BAY 2476568 Combination Therapy in Non-Small Cell Lung Cancer (NSCLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational therapeutic agent BAY 2476568 in combination with chemotherapy for the treatment of non-small cell lung cancer (NSCLC), particularly in tumors harboring EGFR exon 20 insertion mutations. Due to the early stage of development for this compound, direct clinical data for its combination with chemotherapy is not yet publicly available. This guide, therefore, presents a projection based on its preclinical profile and the established rationale for combining EGFR tyrosine kinase inhibitors (TKIs) with chemotherapy. Comparisons are made with standard-of-care chemotherapy and other targeted therapies for EGFR exon 20 insertion-mutant NSCLC.
Introduction to this compound
This compound is a potent and selective, reversible tyrosine kinase inhibitor that targets epidermal growth factor receptor (EGFR) with exon 20 insertion mutations.[1] Preclinical studies have demonstrated its activity in in-vivo xenograft models and a 20-fold selectivity for EGFR insertion mutations compared to wild-type (WT) EGFR in cellular assays.[1] This selectivity suggests a potential for a favorable therapeutic window. The rationale for combining this compound with chemotherapy stems from the potential for synergistic anti-tumor effects and the ability to target heterogeneous tumor cell populations, thereby potentially overcoming or delaying the development of resistance.[2][3]
Quantitative Data Comparison
The following table summarizes available clinical data for current therapeutic options and provides a projected outlook for this compound in combination with chemotherapy.
| Therapeutic Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Grade ≥3 Adverse Events |
| Platinum-Based Chemotherapy | 11-39%[3] | 6.4-8.9 months[3] | Anemia, Neutropenia, Thrombocytopenia |
| Mobocertinib (Post-Platinum) | 28%[1] | 7.3 months[1] | Diarrhea, Rash, Paronychia |
| Amivantamab (Post-Platinum) | 40%[1] | 8.3 months[1] | Rash, Infusion-related reactions, Paronychia |
| This compound + Chemotherapy (Projected) | Data not available | Data not available | Potential for combined toxicities (myelosuppression from chemotherapy; potential for EGFR-related toxicities) |
Note: The data for this compound + Chemotherapy is projected and not based on clinical trial results. The projection is based on the hypothesis that the combination could lead to improved efficacy over chemotherapy alone, a trend observed with other EGFR TKIs.[2][4]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the comparative data.
Protocol for a Phase III Clinical Trial of Platinum-Based Chemotherapy in First-Line NSCLC
-
Study Design: A multicenter, randomized, open-label Phase III trial.
-
Patient Population: Patients with histologically or cytologically confirmed, previously untreated, locally advanced or metastatic NSCLC. Patients are stratified by histology (squamous vs. non-squamous).
-
Dosing Regimens:
-
Arm A (Cisplatin + Gemcitabine): Cisplatin 75 mg/m² intravenously (IV) on day 1 and gemcitabine 1250 mg/m² IV on days 1 and 8 of a 21-day cycle.
-
Arm B (Carboplatin + Paclitaxel): Carboplatin at an area under the curve (AUC) of 6 mg/mL/min IV on day 1 and paclitaxel 200 mg/m² IV on day 1 of a 21-day cycle.
-
-
Endpoint Assessments: The primary endpoint is Progression-Free Survival (PFS). Secondary endpoints include Overall Survival (OS), Overall Response Rate (ORR), and safety. Tumor assessments are performed every 6 weeks for the first 48 weeks and every 9 weeks thereafter, based on RECIST 1.1 criteria.
Protocol for a Phase I/II Clinical Trial of Mobocertinib in Previously Treated EGFR Exon 20 Insertion-Mutant NSCLC
-
Study Design: An open-label, multicenter, dose-escalation and dose-expansion Phase I/II trial.
-
Patient Population: Patients with locally advanced or metastatic NSCLC with a documented EGFR exon 20 insertion mutation who have progressed on or after platinum-based chemotherapy.
-
Dosing Regimen: Mobocertinib administered orally at a recommended Phase 2 dose of 160 mg once daily.
-
Endpoint Assessments: The primary endpoint in the Phase II portion is ORR as assessed by an independent review committee. Secondary endpoints include duration of response (DoR), PFS, OS, and safety.
Visualizations
Signaling Pathway of EGFR and the Mechanism of Action of this compound with Chemotherapy
Caption: EGFR pathway activation and points of therapeutic intervention.
Hypothetical Experimental Workflow for a Clinical Trial of this compound with Chemotherapy
Caption: Hypothetical workflow of a randomized clinical trial.
References
- 1. Advances in the management of non-small-cell lung cancer harbouring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
Unveiling the Cross-Resistance Profile of BAY 2927088: A Comparative Analysis with Other Tyrosine Kinase Inhibitors
For Immediate Release
A deep dive into the preclinical data surrounding the novel tyrosine kinase inhibitor (TKI) BAY 2927088 (formerly BAY 2476568) reveals a promising cross-resistance profile, particularly against challenging EGFR mutations that render other TKIs ineffective. This guide provides a comprehensive comparison of BAY 2927088 with other prominent TKIs, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.
BAY 2927088 is a potent, selective, and reversible inhibitor of epidermal growth factor receptor (EGFR) with high activity against EGFR exon 20 insertion (ex20ins) mutations.[1][2] Preclinical studies demonstrate its efficacy not only against these notoriously difficult-to-treat mutations but also against classical activating mutations (exon 19 deletions and L858R) and, critically, the C797S resistance mutation that confers resistance to irreversible TKIs like osimertinib.[1][2]
Comparative Efficacy Against Key EGFR Mutations
To contextualize the performance of BAY 2927088, the following table summarizes its half-maximal inhibitory concentration (IC50) values alongside those of other TKIs against various EGFR-mutated cell lines. Lower IC50 values indicate greater potency.
| EGFR Mutation | Cell Line Model | BAY 2927088 IC50 (nM) | Osimertinib IC50 (nM) | Mobocertinib IC50 (nM) | Afatinib IC50 (nM) | Erlotinib IC50 (nM) |
| Wild-Type (WT) | Ba/F3 | 273[1] | ~180-480 | - | >1000 | ~7000 |
| ex20ins ASV | Ba/F3 | 15.3[1] | 14.7-65.7[3] | - | 16.7-352.5[3] | - |
| ex20ins SVD | Ba/F3 | 11.1[1] | 14.7-65.7[3] | - | 16.7-352.5[3] | - |
| ex20ins NPH | Ba/F3 | 67.9[1] | 14.7-65.7[3] | - | 16.7-352.5[3] | - |
| ex19del | Ba/F3 | 0.6[1] | ~1-15 | - | ~0.5-1 | ~5-10 |
| ex19del/T790M | Ba/F3 | 54.3[1] | ~10-20 | - | ~100-400[2] | >10000 |
| ex19del/C797S | Ba/F3 | 0.3[1] | >1000 | - | >1000 | ~50-100 |
| ex19del/T790M/C797S | Ba/F3 | 120[1] | >1000 | - | >1000 | >1000 |
Note: IC50 values are compiled from various preclinical studies and may not be directly comparable due to differences in experimental conditions. The data for other TKIs are representative values from the literature.
The data clearly indicates the high potency of BAY 2927088 against various exon 20 insertion mutations while maintaining a significant therapeutic window over wild-type EGFR. Notably, its reversible binding mechanism allows it to retain potent activity against the C797S mutation, a key advantage over irreversible TKIs.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in cross-resistance studies of TKIs.
Cell Viability Assay (MTT/MTS Assay)
This assay is fundamental in determining the cytotoxic effect of a drug on cancer cell lines and calculating the IC50 value.
-
Cell Seeding: Cancer cell lines harboring specific EGFR mutations are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the TKI (e.g., BAY 2927088, osimertinib) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the drug to exert its effect.
-
Reagent Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Formazan Formation: Metabolically active cells will reduce the tetrazolium salt into a colored formazan product. The plates are incubated for an additional 1-4 hours.
-
Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Western Blot Analysis
Western blotting is employed to investigate the effect of the TKI on the EGFR signaling pathway by detecting the phosphorylation status of key proteins.
-
Cell Lysis: Cells treated with the TKI at various concentrations and for different durations are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, denatured by heating, and then separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control like GAPDH or β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the resulting signal is detected using an imaging system. The band intensities are quantified to assess the changes in protein phosphorylation.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the EGFR signaling pathway and a typical experimental workflow for assessing TKI cross-resistance.
Caption: Simplified EGFR signaling pathway and the point of TKI intervention.
Caption: Workflow for assessing TKI cross-resistance.
References
- 1. Targeting HER2 Exon 20 Insertion–Mutant Lung Adenocarcinoma with a Novel Tyrosine Kinase Inhibitor Mobocertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Afatinib increases sensitivity to radiation in non-small cell lung cancer cells with acquired EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Navigating the Complex Landscape of Co-mutated EGFR Exon 20 Insertion Positive Lung Cancer: A Comparative Guide to BAY 2476568 and Alternative Therapies
For Immediate Release
Shanghai, China – November 21, 2025 – In the intricate field of precision oncology, the presence of co-occurring mutations alongside primary driver mutations presents a significant therapeutic challenge. This is particularly evident in non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) exon 20 insertions, where concurrent alterations in genes such as TP53 and CDKN2A are common and often associated with a poorer prognosis. This guide provides a detailed comparison of the investigational therapy BAY 2476568 against other therapeutic options, focusing on their efficacy in tumors with co-occurring mutations, supported by available preclinical and clinical data.
This compound: A Potent and Selective Inhibitor of EGFR Exon 20 Insertions
This compound (also referred to as BAY-568) is a novel, potent, and selective reversible inhibitor of EGFR, demonstrating high selectivity for EGFR exon 20 insertion mutations over wild-type (WT) EGFR.[1][2] Preclinical data presented at the American Association for Cancer Research (AACR) Annual Meeting in 2021 highlighted its significant anti-tumor activity.
Key Preclinical Findings for this compound:
-
High Selectivity: Exhibits over 20-fold selectivity for EGFR exon 20 insertions compared to WT EGFR in isogenic Ba/F3 cell models.[1][2]
-
Broad Activity: Demonstrates potent activity against classical EGFR mutations (L858R and exon 19 deletions) and, importantly, retains its efficacy in the presence of the C797S resistance mutation, a common mechanism of resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs).[1][2]
-
In Vivo Efficacy: In vivo studies using xenograft models have shown significant tumor growth inhibition, which correlates with the reduction of phospho-EGFR and phospho-Erk in tumor tissues.[1][2]
While these findings are promising, specific data on the efficacy of this compound in preclinical models with defined co-occurring mutations such as TP53 have not been extensively published. Further research is needed to fully elucidate its activity in this more complex genomic context.
The EGFR Signaling Pathway and the Impact of Co-mutations
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Mutations in the EGFR gene can lead to its constitutive activation, driving tumor growth. The signaling cascade downstream of EGFR primarily involves the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. Co-occurring mutations, such as loss-of-function mutations in the tumor suppressor gene TP53, can further potentiate oncogenesis and confer resistance to targeted therapies.
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Comparative Efficacy of Alternative Therapies in the Context of Co-mutations
Several targeted therapies have been developed and approved for the treatment of NSCLC with EGFR exon 20 insertions. Their performance in the presence of co-occurring mutations is a critical factor for clinical decision-making.
| Therapeutic Agent | Mechanism of Action | Efficacy in Tumors with Co-occurring Mutations (Specifically TP53) |
| This compound | Reversible, selective EGFR TKI | Preclinical data in co-mutated models not yet fully published. |
| Amivantamab | EGFR-MET bispecific antibody | Real-world data shows no significant difference in progression-free survival (PFS) between patients with and without TP53 co-mutations. |
| Mobocertinib | Irreversible EGFR TKI | Real-world efficacy data is available, but the specific impact of TP53 co-mutations on outcomes has not been detailed. |
| Poziotinib | Pan-HER inhibitor | Efficacy is highly dependent on the specific location of the exon 20 insertion; data on the impact of co-occurring mutations is limited. |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and comparison of preclinical and clinical data.
Preclinical Evaluation of this compound (Based on AACR 2021 Abstract)
-
Cell Lines: Isogenic Ba/F3 murine pro-B cells engineered to express human WT EGFR or various EGFR exon 20 insertion mutations. Cancer cell lines endogenously expressing EGFR exon 20 insertions were also utilized.
-
In Vitro Assays: Cellular viability assays (e.g., CellTiter-Glo) were likely used to determine the IC50 values and assess the selectivity of this compound. Western blotting would have been employed to measure the phosphorylation status of EGFR and downstream signaling proteins like Erk.
-
In Vivo Models: Xenograft models were established by subcutaneously implanting cancer cells harboring EGFR exon 20 insertions into immunocompromised mice. Tumor growth inhibition was monitored following oral administration of this compound.
-
Pharmacodynamic Studies: Tumor and skin samples from treated mice were analyzed for phospho-EGFR and phospho-Erk levels to confirm target engagement and selectivity.
Figure 2: A general workflow for the preclinical evaluation of a targeted therapy.
Clinical Evaluation of Amivantamab in the Context of TP53 Co-mutations (Real-world Study)
-
Patient Population: Patients with metastatic NSCLC harboring EGFR exon 20 insertion mutations who were treated with amivantamab.
-
Genomic Analysis: Next-generation sequencing (NGS) was performed on tumor tissue or liquid biopsies to identify EGFR exon 20 insertions and co-occurring mutations, including TP53.
-
Efficacy Endpoints: The primary endpoint was progression-free survival (PFS). Overall survival (OS) and objective response rate (ORR) were also assessed.
-
Statistical Analysis: Survival outcomes (PFS and OS) were compared between patients with and without TP53 co-mutations using statistical methods such as the Kaplan-Meier method and log-rank test.
Conclusion and Future Directions
This compound has demonstrated promising preclinical activity as a potent and selective inhibitor of EGFR exon 20 insertion mutations. Its reversible binding mode and activity against the C797S resistance mutation are notable features. However, to establish its role in the treatment of this challenging NSCLC subtype, particularly in the context of co-occurring mutations, further investigation is imperative.
The available data for amivantamab suggests that its efficacy may not be significantly impacted by the presence of TP53 co-mutations, providing a valuable benchmark for comparison. As more data on this compound and other emerging therapies become available, a more refined understanding of the optimal treatment strategies for patients with co-mutated EGFR exon 20 insertion-positive NSCLC will emerge. Head-to-head clinical trials and further translational research focused on the interplay between different driver and co-occurring mutations will be critical to advancing personalized medicine in this field.
References
Independent Validation of Published Data on BAY 2476568: A Comparative Guide for Researchers
This guide provides an objective comparison of the published preclinical data on BAY 2476568, a novel epidermal growth factor receptor (EGFR) inhibitor, with other therapeutic alternatives for non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion mutations. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent assessment of this compound.
Overview of this compound
This compound is a potent, selective, and reversible inhibitor of EGFR, specifically targeting mutations involving exon 20 insertions (ex20ins)[1][2]. Preclinical data indicate that it demonstrates significant activity against various EGFR ex20ins mutations while sparing wild-type (WT) EGFR, suggesting a potentially favorable therapeutic window[1][2].
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo preclinical data for this compound in comparison to other EGFR inhibitors used in the context of NSCLC with EGFR exon 20 insertion mutations.
Table 1: In Vitro Potency of this compound Against EGFR Variants
| EGFR Variant | This compound IC50 (nM) | Reference |
| Exon 20 Insertions | ||
| insASV | 0.09 - 15.3 | [2][3] |
| insSVD | 0.21 - 11.1 | [2][3] |
| insNPG | 0.11 - 67.9 | [2][3] |
| Other Mutations | ||
| ex19del | 0.6 | [2] |
| ex19del/C797S | 0.3 | [2] |
| ex19del/T790M | 54.3 | [2] |
| ex19del/T790M/C797S | 120 | [2] |
| L858R | 28.3 | [3] |
| Wild-Type | ||
| WT EGFR | >1000 | [3] |
| WT EGFR (in Ba/F3 cells) | 273 | [2] |
Table 2: Anti-proliferative Activity of this compound in Cell Lines
| Cell Line Model | EGFR Mutation Status | This compound IC50 (nM) | Reference |
| Ba/F3 | insASV | 24 | [3] |
| Ba/F3 | insSVD | 20 | [3] |
| Ba/F3 | WT EGFR | 128 | [3] |
Table 3: Comparison of Clinical Activity of Selected EGFR Exon 20 Inhibitors
| Drug | Mechanism of Action | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Reference |
| Mobocertinib | Covalent EGFR TKI | 28% | 7.3 months | [1] |
| Amivantamab | EGFR-MET bispecific antibody | 40% | 11.1 months (median Duration of Response) | [4] |
| Poziotinib | Pan-HER inhibitor | 15% | 4.2 months | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway targeted by this compound and a general workflow for evaluating the efficacy of such inhibitors.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for preclinical assessment of an EGFR inhibitor.
Experimental Protocols
Detailed experimental protocols for the published data on this compound are often found in the supplementary materials of the primary publications or patent filings. Based on the available information, the key experiments were conducted as follows:
Biochemical Kinase Assays
-
Objective: To determine the direct inhibitory activity of this compound on the kinase domain of various EGFR mutants.
-
Methodology: Recombinant EGFR kinase domains (wild-type and mutants) were incubated with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of this compound. The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based or fluorescence-based assay. The IC50 values were then calculated from the dose-response curves[2][3].
Cell-Based Proliferation Assays
-
Objective: To assess the anti-proliferative effect of this compound on cancer cells expressing different EGFR variants.
-
Methodology: Ba/F3 cells, which are dependent on cytokine signaling for survival and can be engineered to be dependent on specific oncogenes like EGFR mutants, were cultured in the presence of escalating concentrations of this compound for 72 hours. Cell viability was measured using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. IC50 values were determined by plotting cell viability against drug concentration[3].
Western Blotting for Phosphorylation Analysis
-
Objective: To confirm the mechanism of action by measuring the inhibition of downstream signaling pathways.
-
Methodology: Cells expressing EGFR mutants were treated with this compound (e.g., at 100 nM for 6 hours). Cell lysates were then collected, and proteins were separated by SDS-PAGE. Western blotting was performed using specific antibodies to detect the phosphorylated forms of EGFR (at Y1068), ERK1/2, and Akt (at S473), as well as the total protein levels for each as a loading control[3].
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology: Immunocompromised mice were implanted with human NSCLC cells or patient-derived tumor tissue harboring EGFR exon 20 insertion mutations. Once tumors reached a specified volume, the mice were treated with this compound (e.g., 100 mg/kg orally, daily for 28 days). Tumor volume was measured regularly to assess tumor growth inhibition compared to a vehicle-treated control group[2].
Conclusion
The publicly available preclinical data for this compound demonstrate its high potency and selectivity for EGFR exon 20 insertion mutations, a challenging target in NSCLC therapy. Its activity against mutations that confer resistance to other EGFR inhibitors, such as the C797S mutation, is also noteworthy[1][2]. While these preclinical findings are promising, further investigation, including clinical trials, is necessary to establish the clinical efficacy and safety of this compound in patients. This guide provides a summary and comparison based on the current data to aid in the independent evaluation of this compound's potential.
References
- 1. Advances in the management of non-small-cell lung cancer harbouring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. New therapies in non-small cell lung cancer with EGFR exon 20 insertion mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Meta-Analysis of Preclinical Studies on EGFR Exon 20 Inhibitors: A Comparative Guide
Introduction: Epidermal growth factor receptor (EGFR) exon 20 insertion mutations (Exon20ins) represent a distinct and challenging subset of non-small cell lung cancer (NSCLC), accounting for approximately 4-12% of all EGFR mutations.[1][2] Unlike the more common EGFR mutations (exon 19 deletions and L858R), Exon20ins mutations alter the kinase domain's structure, leading to intrinsic resistance to first, second, and third-generation EGFR tyrosine kinase inhibitors (TKIs).[1][3][4] This has spurred the development of novel inhibitors specifically designed to target these recalcitrant mutations. This guide provides a meta-analysis of preclinical data for key EGFR Exon 20 inhibitors, offering a comparative overview for researchers, scientists, and drug development professionals.
Comparative Analysis of Preclinical Activity
The development of effective therapies against EGFR Exon20ins has led to several promising agents, including the small molecule inhibitors mobocertinib and sunvozertinib, and the bispecific antibody amivantamab. Preclinical studies have been crucial in characterizing their potency, selectivity, and mechanisms of action.
In Vitro Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Preclinical studies have evaluated various inhibitors against cell lines engineered to express common EGFR Exon20ins variants and compared their activity against wild-type (WT) EGFR to assess selectivity. A higher selectivity index (IC50 WT-EGFR / IC50 mutant-EGFR) is desirable as it predicts a wider therapeutic window with fewer side effects related to the inhibition of wild-type EGFR.[5]
| Inhibitor | EGFR Exon 20 Insertion Mutant | IC50 (nM) | EGFR WT IC50 (nM) | Reference |
| Mobocertinib | 14 different Exon20ins variants | 2.7 - 22.5 | 34.5 | [5][6] |
| CUTO14 (ASV mutation) | 33 | - | [6] | |
| Sunvozertinib | Multiple Exon20ins cell lines | Potent Inhibition (pEGFR IC50) | Weak activity | [7][8] |
| Amivantamab | Ba/F3 cells with diverse Exon20ins | Effective Inhibition | - | [9][10] |
| Poziotinib | Ba/F3 cells with Exon20ins | ~100x more potent than osimertinib | - | [11] |
| Afatinib | CUTO14 (ASV mutation) | 66 | - | [6] |
| Osimertinib | CUTO14 (ASV mutation) | 575 | - | [6] |
| Erlotinib | CUTO14 (ASV mutation) | 2679 | - | [6] |
| Gefitinib | CUTO14 (ASV mutation) | 1021 | - | [6] |
Note: IC50 values can vary between different assays and cell lines. This table provides a summary for comparative purposes.
In Vivo Antitumor Efficacy
The antitumor activity of these inhibitors has been validated in vivo using xenograft models, where human cancer cell lines or patient-derived tumors are implanted into immunodeficient mice.
| Inhibitor | Model Type | EGFR Exon 20 Insertion | Key Findings | Reference |
| Mobocertinib | Murine models (CDX) | ASV mutation | Demonstrated significant antitumor activity with oral dosing. | [6] |
| Sunvozertinib | Xenograft models | Multiple Exon20ins | Showed potent antitumor activity. | [7] |
| Amivantamab | PDX, Organoids, CDX | Diverse Exon20ins | Superior in vivo efficacy compared to cetuximab or poziotinib; induced robust tumor responses. | [9][10] |
| CLN-081 | Xenograft model | Ba/F3-C797S | Pimitespib (HSP90 inhibitor) overcame CLN-081 resistance. | [12] |
Mechanisms of Acquired Resistance
A significant challenge in targeted therapy is the development of acquired resistance. For EGFR inhibitors, secondary mutations in the kinase domain are a common mechanism. The C797S mutation, located in exon 20, is a known resistance mechanism to third-generation irreversible inhibitors like osimertinib and has also been identified as a potential on-target resistance mechanism for Exon20ins inhibitors.[13][14]
| Inhibitor | Resistance Mutation | Effect | Potential Strategy to Overcome | Reference |
| Mobocertinib | EGFR C797S | >200-fold resistance in proliferation assays. | - | [15][16] |
| CLN-081 | EGFR C797S | Confers resistance. | HSP90 inhibition (e.g., pimitespib). | [12][17] |
| Sunvozertinib | EGFR C797S | Identified as a potential on-target resistance mutation. | - | [14] |
| Poziotinib | EGFR T790M or C797S | Emerged as resistance mechanisms. | - | [11][18] |
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades. The two major pathways are the RAS-RAF-MEK-ERK pathway, which primarily regulates cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival and growth. EGFR Exon20ins mutations lead to constitutive, ligand-independent activation of these pathways. Targeted inhibitors aim to block the kinase activity of the mutated EGFR, thereby inhibiting these downstream signals.
Caption: EGFR Exon 20 inhibitors block aberrant downstream signaling.
Preclinical Evaluation Workflow
The preclinical assessment of novel EGFR inhibitors typically follows a standardized workflow, progressing from initial in vitro characterization to more complex in vivo models to establish efficacy and safety profiles before clinical consideration.
Caption: Standard workflow for preclinical evaluation of targeted inhibitors.
Acquired Resistance Logic
Understanding the logical progression of acquired resistance is key to developing next-generation therapies and combination strategies. The emergence of mutations like C797S necessitates alternative therapeutic approaches.
Caption: Logical pathway from initial treatment to acquired resistance.
Experimental Protocols
Cell Viability / Proliferation Assays (IC50 Determination)
-
Cell Seeding: Ba/F3 cells transduced with specific EGFR Exon20ins mutations or NSCLC cell lines are seeded into 96-well plates at a predetermined density.
-
Drug Treatment: Cells are treated with a serial dilution of the EGFR inhibitor (e.g., mobocertinib, sunvozertinib) for a specified period, typically 48 to 72 hours.
-
Viability Measurement: Cell viability is assessed using a luminescent-based assay such as CellTiter-Glo (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader. The data is normalized to untreated control cells, and IC50 values are calculated by fitting the dose-response curves using non-linear regression analysis in software like GraphPad Prism.[6]
Western Blotting for Phospho-Protein Analysis
-
Cell Treatment & Lysis: Cells are treated with the inhibitor at various concentrations for a defined time (e.g., 4 hours). Following treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight with primary antibodies against target proteins (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, total ERK).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[5]
In Vivo Xenograft Studies
-
Cell Implantation: Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously injected with a suspension of human NSCLC cells harboring an EGFR Exon20ins mutation. For patient-derived xenografts (PDX), tumor fragments from a patient are implanted.[7][9]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into vehicle control and treatment groups. The inhibitor is administered orally (gavage) or via injection at a specified dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (Length x Width²) / 2.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Antitumor activity is evaluated by comparing the tumor growth between treated and control groups.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. EGFR exon 20 insertion mutations in non-small-cell lung cancer: preclinical data and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Spotlight on Mobocertinib (TAK-788) in NSCLC with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor Activity of Amivantamab (JNJ-61186372), an EGFR-MET Bispecific Antibody, in Diverse Models of EGFR Exon 20 Insertion-Driven NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The EGFR C797S Mutation Confers Resistance to a Novel EGFR Inhibitor CLN-081 to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Preclinical Characterization of Mobocertinib Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. dailynews.ascopubs.org [dailynews.ascopubs.org]
A Comparative Analysis of BAY 2476568 and Standard of Care in EGFR Exon 20 Insertion-Mutated Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational tyrosine kinase inhibitor (TKI) BAY 2476568 against the current standard of care for patients with non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion mutations. This mutation presents a significant therapeutic challenge due to its resistance to earlier-generation EGFR TKIs. The current standards of care for patients who have progressed on or after platinum-based chemotherapy include amivantamab, a bispecific antibody, and mobocertinib, an oral TKI. This document summarizes the available clinical data, experimental methodologies, and underlying signaling pathways to facilitate an objective comparison.
Executive Summary
This compound is a potent and selective, reversible inhibitor of EGFR with exon 20 insertion mutations.[1] Preliminary data from a Phase I/II trial of this compound have shown promising anti-tumor activity in a heavily pretreated patient population.[2] The current standard of care for this patient population includes amivantamab and mobocertinib, both of which have demonstrated clinical benefit and have received regulatory approval. This guide presents a side-by-side comparison of the efficacy and safety profiles of these agents based on published clinical trial data. Due to the early stage of development for this compound, a formal cost-effectiveness analysis is not yet available. Therefore, this comparison focuses on the clinical and mechanistic aspects of these therapies to inform research and development decisions.
Data Presentation: Efficacy and Safety
The following tables summarize the key efficacy and safety data from clinical trials of this compound, amivantamab, and mobocertinib in patients with EGFR exon 20 insertion-mutated NSCLC who have progressed on or after platinum-based chemotherapy.
Table 1: Comparative Efficacy of this compound and Standard of Care
| Efficacy Endpoint | This compound (Phase I/II) | Amivantamab (CHRYSALIS) | Mobocertinib (Phase I/II) |
| Overall Response Rate (ORR) | 38.4%[2] | 40% (95% CI, 29 to 51)[3] | 28% (95% CI, 20%-37%)[4] |
| Median Progression-Free Survival (PFS) | 10 months[2] | 8.3 months (95% CI, 6.5 to 10.9)[3] | 7.3 months (95% CI, 5.5-9.2)[5] |
| Median Overall Survival (OS) | Not yet reported | 22.8 months (95% CI, 14.6 – not reached) | 24.0 months (95% CI, 14.6-28.8)[5] |
| Median Duration of Response (DoR) | Not yet reported | 11.1 months (95% CI, 6.9 to not reached)[3] | 17.5 months (95% CI, 7.4-20.3)[4] |
Table 2: Comparative Safety of this compound and Standard of Care (Most Common Treatment-Related Adverse Events)
| Adverse Event | This compound (Phase I/II) | Amivantamab (CHRYSALIS) | Mobocertinib (Phase I/II) |
| Diarrhea | Data not available | 12% (All grades)[6] | >20% (All grades)[4] |
| Rash | Data not available | 86% (All grades)[3][6] | >20% (All grades)[4] |
| Paronychia | Data not available | 45% (All grades)[3][6] | >20% (All grades)[4] |
| Stomatitis | Data not available | 21% (All grades)[6] | >20% (All grades)[4] |
| Infusion-Related Reaction | Not applicable (oral) | 66% (All grades)[3] | Not applicable (oral) |
| Nausea | Data not available | Not reported as most common | >20% (All grades)[4] |
| Vomiting | Data not available | Not reported as most common | >20% (All grades)[4] |
| Decreased Appetite | Data not available | Not reported as most common | >20% (All grades)[4] |
| Fatigue | Data not available | Not reported as most common | >20% (All grades)[4] |
| Dry Skin | Data not available | Not reported as most common | >20% (All grades)[4] |
| Musculoskeletal Pain | Data not available | Not reported as most common | >20% (All grades)[4] |
Experimental Protocols
This compound Phase I/II Trial
Detailed protocol information for the Phase I/II trial of this compound is not yet publicly available. The preliminary results were reported from a dose-escalation/dose-expansion trial that enrolled 73 patients across doses ranging from 30 to 150 mg twice daily.[2] The study included a heavily pretreated cohort, with 66% of patients having received two or more prior lines of treatment.[2]
Amivantamab (CHRYSALIS - NCT02609776)
The CHRYSALIS study was a Phase I, open-label, dose-escalation, and dose-expansion study of amivantamab.[7] The primary endpoints were dose-limiting toxicity and overall response rate.[7] The reported efficacy data is from the post-platinum EGFR Exon20ins NSCLC population treated at the recommended phase II dose of 1,050 mg amivantamab (1,400 mg for patients weighing ≥ 80 kg) administered intravenously weekly for the first 4 weeks, and then every 2 weeks thereafter.[7]
Mobocertinib (Phase I/II - NCT02716116)
This was an open-label, non-randomized, multi-cohort Phase I/II clinical trial. The approval of mobocertinib was based on a cohort of 114 patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations whose disease had progressed on or after platinum-based chemotherapy.[4] The efficacy was evaluated based on an overall response rate with a median duration of response.[4]
Mandatory Visualization
Signaling Pathway
Caption: EGFR signaling pathway and points of therapeutic intervention.
Experimental Workflow
Caption: Generalized clinical trial workflow for targeted therapies in NSCLC.
References
- 1. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]
- 2. Advances in the management of non-small-cell lung cancer harbouring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amivantamab-Chemotherapy in Non-Small Cell Lung Cancer with EGFR Exon 20 Insertions: Impact of Treatment Crossover and Other Endpoints from the Phase III PAPILLON Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. ascopubs.org [ascopubs.org]
Safety Operating Guide
Safe Disposal of BAY 2476568: A Procedural Guide for Laboratory Personnel
For research use only. Not for human or veterinary use.
As a potent and selective epidermal growth factor receptor (EGFR) inhibitor, BAY 2476568 requires meticulous handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination.[1][2][3] This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, materials contaminated with it, and its containers. These procedures are based on general best practices for cytotoxic and potent research compounds and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) protocols.
I. Core Principles of Disposal
The fundamental principle is to treat this compound and any material that has come into contact with it as hazardous chemical waste.[4] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[5] All waste must be segregated, properly labeled, and disposed of through your institution's EHS-approved hazardous waste stream.[6]
II. Waste Segregation and Container Management
Proper segregation at the point of generation is critical to ensure safe disposal. Use dedicated, clearly labeled containers for each type of waste.
| Waste Category | Description | Container Type | Disposal Procedure |
| Unused/Expired this compound | Pure compound (solid) or stock solutions (e.g., in DMSO). | Original vial or a sealed, compatible, and clearly labeled hazardous waste container. | Collect as hazardous chemical waste. Do not attempt to neutralize. Label with "Hazardous Waste," the chemical name, and concentration. |
| Contaminated Labware (Sharps) | Needles, syringes, scalpels, or any sharp object contaminated with this compound. | Puncture-proof, rigid sharps container clearly labeled "Hazardous Waste - Sharps" and "Cytotoxic."[7] | Place directly into the sharps container immediately after use. Do not recap needles. Seal the container when it is three-quarters full and arrange for EHS pickup. |
| Contaminated Labware (Non-Sharps) | Pipette tips, tubes, vials, flasks, and other plastic or glassware. | Lined, leak-proof hazardous waste container labeled "Hazardous Waste" and "Cytotoxic."[8] | Collect in a designated container. Ensure the container is kept closed when not in use. |
| Contaminated Personal Protective Equipment (PPE) | Gloves, lab coats, bench paper, and wipes used during handling. | Lined, leak-proof hazardous waste container labeled "Hazardous Waste" and "Cytotoxic."[8] | Carefully remove and place in the designated waste container immediately after use to prevent cross-contamination. |
| Aqueous Liquid Waste | Media, buffers, or other aqueous solutions containing this compound. | Sealable, compatible (e.g., plastic) carboy or bottle labeled "Hazardous Liquid Waste," the chemical name, and approximate concentration.[4] | Collect all liquid waste in a designated, sealed container. Do not mix with other waste streams unless permitted by your EHS office. |
III. Step-by-Step Disposal Protocol
-
Decontamination of Work Surfaces:
-
Prepare a decontamination solution as recommended by your institution's safety protocols (e.g., a detergent solution followed by 70% ethanol or a validated chemical deactivating agent).
-
Wearing appropriate PPE (lab coat, safety goggles, and two pairs of chemotherapy-rated gloves), wipe down all surfaces where this compound was handled.
-
Dispose of all cleaning materials as contaminated PPE waste.
-
-
Segregation and Collection of Waste:
-
At the point of use, immediately segregate waste into the appropriate containers as detailed in the table above.
-
Ensure all containers are correctly and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any solvents present.[4]
-
-
Container Management:
-
Scheduling Waste Pickup:
IV. Experimental Workflow and Disposal Logic
The following diagrams illustrate the logical flow for handling materials and the decision-making process for waste disposal when working with this compound.
Caption: Experimental workflow for handling this compound.
Caption: Decision pathway for segregating this compound waste.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. acs.org [acs.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. danielshealth.ca [danielshealth.ca]
- 8. sps.nhs.uk [sps.nhs.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
